molecular formula C20H22N2O2 B15555971 Apovincaminic acid-d4

Apovincaminic acid-d4

Numéro de catalogue: B15555971
Poids moléculaire: 326.4 g/mol
Clé InChI: ZFCQLDAGNBFMJQ-HDBLHBRMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Apovincaminic acid-d4 is a useful research compound. Its molecular formula is C20H22N2O2 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C20H22N2O2

Poids moléculaire

326.4 g/mol

Nom IUPAC

(15S,19S)-3,5,12,13-tetradeuterio-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylic acid

InChI

InChI=1S/C20H22N2O2/c1-2-20-9-5-10-21-11-8-14-13-6-3-4-7-15(13)22(17(14)18(20)21)16(12-20)19(23)24/h3-4,6-7,12,18H,2,5,8-11H2,1H3,(H,23,24)/t18-,20+/m1/s1/i3D,5D,7D,10D/t5?,10?,18-,20+

Clé InChI

ZFCQLDAGNBFMJQ-HDBLHBRMSA-N

Origine du produit

United States

Foundational & Exploratory

Apovincaminic Acid-d4: A Technical Guide for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apovincaminic acid-d4 is the deuterated form of apovincaminic acid (AVA), the principal and pharmacologically active metabolite of vinpocetine (B1683063). Vinpocetine is a synthetic derivative of the Vinca alkaloid vincamine (B1683053), used in the treatment of cerebrovascular disorders and cognitive impairment.[1] Due to its structural similarity and mass difference, this compound serves as an ideal internal standard (IS) for the quantitative analysis of vinpocetine and AVA in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use is critical for accurate pharmacokinetic studies, drug metabolism research, and clinical monitoring.[1][2]

Chemical and Physical Properties

This compound is a stable isotope-labeled compound that is chemically identical to apovincaminic acid, with the exception of four deuterium (B1214612) atoms replacing four hydrogen atoms. This isotopic labeling results in a higher molecular weight, allowing for its differentiation from the unlabeled analyte in mass spectrometry without altering its chemical behavior during sample preparation and chromatographic separation.

PropertyValueReference(s)
Chemical Name (13aS,13bS)-13a-Ethyl-2,3,5,6,13a,13b-hexahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][2][3]naphthyridine-12-carboxylic Acid-d4[2]
CAS Number 1329624-60-3[4]
Molecular Formula C₂₀H₁₈D₄N₂O₂[2]
Molecular Weight 326.43 g/mol [2]
Appearance Not available (typically a solid)[4]
Storage 2-8°C Refrigerator[4]

Metabolic Pathway of Vinpocetine

Vinpocetine undergoes rapid and extensive metabolism in the liver, with the primary pathway being the hydrolysis of the ethyl ester group to form its active metabolite, apovincaminic acid (AVA).[1] This biotransformation is a key factor in the drug's pharmacokinetic profile and therapeutic effects.[1]

Metabolic Pathway of Vinpocetine vinpocetine Vinpocetine hydrolysis Ester Hydrolysis (Liver) vinpocetine->hydrolysis ava Apovincaminic Acid (AVA) (Active Metabolite) hydrolysis->ava

Caption: Metabolic conversion of Vinpocetine to Apovincaminic Acid.

Synthesis of Apovincaminic Acid

Apovincaminic acid can be synthesized from vincamine. One method involves the hydrolysis of vincamine to vincaminic acid, followed by dehydration to yield apovincaminic acid. An alternative route is the initial dehydration of vincamine to apovincamine, which is then hydrolyzed.[5] The synthesis of the deuterated form, this compound, would involve using deuterated reagents during the synthesis process.

Synthesis of Apovincaminic Acid cluster_0 Route 1 cluster_1 Route 2 vincamine1 Vincamine vincaminic_acid Vincaminic Acid vincamine1->vincaminic_acid Hydrolysis apovincaminic_acid1 Apovincaminic Acid vincaminic_acid->apovincaminic_acid1 Dehydration vincamine2 Vincamine apovincamine Apovincamine vincamine2->apovincamine Dehydration apovincaminic_acid2 Apovincaminic Acid apovincamine->apovincaminic_acid2 Hydrolysis Analytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Brain Tissue) add_is Add Internal Standard (this compound) sample->add_is precip Protein Precipitation (e.g., with Methanol) add_is->precip centrifuge Centrifugation precip->centrifuge transfer Supernatant Transfer & Evaporation centrifuge->transfer reconstitute Reconstitution in Mobile Phase transfer->reconstitute lc Liquid Chromatography (C18 Column) reconstitute->lc ms Mass Spectrometry (MRM Mode) lc->ms acquisition Data Acquisition ms->acquisition quant Quantification (Calibration Curve) acquisition->quant report Results Reporting quant->report

References

Apovincaminic Acid-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apovincaminic acid-d4 is the deuterated form of apovincaminic acid, the major and pharmacologically active metabolite of vinpocetine.[1][2] Vinpocetine is a synthetic derivative of the Vinca alkaloid vincamine (B1683053), used in the treatment of cerebrovascular disorders and cognitive impairment.[3] As a stable isotope-labeled internal standard, this compound is an indispensable tool in pharmacokinetic and metabolic studies of vinpocetine, enabling precise quantification in biological matrices through mass spectrometry-based methods.[4][5] This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies for this compound.

Chemical and Physical Properties

The physicochemical properties of this compound are expected to be nearly identical to its non-deuterated counterpart. The introduction of deuterium (B1214612) atoms results in a negligible change in these properties, with the most significant difference being the molecular weight.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name (13aS,13bS)-13a-Ethyl-2,3,5,6,13a,13b-hexahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][6][7]naphthyridine-12-carboxylic Acid-d4-
CAS Number 1329624-60-3-
Molecular Formula C₂₀H₁₈D₄N₂O₂-
Molecular Weight 326.43 g/mol -
Appearance White to off-white solidGeneral knowledge
Storage 2-8°C, protected from lightGeneral knowledge
Isotopic Purity Typically ≥98%[5][8]

Synthesis and Isotopic Labeling

The synthesis of apovincaminic acid typically originates from vincamine, a natural alkaloid.[9][10] The synthesis of the deuterated analog, this compound, would involve the introduction of deuterium atoms at specific, non-labile positions within the molecule. A plausible synthetic strategy would involve the use of deuterated reagents during the synthesis of a key intermediate or in the final steps of the synthesis of apovincaminic acid. Given the complexity of the molecule, a multi-step synthesis is required.

Experimental Protocol: Plausible Synthetic Approach for this compound

A potential route for the synthesis of this compound could involve the deuteration of a suitable precursor to vincamine or apovincamine (B1665591) itself. For instance, methods for the deuteration of indole (B1671886) rings, which form the core of the molecule, are well-established.

  • Preparation of a Deuterated Precursor: A key intermediate in the synthesis of vincamine/apovincamine could be subjected to a deuterium exchange reaction. This can be achieved using deuterated solvents like D₂O or deuterated acids under appropriate conditions to label specific positions on the indole nucleus.

  • Completion of the Synthesis: The deuterated intermediate would then be carried through the remaining synthetic steps to yield this compound. These steps may include cyclization and functional group manipulations.

  • Purification: The final product would be purified using standard chromatographic techniques, such as column chromatography or preparative HPLC, to ensure high chemical purity.

  • Isotopic Purity Assessment: The isotopic purity of the final compound would be determined by mass spectrometry to confirm the incorporation of four deuterium atoms and quantify the percentage of the d4 species.

Metabolic Pathway of Vinpocetine

Apovincaminic acid is the primary active metabolite of vinpocetine, formed through the hydrolysis of the ethyl ester group in the liver.[1][3]

Vinpocetine Metabolism Metabolic Conversion of Vinpocetine Vinpocetine Vinpocetine Liver Liver (Ester Hydrolysis) Vinpocetine->Liver First-pass metabolism Apovincaminic_Acid Apovincaminic Acid (Active Metabolite) Liver->Apovincaminic_Acid LC-MS_MS_Workflow Workflow for Quantification of Apovincaminic Acid cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Biological_Sample Biological Sample Add_IS Add this compound (IS) Biological_Sample->Add_IS Protein_Precipitation Protein Precipitation (Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Ratio of Analyte to IS) MS_Detection->Quantification

References

In-Depth Technical Guide to Apovincaminic Acid-d4 (CAS: 1329624-60-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Apovincaminic acid-d4, a deuterated analog of Apovincaminic acid, the primary active metabolite of the neuroprotective agent Vinpocetine. This document details the compound's properties, analytical methodologies for its quantification, and its role in significant biological signaling pathways.

Core Compound Specifications

This compound serves as an ideal internal standard for the quantitative analysis of Apovincaminic acid in biological matrices by mass spectrometry, owing to its chemical identity with the analyte and distinct mass-to-charge ratio.

ParameterSpecificationSource
Chemical Name (13aS,13bS)-13a-Ethyl-2,3,5,6,13a,13b-hexahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][1][2]naphthyridine-12-carboxylic Acid-d4[3]
Synonyms Apovincamin-22-oic Acid-d4, (+)-cis-Apovincaminic Acid-d4[3]
CAS Number 1329624-60-3[3]
Molecular Formula C₂₀H₁₈D₄N₂O₂[3]
Molecular Weight 326.43 g/mol [3]
Storage Conditions 2-8°C, Refrigerator[3]
Shipping Conditions Ambient[3]
Application Labeled metabolite of Vinpocetine, for use as an internal standard in bioanalytical assays.[3]

Note: A Certificate of Analysis (CoA) with detailed purity and isotopic enrichment data should be obtained from the supplier. For instance, Simson Pharma states that a CoA accompanies every compound.[1]

Metabolic Pathway of Vinpocetine

Vinpocetine undergoes rapid and extensive metabolism in the liver, primarily through the hydrolysis of its ethyl ester group, to form its main active metabolite, Apovincaminic acid.

Metabolic Pathway of Vinpocetine Vinpocetine Vinpocetine Ester_Hydrolysis Ester Hydrolysis (Liver) Vinpocetine->Ester_Hydrolysis Apovincaminic_Acid Apovincaminic Acid (AVA) (Active Metabolite) Ester_Hydrolysis->Apovincaminic_Acid

Metabolic conversion of Vinpocetine to Apovincaminic Acid.

Experimental Protocols

Quantitative Analysis of Apovincaminic Acid using this compound by UPLC-MS/MS

This protocol provides a sensitive and specific method for the simultaneous determination of Apovincaminic acid and its parent drug, Vinpocetine, in biological matrices such as plasma and brain tissue. This compound is used as the internal standard for the quantification of Apovincaminic acid.

1. Sample Preparation (Protein Precipitation)

a. To a 100 µL aliquot of the biological sample (e.g., plasma, brain homogenate), add a working solution of the internal standard, this compound. b. Add 500 µL of ice-cold methanol (B129727) to precipitate proteins.[4] c. Vortex the mixture for 2 minutes. d. Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C. e. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. f. Reconstitute the residue in a suitable volume of the mobile phase for injection.

2. Chromatographic Conditions

  • System: UPLC or HPLC system capable of gradient elution.

  • Column: Waters ACQUITY UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 µm) or equivalent.[4]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Methanol or acetonitrile.[4]

  • Flow Rate: 0.20 mL/min.[4]

  • Gradient Elution: A gradient elution is typically employed to ensure optimal separation. An example gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the compounds, and then re-equilibrate to initial conditions.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions

  • Instrument: Triple quadrupole tandem mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).[4]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[4]

  • MRM Transitions:

    • Apovincaminic Acid: m/z 323 → m/z 280.[4]

    • This compound (Internal Standard): The precursor ion will be higher by 4 Da (m/z 327). The product ion may remain the same or shift depending on the location of the deuterium (B1214612) labels. The exact transition should be confirmed by direct infusion of the standard.

    • Vinpocetine (Optional): m/z 351 → m/z 280.[4]

4. Data Analysis

a. A calibration curve is constructed by plotting the peak area ratio of Apovincaminic acid to this compound against the concentration of the calibration standards. b. The concentration of Apovincaminic acid in the unknown samples is determined from the calibration curve.

UPLC-MS/MS Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Biological Sample Biological Sample Add Internal Standard (this compound) Add Internal Standard (this compound) Biological Sample->Add Internal Standard (this compound) Protein Precipitation (Methanol) Protein Precipitation (Methanol) Add Internal Standard (this compound)->Protein Precipitation (Methanol) Centrifugation Centrifugation Protein Precipitation (Methanol)->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC Separation UPLC Separation Reconstitution->UPLC Separation Mass Spectrometry (MRM) Mass Spectrometry (MRM) UPLC Separation->Mass Spectrometry (MRM) Peak Integration Peak Integration Mass Spectrometry (MRM)->Peak Integration Calibration Curve Calibration Curve Peak Integration->Calibration Curve Quantification Quantification Calibration Curve->Quantification

General workflow for the quantitative analysis of Apovincaminic acid.

Signaling Pathways and Mechanism of Action

Apovincaminic acid is the principal active metabolite of Vinpocetine, and both compounds are known to exert neuroprotective effects.[5] The mechanisms of action are primarily attributed to the modulation of key signaling pathways involved in inflammation and neuronal function.

Inhibition of Phosphodiesterase Type 1 (PDE1)

Vinpocetine is a known inhibitor of phosphodiesterase type 1 (PDE1).[6] By inhibiting PDE1, it prevents the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), leading to their accumulation. These second messengers play crucial roles in various cellular processes, including neuronal plasticity and survival. While direct studies on Apovincaminic acid's PDE1 inhibitory activity are less common, its role as the active metabolite of Vinpocetine strongly suggests a similar mechanism.

PDE1 Inhibition Pathway Vinpocetine Vinpocetine / Apovincaminic Acid PDE1 Phosphodiesterase 1 (PDE1) Vinpocetine->PDE1 Inhibits cAMP_cGMP cAMP / cGMP PDE1->cAMP_cGMP Hydrolyzes Downstream Downstream Signaling (e.g., PKA, PKG activation) cAMP_cGMP->Downstream Activates Neuroprotection Neuroprotection, Vasodilation, Improved Neuronal Plasticity Downstream->Neuroprotection

Signaling pathway of PDE1 inhibition by Vinpocetine/Apovincaminic Acid.
Modulation of the NF-κB Signaling Pathway

Vinpocetine has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[2] This action is reportedly independent of its PDE1 inhibitory effects.[6] Vinpocetine can directly inhibit the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα.[2] Inhibition of IKK prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes. As the active metabolite, Apovincaminic acid is presumed to contribute significantly to this anti-inflammatory action.

NF-kB Inhibition Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB_NFkB IκBα - NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκBα, leading to its degradation Vinpocetine Vinpocetine / Apovincaminic Acid Vinpocetine->IKK Inhibits NFkB NF-κB (Active) IkB_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Transcription of Pro-inflammatory Genes Nucleus->Transcription

Inhibition of the NF-κB signaling pathway.

References

Synthesis of Apovincaminic Acid-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apovincaminic acid is the major active metabolite of vinpocetine (B1683063), a synthetic derivative of the Vinca alkaloid vincamine. Vinpocetine is utilized in the treatment of cerebrovascular disorders and cognitive impairment. The introduction of deuterium (B1214612) atoms into drug molecules or their metabolites can offer several advantages. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect, potentially slowing down metabolic processes at the site of deuteration. This can lead to an altered pharmacokinetic profile, which is a key area of investigation in drug development. Furthermore, deuterated compounds are invaluable as internal standards in mass spectrometry-based quantification, as they exhibit similar chemical properties to the unlabeled analyte but are easily distinguishable by their mass.

This guide details a proposed two-step synthesis of Apovincaminic acid-d4 starting from the commercially available ethyl apovincaminate (vinpocetine). The core of this strategy involves a direct, acid-catalyzed hydrogen-deuterium (H-D) exchange on the indole (B1671886) moiety of the molecule.

Proposed Synthetic Pathway

The proposed synthesis of this compound involves two key steps:

  • Deuteration of Ethyl Apovincaminate: An acid-catalyzed hydrogen-deuterium exchange reaction is employed to introduce four deuterium atoms onto the aromatic indole ring of ethyl apovincaminate.

  • Hydrolysis: The resulting deuterated ethyl apovincaminate (Ethyl apovincaminate-d4) is then hydrolyzed to yield the final product, this compound.

Synthesis_Pathway cluster_0 Step 1: Deuteration cluster_1 Step 2: Hydrolysis vinpocetine Ethyl Apovincaminate (Vinpocetine) reagents1 D₂SO₄ (cat.) CD₃OD, Δ vinpocetine->reagents1 vinpocetine_d4 Ethyl Apovincaminate-d4 reagents1->vinpocetine_d4 reagents2 1. NaOH, H₂O/EtOH 2. H⁺ workup vinpocetine_d4->reagents2 apovincaminic_acid_d4 This compound reagents2->apovincaminic_acid_d4

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed, proposed experimental procedures for the synthesis of this compound. These protocols are based on established methodologies for the deuteration of indole-containing compounds.[1][2][3][][5]

Step 1: Synthesis of Ethyl Apovincaminate-d4

Materials:

Procedure:

  • To a solution of ethyl apovincaminate (1.0 g) in deuterated methanol (20 mL) in a sealed reaction vessel is added deuterated sulfuric acid (20 wt %, 0.2 mL).

  • The reaction mixture is heated to 90 °C and stirred for 48-72 hours. The progress of the deuteration can be monitored by ¹H NMR spectroscopy or LC-MS analysis of aliquots.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is dissolved in dichloromethane (50 mL) and washed with a saturated solution of sodium carbonate (2 x 20 mL) and brine (20 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford Ethyl apovincaminate-d4.

Step 2: Synthesis of this compound

Materials:

Procedure:

  • Ethyl apovincaminate-d4 (from the previous step) is dissolved in a mixture of ethanol (30 mL) and a 1 M aqueous solution of sodium hydroxide (10 mL).

  • The reaction mixture is stirred at room temperature for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • The ethanol is removed under reduced pressure.

  • The aqueous residue is washed with dichloromethane (2 x 20 mL) to remove any unreacted starting material.

  • The aqueous layer is cooled in an ice bath and acidified to pH 3-4 with 1 M hydrochloric acid, resulting in the precipitation of the product.

  • The precipitate is collected by filtration, washed with cold deionized water, and dried under vacuum to yield this compound.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound. The values are estimations based on reported yields and deuterium incorporation for similar indole deuteration reactions.[2][3][5]

Table 1: Reaction Parameters and Expected Yields

StepReactionKey ReagentsTemperature (°C)Time (h)Expected Yield (%)
1DeuterationD₂SO₄, CD₃OD9048-7270-85
2HydrolysisNaOH, H₂O/EtOHRoom Temp.12-2485-95

Table 2: Expected Characterization Data for this compound

PropertyValue
Molecular FormulaC₂₀H₁₆D₄N₂O₂
Molecular Weight324.42 g/mol
Isotopic Purity>95% D₄
AppearanceWhite to off-white solid
¹H NMRReduction in integrals for aromatic protons of the indole ring
Mass Spectrometry (ESI+)[M+H]⁺ at m/z 325.2

Logical Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow and the logical relationship of the synthetic steps.

Experimental_Workflow start Start step1 Deuteration of Ethyl Apovincaminate start->step1 purification1 Workup and Purification step1->purification1 step2 Hydrolysis of Ethyl Apovincaminate-d4 purification1->step2 purification2 Workup and Purification step2->purification2 characterization Characterization (NMR, MS) purification2->characterization end End Product: This compound characterization->end

Caption: Experimental workflow for the synthesis of this compound.

Logical_Relationship starting_material Ethyl Apovincaminate intermediate Ethyl Apovincaminate-d4 starting_material->intermediate H-D Exchange final_product This compound intermediate->final_product Ester Hydrolysis

Caption: Logical relationship of key compounds in the synthesis.

Conclusion

This technical guide presents a viable and detailed synthetic protocol for the preparation of this compound. The proposed method leverages established acid-catalyzed hydrogen-deuterium exchange reactions on the indole nucleus, a strategy that has proven effective for a range of similar molecules. The successful synthesis of this compound would provide a valuable tool for researchers in the fields of drug metabolism, pharmacokinetics, and bioanalytical chemistry, facilitating more precise and in-depth studies of vinpocetine and its metabolites. The experimental procedures and expected outcomes detailed herein offer a solid foundation for the practical execution of this synthesis.

References

Apovincaminic Acid-d4 as a Vinpocetine Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Apovincaminic Acid-d4, focusing on its role as a key metabolite of the neuroprotective agent vinpocetine (B1683063). This document details the metabolic pathway, pharmacokinetic properties, and analytical methodologies for the quantification of its unlabeled form, apovincaminic acid, utilizing the deuterated analog as an internal standard.

Introduction

Vinpocetine, a synthetic derivative of the Vinca alkaloid vincamine, is a well-established cerebral vasodilator and neuroprotective agent. Following administration, vinpocetine undergoes rapid and extensive metabolism, with the primary metabolic pathway being the hydrolysis of the ethyl ester group. This biotransformation results in the formation of its major and active metabolite, apovincaminic acid (AVA). Due to its significance in understanding the pharmacokinetics and therapeutic action of vinpocetine, the accurate quantification of AVA in biological matrices is crucial. This compound is a stable isotope-labeled version of AVA, synthesized for use as an internal standard in bioanalytical assays to ensure high accuracy and precision.

Metabolic Pathway of Vinpocetine to Apovincaminic Acid

The conversion of vinpocetine to apovincaminic acid is a hydrolytic process that occurs predominantly in the liver.[1][2][3] This metabolic transformation is catalyzed by esterases, which cleave the ethyl ester of vinpocetine to yield the carboxylic acid metabolite, apovincaminic acid. While the specific human carboxylesterase isozyme responsible for this reaction is not definitively identified in the provided literature, the process is a critical step in the drug's metabolism and subsequent elimination.

Below is a diagram illustrating the metabolic conversion of vinpocetine to apovincaminic acid.

vinpocetine Vinpocetine hydrolysis Hydrolysis (Esterases in Liver) vinpocetine->hydrolysis ava Apovincaminic Acid hydrolysis->ava

Metabolic conversion of Vinpocetine to Apovincaminic Acid.

Pharmacokinetic Properties

Vinpocetine and its metabolite, apovincaminic acid, exhibit linear pharmacokinetics.[4] Following oral administration, vinpocetine is rapidly absorbed, with peak plasma concentrations generally reached within one to two hours.[5] Apovincaminic acid is the main metabolite found in plasma and is used as a surrogate for vinpocetine exposure.

Table 1: Pharmacokinetic Parameters of Vinpocetine and Apovincaminic Acid in Humans (Oral Administration)

ParameterVinpocetineApovincaminic AcidReference
Cmax 1.71 x 10⁻⁸ mol/L6.39 x 10⁻⁷ mol/L[1]
Tmax 2.33 h2.41 h[1]
AUC 4.60 x 10⁻⁸ mol·h/L1.92 x 10⁻⁶ mol·h/L[1]
Half-life (t½) ~1-2 hNot Specified[5]

Analytical Methodology for Quantification

The simultaneous determination of vinpocetine and apovincaminic acid in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). These methods offer high sensitivity, specificity, and throughput. This compound serves as an ideal internal standard for these assays due to its similar chemical and physical properties to the analyte, with a distinct mass-to-charge ratio.

Experimental Protocol: UPLC-MS/MS Quantification in Human Plasma

This section outlines a typical protocol for the quantification of apovincaminic acid in human plasma using this compound as an internal standard.

4.1.1. Sample Preparation (Protein Precipitation)

  • To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

  • Add a known concentration of this compound solution (internal standard).

  • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

4.1.2. Chromatographic Conditions

  • System: Waters ACQUITY UPLC

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)

  • Mobile Phase: Acetonitrile and water (containing 0.05% formic acid) with a gradient elution.

  • Flow Rate: 0.35 mL/min

  • Injection Volume: 5-10 µL

4.1.3. Mass Spectrometry Conditions

  • System: Triple quadrupole mass spectrometer

  • Ionization: Electrospray Ionization (ESI), positive ion mode

  • Detection: Multiple Reaction Monitoring (MRM)

    • Apovincaminic Acid: m/z 323.2 → 280.2

    • This compound: (specific transition to be determined based on deuteration pattern)

    • Vinpocetine: m/z 351.4 → 280.2

Table 2: Typical Parameters for LC-MS/MS Quantification

ParameterVinpocetineApovincaminic AcidInternal Standard (this compound)Reference
Linear Range 0.04 - 20.0 ng/mL0.50 - 250 ng/mLN/A[6]
Limit of Quantification (LOQ) 0.01 ng/mL0.10 ng/mLN/A[6]
Recovery 94.81% - 105.0%94.81% - 105.0%94.81% - 105.0%[6]
Matrix Effect 94.51% - 105.0%94.51% - 105.0%94.51% - 105.0%[6]
Precision (RSD%) <10%<10%N/A[6]
Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of apovincaminic acid in a biological sample.

start Biological Sample (e.g., Plasma) add_is Spike with This compound (IS) start->add_is extraction Protein Precipitation (e.g., Acetonitrile) add_is->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant analysis UPLC-MS/MS Analysis supernatant->analysis quantification Data Processing and Quantification analysis->quantification

Workflow for Apovincaminic Acid Quantification.

Synthesis and Characterization of this compound

Conclusion

Apovincaminic acid is the principal and active metabolite of vinpocetine. The use of its deuterated analog, this compound, as an internal standard is essential for the accurate and precise quantification of apovincaminic acid in pharmacokinetic and drug metabolism studies. The LC-MS/MS and UPLC-MS/MS methods detailed herein provide a robust framework for researchers in the field of drug development and analysis. Further research into the specific enzymes responsible for the hydrolysis of vinpocetine in humans would provide a more complete understanding of its metabolic profile.

References

Deuterium-Labeled Apovincaminic Acid: A Technical Guide for Advanced Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of deuterium-labeled apovincaminic acid, a critical tool for advanced pharmaceutical research. Apovincaminic acid is the principal and pharmacologically active metabolite of vinpocetine (B1683063), a synthetic derivative of the Vinca minor alkaloid vincamine.[1][2] Vinpocetine has been utilized for decades in the treatment of cerebrovascular disorders.[1] Given that a significant portion of orally administered vinpocetine is rapidly converted to apovincaminic acid during first-pass metabolism, understanding the pharmacokinetics and therapeutic actions of this metabolite is paramount for the development of next-generation neuroprotective agents.[1][2]

Biological Significance and Rationale for Deuterium (B1214612) Labeling

Apovincaminic acid itself exhibits neuroprotective properties, contributing to the overall therapeutic effect of its parent drug, vinpocetine.[1][3][4] Studies have shown that both vinpocetine and apovincaminic acid can attenuate neurotoxicity and reduce microglia activation, suggesting a direct role in mitigating neuronal damage.[1] Apovincaminic acid derivatives are considered to have strong potential in the therapy of ischemic stroke.[5]

The strategic incorporation of deuterium, a stable isotope of hydrogen, into the apovincaminic acid molecule offers significant advantages for research, primarily through the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond.[6] Consequently, metabolic reactions involving the cleavage of a C-H bond at a deuterated position will proceed more slowly.[6] This principle is leveraged to:

  • Enhance Metabolic Stability: By replacing hydrogen with deuterium at metabolically vulnerable sites, the rate of enzymatic degradation can be reduced.[6]

  • Improve Pharmacokinetic Profiling: Deuterium labeling allows for more precise and accurate pharmacokinetic studies. A deuterated analog can be used as an ideal internal standard in mass spectrometry-based bioanalysis, enabling accurate quantification of the non-labeled drug in biological matrices.[7][8]

  • Prolong Half-Life and Exposure: A reduced rate of metabolism can extend the drug's circulation time (half-life) and increase the total drug exposure (Area Under the Curve - AUC).[6]

  • Alter Metabolic Pathways: Deuteration can modulate metabolic pathways, potentially reducing the formation of unwanted or toxic metabolites.[9][10]

Pharmacokinetics of Apovincaminic Acid (Unlabeled)

Understanding the baseline pharmacokinetics of apovincaminic acid is essential for designing and interpreting studies with its deuterated analog. The following table summarizes key pharmacokinetic parameters reported in various studies.

ParameterValueSpeciesStudy ConditionsReference
Elimination Half-life (t½)~1-2.5 hoursHumanFollowing oral vinpocetine[2]
Time to Maximum Concentration (Tmax)~1.5-2 hoursHumanFollowing oral vinpocetine[2]
PharmacokineticsLinearHuman3 x 5 mg and 3 x 10 mg daily doses of vinpocetine for seven days[11]
AccumulationNone observedHumanChronic oral administration of vinpocetine[11]

Proposed Methodologies for Synthesis of Deuterium-Labeled Apovincaminic Acid

Experimental Protocol: Metal-Catalyzed Hydrogen Isotope Exchange (HIE)

This method is a powerful technique for late-stage deuterium incorporation into complex molecules.

  • Catalyst Selection: Transition metal catalysts such as Rhodium, Ruthenium, or Iridium are effective for HIE on N-heterocycles.[12] Raney Nickel has also been shown to be effective for labeling nitrogen-containing heterocycles.[13]

  • Deuterium Source: Deuterium gas (D₂) or deuterated solvents like heavy water (D₂O) can be used as the deuterium source.[14]

  • Reaction Conditions:

    • Dissolve apovincaminic acid in a suitable solvent (e.g., THF, dioxane).

    • Add the selected catalyst (e.g., a Rhodium complex or Raney Nickel).

    • Introduce the deuterium source (e.g., pressurize with D₂ gas or add D₂O).

    • Heat the reaction mixture to an appropriate temperature (e.g., 100-150 °C) for a specified time.

  • Purification: After the reaction, the catalyst is filtered off, and the deuterated product is purified using standard chromatographic techniques (e.g., HPLC).

  • Analysis: The level and position of deuterium incorporation are determined by mass spectrometry and NMR spectroscopy.

Visualizing Key Processes

To aid in the conceptualization of the research and development workflow, the following diagrams illustrate the metabolic pathway of vinpocetine and a general experimental workflow for a pharmacokinetic study using a deuterium-labeled compound.

Metabolic Conversion of Vinpocetine Vinpocetine Vinpocetine (Ethyl Apovincaminate) AVA Apovincaminic Acid (Active Metabolite) Vinpocetine->AVA Ester Cleavage (First-Pass Metabolism) General Experimental Workflow for PK Study cluster_synthesis Synthesis & Characterization cluster_invivo In Vivo Study cluster_analysis Bioanalysis & Modeling Synthesis Synthesis of Deuterium-Labeled Apovincaminic Acid QC Purification & QC (HPLC, MS, NMR) Synthesis->QC Dosing Administer Labeled & Unlabeled Compound to Subjects QC->Dosing Sampling Collect Biological Samples (Plasma, Urine) Dosing->Sampling Extraction Sample Preparation & Extraction Sampling->Extraction LCMS LC-MS/MS Analysis (Quantification) Extraction->LCMS PK Pharmacokinetic Modeling & Analysis LCMS->PK

References

Certificate of Analysis: Apovincaminic Acid-d4 - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quality control and analytical testing protocols for Apovincaminic acid-d4, a deuterated internal standard crucial for accurate bioanalytical studies. This document details the methodologies used to ascertain the identity, purity, and isotopic enrichment of this standard, ensuring its suitability for rigorous research and development applications.

Compound Information

This compound is the stable isotope-labeled analog of Apovincaminic acid, the primary active metabolite of Vinpocetine. Its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays allows for precise quantification of the unlabeled analyte in complex biological matrices by correcting for variability in sample preparation and instrument response.

ParameterSpecification
Chemical Name (+)-Apovincaminic Acid-d4
CAS Number 1329624-60-3[1]
Molecular Formula C₂₀H₁₈D₄N₂O₂[1]
Molecular Weight 326.43 g/mol [1]
Appearance White to Off-White Solid
Storage 2-8°C, protect from light

Analytical Data Summary

The following tables summarize the quantitative data obtained from the analytical testing of a representative batch of this compound.

Table 1: Identity Confirmation
TestMethodResult
¹H NMR Spectroscopy500 MHz in CDCl₃Conforms to structure
Mass SpectrometryESI-MS[M+H]⁺ = 327.2 m/z
Table 2: Purity Analysis
TestMethodResultSpecification
Chemical PurityHPLC-UV (254 nm)99.8%≥ 98.0%
Isotopic PurityMass Spectrometry99.5 atom % D≥ 98.0 atom % D
Residual SolventsGC-HS/FIDConformsUSP <467>
Water ContentKarl Fischer Titration0.15%≤ 1.0%

Experimental Protocols

Identity Confirmation

3.1.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural integrity of this compound is confirmed by ¹H NMR spectroscopy. The absence of signals at specific chemical shifts corresponding to the deuterated positions, along with the presence and correct integration of the remaining protons, verifies the molecular structure.

  • Instrument: 500 MHz NMR Spectrometer

  • Solvent: Chloroform-d (CDCl₃)

  • Procedure: A sample of approximately 5 mg of this compound is dissolved in 0.7 mL of CDCl₃. The spectrum is acquired at room temperature. The data is processed and analyzed to confirm the expected proton signals and the absence of signals at the deuterated positions.

3.1.2. Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of this compound.

  • Instrument: High-Resolution Mass Spectrometer with Electrospray Ionization (ESI)

  • Method: A dilute solution of the sample is infused into the ESI source. The mass spectrum is acquired in positive ion mode.

  • Expected Result: The spectrum should exhibit a prominent peak corresponding to the [M+H]⁺ ion at approximately m/z 327.2, confirming the incorporation of four deuterium (B1214612) atoms.

Purity Analysis

3.2.1. High-Performance Liquid Chromatography (HPLC)

The chemical purity of the standard is determined by HPLC with UV detection.[2][3][4]

  • System: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure: A standard solution is prepared by dissolving a known amount of this compound in the mobile phase. The solution is injected into the HPLC system, and the peak area of the main component is used to calculate the purity relative to any detected impurities.

3.2.2. Isotopic Purity by Mass Spectrometry

The isotopic enrichment is a critical parameter for a deuterated internal standard. It is determined by mass spectrometry, comparing the ion intensities of the deuterated species to the unlabeled and partially labeled species.[5][6][7]

  • Instrument: LC-MS/MS system.

  • Procedure: A solution of the sample is analyzed by LC-MS. The mass spectrum of the molecular ion region is acquired. The isotopic purity is calculated based on the relative intensities of the ions corresponding to the d4, d3, d2, d1, and d0 species.

3.2.3. Residual Solvent Analysis by Gas Chromatography (GC)

The presence of residual solvents from the synthesis process is assessed using Headspace Gas Chromatography with a Flame Ionization Detector (GC-HS/FID), following the guidelines of USP <467>.[8][9][10]

  • System: GC with a headspace autosampler and FID.

  • Column: Capillary column suitable for solvent analysis (e.g., G43 phase).

  • Procedure: A known amount of the sample is placed in a headspace vial and heated. The vapor phase is injected into the GC. The retention times and peak areas are compared to those of known solvent standards to identify and quantify any residual solvents.

Visualizations

Certificate_of_Analysis_Workflow cluster_0 Sample Reception and Preparation cluster_1 Analytical Testing cluster_2 Instrumentation cluster_3 Data Analysis and Certification Sample Sample Dissolution Dissolution Sample->Dissolution Identity Identity Dissolution->Identity Purity Purity Dissolution->Purity Isotopic_Enrichment Isotopic_Enrichment Dissolution->Isotopic_Enrichment Residual_Solvents Residual_Solvents Dissolution->Residual_Solvents NMR NMR Identity->NMR MS MS Identity->MS HPLC HPLC Purity->HPLC Isotopic_Enrichment->MS GC GC Residual_Solvents->GC Data_Analysis Data_Analysis NMR->Data_Analysis HPLC->Data_Analysis MS->Data_Analysis GC->Data_Analysis CoA_Generation CoA_Generation Data_Analysis->CoA_Generation

Caption: Workflow for the Certificate of Analysis of this compound.

Mass_Spectrometry_Analysis_Pathway Apovincaminic_acid_d4 This compound Solution ESI_Source Electrospray Ionization Apovincaminic_acid_d4->ESI_Source Quadrupole_1 Q1: Precursor Ion Selection (m/z 327.2) ESI_Source->Quadrupole_1 Collision_Cell Q2: Collision-Induced Dissociation Quadrupole_1->Collision_Cell Quadrupole_2 Q3: Product Ion Scan Collision_Cell->Quadrupole_2 Detector Detector Quadrupole_2->Detector

Caption: Tandem Mass Spectrometry (MS/MS) analysis pathway for this compound.

References

Commercial Sourcing and Technical Data for Apovincaminic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, the procurement of high-quality, isotopically labeled compounds is a critical step. This guide provides an in-depth overview of the commercial suppliers of Apovincaminic acid-d4, along with its key technical specifications. This compound is the labeled metabolite of Vinpocetine, a cerebral vasodilator, making it essential for pharmacokinetic and metabolic studies.

Commercial Suppliers and Product Specifications

Several specialized chemical suppliers offer this compound for research purposes. The following table summarizes the available information from prominent vendors. Please note that details such as purity, available quantities, and pricing are often subject to change and require direct inquiry with the suppliers.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Catalog NumberStock Status
Simson Pharma Limited [1]This compound1329624-60-3C₂₀H₁₈D₄N₂O₂326.43V270012Custom Synthesis
Pharmaffiliates [2]This compound1329624-60-3C₂₀H₁₈D₄N₂O₂326.43PA STI 008240Inquire

Note: Both Simson Pharma Limited and Pharmaffiliates provide a Certificate of Analysis with their products, ensuring quality and identity.[1][3]

Chemical and Physical Properties

This compound is a deuterated form of Apovincaminic acid. The stable isotope labeling is crucial for its use as an internal standard in quantitative bioanalytical assays.

Synonyms: [1][2]

  • Apovincamin-22-oic Acid-d4

  • (3α,16α)-Eburnamenine-14-carboxylic Acid-d4

  • (+)-Apovincaminic Acid-d4

  • (+)-cis-Apovincaminic Acid-d4

  • (13aS,13bS)-13a-Ethyl-2,3,5,6,13a,13b-hexahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][1][4]naphthyridine-12-carboxylic Acid-d4

Storage Conditions: Recommended storage is at 2-8°C in a refrigerator.[2] Shipping Conditions: Typically shipped under ambient conditions.[2]

Experimental Applications and Protocols

This compound is primarily utilized as a labeled internal standard in pharmacokinetic studies of Vinpocetine. While specific experimental protocols are often developed and validated in-house by research laboratories, a general workflow for its use in a bioanalytical method (e.g., LC-MS/MS) is outlined below.

General Workflow for Quantification of Vinpocetine using this compound as an Internal Standard

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Biological Matrix (Plasma/Serum) spike Spike with this compound (Internal Standard) plasma->spike extract Protein Precipitation / Liquid-Liquid Extraction spike->extract evaporate Evaporation and Reconstitution extract->evaporate inject Inject Sample onto LC Column evaporate->inject separate Chromatographic Separation inject->separate ionize Mass Spectrometric Ionization separate->ionize detect Detection and Quantification (MRM) ionize->detect integrate Peak Integration detect->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Vinpocetine Concentration curve->quantify

Bioanalytical workflow for Vinpocetine quantification.

This diagram illustrates the typical stages involved, from preparing the biological sample to the final quantification of the analyte.

Related Compounds

For broader research contexts, several related non-deuterated compounds and metabolites are also commercially available from suppliers like Simson Pharma Limited, Biosynth, and MedchemExpress.[3][4][5] These include:

  • Apovincaminic acid[3][5]

  • Apovincaminic acid hydrochloride salt[4]

  • Ethyl Apovincaminate[1]

  • Vinpocetine[1]

Researchers are advised to contact the suppliers directly to obtain the most current information on product availability, pricing, and technical documentation.

References

The Gold Standard in Bioanalysis: A Technical Guide to Apovincaminic Acid-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the precision and accuracy of analytical methods are paramount. This technical guide delves into the mechanism of action and practical application of Apovincaminic acid-d4 as an internal standard for the quantification of its unlabeled analogue, apovincaminic acid, a primary active metabolite of the nootropic drug vinpocetine (B1683063).[1][2] By leveraging the principles of stable isotope dilution mass spectrometry, this compound provides an unparalleled level of accuracy in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Core Principles: The Ideal Internal Standard

An internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls in an analysis. Its purpose is to correct for the variability inherent in the analytical procedure. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the "gold standard" because it exhibits nearly identical chemical and physical properties to the analyte of interest.[1]

The mechanism of action of this compound as an internal standard is rooted in its ability to mimic apovincaminic acid throughout the entire analytical workflow:

  • Sample Preparation: During extraction from complex biological matrices like plasma or brain tissue, any loss of the analyte will be mirrored by a proportional loss of the deuterated internal standard.

  • Chromatographic Separation: this compound co-elutes with the unlabeled apovincaminic acid in reversed-phase liquid chromatography. This is because the substitution of hydrogen with deuterium (B1214612) has a negligible effect on the polarity and retention time of the molecule.[3]

  • Mass Spectrometric Detection: In the ion source of the mass spectrometer, both the analyte and the internal standard experience the same degree of ionization efficiency or suppression caused by the sample matrix.

The key distinction lies in their mass-to-charge ratio (m/z), which allows the mass spectrometer to differentiate between the analyte and the internal standard. By calculating the ratio of the analyte's response to the internal standard's response, variations in the analytical process are normalized, leading to highly accurate and precise quantification.

Quantitative Data for Analysis

The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for the quantification of apovincaminic acid.[4][5] The following table summarizes the key mass spectrometric parameters for apovincaminic acid and the theoretical parameters for this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Apovincaminic Acid323.2280.2ESI+
This compound 327.2 284.2 or 280.2 *ESI+

Note: The product ion for this compound is dependent on the position of the deuterium labels. If the fragmentation results in the loss of a part of the molecule that does not contain the deuterium atoms, the product ion's m/z will be the same as the unlabeled compound. If the deuterium atoms are retained in the product ion, its m/z will be increased by four.

Experimental Protocols

The following is a representative protocol for the quantification of apovincaminic acid in human plasma using this compound as an internal standard, adapted from established methods.[3][6]

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Separately weigh and dissolve apovincaminic acid and this compound in methanol (B129727).

  • Working Standard Solutions: Prepare a series of working standard solutions of apovincaminic acid by serial dilution of the stock solution with a mixture of methanol and water (1:1 v/v).

  • Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with a mixture of methanol and water (1:1 v/v).

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample, calibrator, or quality control, add 20 µL of the internal standard working solution.

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate the proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., Zorbax SB-C18, 2.1 x 100 mm, 3.5 µm).[6]

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • MS System: A triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

Visualizing the Workflow and Concepts

To better illustrate the processes and principles described, the following diagrams have been generated using Graphviz.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Sample Plasma Sample Add IS Add this compound Plasma Sample->Add IS Protein Precipitation Protein Precipitation (Acetonitrile) Add IS->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Evaporation & Reconstitution Evaporation & Reconstitution Centrifugation->Evaporation & Reconstitution LC Separation LC Separation (C18 Column) Evaporation & Reconstitution->LC Separation Ionization ESI Ionization LC Separation->Ionization Mass Detection MRM Detection (Analyte & IS) Ionization->Mass Detection Data Processing Data Processing (Ratio Calculation) Mass Detection->Data Processing Result Result Data Processing->Result Accurate Concentration

Caption: A diagram of the bioanalytical workflow.

G cluster_sources Variability Sources cluster_correction Correction by this compound Variability Sources of Analytical Variability Extraction Extraction Inconsistency Variability->Extraction Matrix Matrix Effects (Ion Suppression/Enhancement) Variability->Matrix Instrument Instrument Fluctuation Variability->Instrument Co-elution Co-elution with Analyte Similar Ionization Similar Ionization Behavior Ratio Calculation Ratio of Analyte to IS Response Correction Correction Mechanism Result Accurate & Precise Quantification Correction->Result

Caption: The principle of variability correction.

References

An In-depth Technical Guide to the Stability and Storage of Apovincaminic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Apovincaminic acid-d4. The information presented herein is crucial for maintaining the integrity, purity, and stability of this isotopically labeled compound, ensuring the accuracy and reliability of research and development activities. While specific stability data for the deuterated form is limited, this guide consolidates available information on Apovincaminic acid and general best practices for handling deuterated standards.

Introduction

Apovincaminic acid is the primary active metabolite of Vinpocetine (B1683063), a synthetic derivative of the Vinca alkaloid vincamine, known for its neuroprotective and vasodilator properties.[1][2] The deuterated form, this compound, serves as a critical internal standard in pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry-based methods. The stability of such internal standards is paramount to the accuracy of analytical results.

This guide outlines the known storage conditions, potential degradation pathways, and provides detailed experimental protocols for stability assessment based on international guidelines.

Data Presentation: Recommended Storage and Shipping Conditions

Proper storage is essential to prevent degradation and maintain the isotopic purity of this compound. The following tables summarize the recommended conditions based on available data for the deuterated compound and its non-deuterated analogue.

Table 1: Recommended Storage Conditions for this compound

FormConditionTemperatureDurationAdditional Notes
SolidRefrigerator2-8°CLong-termStore in a well-sealed container, protected from moisture.
In SolutionFrozen-20°CUp to 1 monthUse amber vials to protect from light. Avoid acidic or basic solutions to prevent H/D exchange.
In SolutionDeep Freeze-80°CUp to 6 monthsOptimal for long-term archival of stock solutions.

Data extrapolated from general guidelines for deuterated standards and information on Apovincaminic acid hydrochloride salt.[1][3]

Table 2: Shipping Conditions for this compound

ConditionTemperatureNotes
StandardAmbientShort-term shipping at ambient temperatures is generally acceptable.[2]

Factors Influencing Stability

Several factors can impact the stability of this compound:

  • Temperature: Elevated temperatures can accelerate degradation. Adherence to recommended storage temperatures is critical.

  • pH: As Apovincaminic acid is a product of hydrolysis, it is susceptible to pH-dependent degradation.[4] Storing solutions in neutral, aprotic solvents is recommended. Avoid acidic or basic conditions which can also catalyze deuterium-hydrogen (H/D) exchange.[5][6]

  • Light: Photodegradation can occur with exposure to light. It is advisable to store this compound, especially in solution, in amber vials or otherwise protected from light.[3]

  • Moisture: For the solid form, protection from moisture is important to prevent hydrolysis and potential H/D exchange. Storage in a desiccator is recommended for lyophilized powders.[7]

  • Oxidation: While the degradation of the parent compound, Vinpocetine, has been found to be oxygen-independent, it is good practice to handle and store deuterated compounds under an inert atmosphere like nitrogen or argon to prevent oxidation.[3][4]

Experimental Protocols for Stability Assessment

Specific, validated stability-indicating methods for this compound are not publicly available. However, a robust stability testing program can be designed based on the International Council for Harmonisation (ICH) guidelines (Q1A) and principles of forced degradation studies.

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade methanol (B129727) and acetonitrile

  • Purified water

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (B78521) (0.1 M and 1 M)

  • Hydrogen peroxide (3%)

  • Calibrated stability chambers (for thermal and photostability testing)

  • Validated HPLC-UV or LC-MS/MS method for the quantification of this compound and its degradants.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

    • If no degradation is observed, repeat the experiment with 1 M HCl.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at specified intervals.

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • If no significant degradation occurs, repeat with 1 M NaOH.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Analyze samples at regular intervals.

  • Thermal Degradation:

    • Expose the solid this compound to dry heat at 80°C in a calibrated oven for 48 hours.

    • Analyze the sample at the end of the exposure period.

  • Photostability:

    • Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze both the light-exposed and dark control samples.

Analysis: Analyze all samples using a validated stability-indicating LC-MS/MS method to determine the percentage of degradation and identify any major degradation products.

This protocol is designed to determine the shelf-life and recommended storage conditions for this compound.

Objective: To evaluate the stability of this compound under ICH-prescribed long-term and accelerated storage conditions.

Methodology:

  • Sample Preparation: Package this compound in its proposed container closure system (e.g., amber glass vials).

  • Storage Conditions: Place the samples in calibrated stability chambers under the following conditions:

    • Long-Term: 5°C ± 3°C (refrigerator)

    • Accelerated: 25°C ± 2°C / 60% RH ± 5% RH for 6 months.

  • Testing Frequency:

    • Long-Term: Samples should be tested at 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: Samples should be tested at 0, 3, and 6 months.

  • Analytical Tests: At each time point, the samples should be analyzed for:

    • Appearance

    • Purity (by a stability-indicating HPLC or LC-MS/MS method)

    • Formation of degradation products

    • Isotopic purity (to check for H/D exchange)

Visualizations: Pathways and Workflows

Apovincaminic acid is the primary active metabolite formed from the hydrolysis of Vinpocetine in the liver.

Vinpocetine Vinpocetine AVA This compound (Active Metabolite) Vinpocetine->AVA Ester Hydrolysis (Liver)

Caption: Metabolic Conversion of Vinpocetine to Apovincaminic Acid.

The following diagram illustrates a typical workflow for conducting a stability study of this compound.

cluster_prep Preparation cluster_studies Stability Studies cluster_analysis Analysis cluster_reporting Reporting start Receive this compound package Package in appropriate container start->package long_term Long-Term Study (5°C ± 3°C) package->long_term accelerated Accelerated Study (25°C/60% RH) package->accelerated forced_degradation Forced Degradation (Acid, Base, Heat, Light, Oxidation) package->forced_degradation sampling Sampling at Time Points long_term->sampling accelerated->sampling forced_degradation->sampling analysis LC-MS/MS Analysis (Purity, Degradants, Isotopic Purity) sampling->analysis data_eval Data Evaluation analysis->data_eval report Generate Stability Report data_eval->report

Caption: Workflow for this compound Stability Assessment.

Conclusion

The stability and proper storage of this compound are critical for its effective use as an internal standard in scientific research. This guide recommends storing the solid material at 2-8°C, protected from moisture. Solutions should be stored frozen (-20°C or -80°C) in amber vials to prevent degradation and H/D exchange. While specific stability data for the deuterated compound is scarce, the provided protocols, based on ICH guidelines and general principles for handling isotopically labeled compounds, offer a robust framework for researchers to ensure the integrity of their analytical standards. Adherence to these guidelines will contribute to the generation of high-quality, reliable, and reproducible scientific data.

References

Methodological & Application

Application Notes and Protocols for Apovincaminic Acid-d4 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Apovincaminic acid-d4 as an internal standard in the pharmacokinetic analysis of apovincaminic acid (AVA), the primary active metabolite of vinpocetine (B1683063). The following protocols and data are intended to facilitate the accurate and robust quantification of AVA in biological matrices, a critical step in drug development and clinical research.

Introduction to Apovincaminic Acid and the Role of a Deuterated Internal Standard

Vinpocetine, a semi-synthetic derivative of vincamine, is extensively metabolized in the body to its main active metabolite, apovincaminic acid (AVA).[1][2] Due to the rapid conversion, AVA is often used as a surrogate for assessing the bioequivalence of vinpocetine formulations.[1] Accurate determination of AVA concentrations in biological fluids is therefore paramount for pharmacokinetic (PK) studies.

The "gold standard" for quantitative bioanalysis is liquid chromatography-mass spectrometry (LC-MS), particularly when coupled with a stable isotope-labeled internal standard (SIL-IS).[3][4] Deuterated internal standards, such as this compound, are ideal for this purpose.[4] Because they are chemically almost identical to the analyte, they co-elute during chromatography and exhibit similar behavior during sample preparation and ionization.[3][5] This allows for the correction of variability arising from matrix effects, extraction efficiency, and instrument response, leading to enhanced accuracy and precision in pharmacokinetic data.[5][6] Regulatory agencies like the FDA and EMA highly recommend the use of SIL-IS to ensure the highest data quality.[4]

Metabolic Pathway of Vinpocetine

Vinpocetine undergoes hydrolysis of its ethyl ester group to form apovincaminic acid. This metabolic conversion is a key factor in its pharmacokinetic profile.

cluster_0 Metabolic Conversion Vinpocetine Vinpocetine AVA Apovincaminic Acid (AVA) Vinpocetine->AVA Hydrolysis

Caption: Metabolic conversion of Vinpocetine to Apovincaminic Acid.

Experimental Protocols

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the reliable quantification of apovincaminic acid in plasma samples. The following protocol is a synthesis of established methods.[7][8][9][10]

Sample Preparation: Protein Precipitation

This protocol outlines a common and efficient method for extracting AVA from plasma samples.

start Start: Plasma Sample step1 Add this compound (Internal Standard) start->step1 step2 Add precipitating agent (e.g., Methanol (B129727) or Acetonitrile) step1->step2 step3 Vortex to mix step2->step3 step4 Centrifuge to pellet protein step3->step4 step5 Transfer supernatant step4->step5 step6 Evaporate to dryness under Nitrogen step5->step6 step7 Reconstitute in mobile phase step6->step7 end Inject into LC-MS/MS step7->end

Caption: Workflow for plasma sample preparation.

Detailed Steps:

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add a known amount of this compound working solution.

  • Add 300 µL of ice-cold methanol or acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[11]

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[11]

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., Zorbax SB-C18, Waters ACQUITY UPLC BEH C18)[7][10]
Mobile Phase A Water with 0.1% or 0.2% Formic Acid or 5 mM Ammonium Acetate[8][12]
Mobile Phase B Acetonitrile or Methanol with 0.1% or 0.2% Formic Acid[8][12]
Flow Rate 0.20 - 0.75 mL/min[7][10]
Column Temperature 40 - 45°C[7][8]
Injection Volume 5 - 10 µL[8][11]
Elution Isocratic or gradient elution can be used.[9][11]

Mass Spectrometry (MS/MS) Conditions:

ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode[9][10]
Acquisition Mode Multiple Reaction Monitoring (MRM)[9]
MRM Transitions Analyte: Apovincaminic Acid (AVA) - m/z 323.2 → 280.2, 279.2[9][13] Internal Standard: this compound (AVA-d4) - m/z 327.2 → 284.2 (projected)

Note: The exact MRM transition for this compound should be optimized by direct infusion.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for vinpocetine and its metabolite, apovincaminic acid, from various studies.

Table 1: Pharmacokinetic Parameters of Vinpocetine in Humans

ParameterValueAdministration RouteReference
Elimination Half-Life (t½) ~1 - 2.5 hOral[1]
Time to Max Concentration (Tmax) 1 - 1.5 hOral[14]
Oral Bioavailability 7% to 60%Oral[1]
Elimination Half-Life (β-phase) 4.83 hIntravenous[14]
Total Clearance 0.366 L/h/kgIntravenous[14]

Table 2: Pharmacokinetic Parameters of Apovincaminic Acid (AVA) in Humans

ParameterValueAdministration Route (of Vinpocetine)Reference
Elimination Half-Life (t½) 3.9 ± 1.6 hIntravenous[1]
Clearance (estimated) 0.09 L/h/kgIntravenous[1]
Elimination Half-Life (in elderly) Significantly increased vs. young subjectsN/A[15]
Plasma Clearance (in elderly) Significantly different vs. young subjectsN/A[15]

Table 3: LC-MS/MS Method Validation Parameters for AVA Quantification

ParameterTypical Range/ValueReference
Linearity Range 0.5 - 500 ng/mL[9]
Lower Limit of Quantification (LLOQ) 0.5 - 4 ng/mL[7][9]
Accuracy Within ±15% (except LLOQ, ±20%)[8][12]
Precision (RSD%) < 15% (except LLOQ, < 20%)[8][9][12]

Conclusion

The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust and reliable approach for the quantification of apovincaminic acid in pharmacokinetic studies. The detailed protocols and compiled data in these application notes serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics, aiding in the generation of high-quality data for regulatory submissions and scientific publications.

References

Application Notes and Protocols: Utilizing Apovincaminic acid-d4 as an Internal Standard in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of pharmacokinetics and drug metabolism studies, the accurate quantification of analytes in biological matrices is paramount. Vinpocetine (B1683063), a synthetic derivative of the Vinca alkaloid vincamine, is a therapeutic agent used for cerebrovascular disorders and cognitive impairment.[1] Its primary and active metabolite is apovincaminic acid (AVA).[1][2] The quantification of both vinpocetine and AVA is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring.[1]

The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry, as it compensates for variability during sample preparation and analysis. Apovincaminic acid-d4, a deuterated form of apovincaminic acid, serves as an ideal internal standard for the accurate and precise quantification of AVA in various biological matrices. This document provides detailed application notes and protocols for the use of this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods.

Principle of Using a Deuterated Internal Standard

A deuterated internal standard like this compound is chemically identical to the analyte of interest (Apovincaminic acid), with the only difference being the presence of deuterium (B1214612) atoms in place of hydrogen atoms. This results in a higher mass, allowing it to be distinguished from the analyte by the mass spectrometer. Because it is chemically identical, it co-elutes with the analyte during chromatography and experiences the same extraction recovery and ionization effects. This allows for the correction of variations throughout the analytical process, thereby significantly improving data accuracy and precision.

Metabolic Pathway of Vinpocetine

Vinpocetine undergoes rapid and extensive metabolism in the body. The primary metabolic pathway is the hydrolysis of the ethyl ester group, which forms its major active metabolite, apovincaminic acid (AVA).[1] This biotransformation is a key factor in the drug's pharmacokinetic profile and therapeutic activity.[1]

Metabolic Pathway of Vinpocetine Vinpocetine Vinpocetine AVA Apovincaminic Acid (AVA) (Active Metabolite) Vinpocetine->AVA Ester Hydrolysis (Liver)

Metabolic conversion of Vinpocetine to Apovincaminic Acid.

Experimental Protocols

This section details a comprehensive protocol for the simultaneous quantification of Vinpocetine and Apovincaminic acid in biological matrices, such as plasma and brain tissue, using this compound as an internal standard.

Sample Preparation (Protein Precipitation)

Protein precipitation is a widely used, straightforward, and effective method for the extraction of Vinpocetine and AVA from biological samples.[1]

Reagents and Materials:

  • Methanol (B129727) (HPLC grade)

  • This compound internal standard (IS) working solution

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge (capable of 14,000 rpm and 4°C)

  • Nitrogen evaporator

Procedure:

  • To a 100 µL aliquot of the biological sample (e.g., plasma, brain homogenate), add 20 µL of the this compound internal standard working solution.

  • Add 500 µL of ice-cold methanol to precipitate the proteins.[1]

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[1]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the dried residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterRecommended Conditions
Column A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm) is recommended for good separation.[3]
Mobile Phase A Water with 0.1% formic acid or an appropriate buffer.
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid.
Flow Rate Typically in the range of 0.2 to 0.4 mL/min for UHPLC systems.[3]
Gradient Elution A gradient elution is often employed to ensure optimal separation. An example gradient would be to start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the compounds, and then re-equilibrate.
Column Temperature Maintained at a constant temperature, for example, 40°C.[1]
Injection Volume 5-10 µL.[1]

Mass Spectrometry Conditions:

The mass spectrometer should be operated in the positive ion electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the detection of the analytes and the internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Vinpocetine351.4280.2
Apovincaminic Acid (AVA)323.2280.2
This compound (IS)327.2 (approx.)284.2 (approx.)

Note: The exact m/z values for this compound may vary slightly depending on the position and number of deuterium labels. These values should be optimized during method development.

Data Presentation and Method Performance

The following tables summarize typical quantitative data for the analysis of Apovincaminic acid from published literature. While these studies did not exclusively use this compound, similar performance characteristics are expected when employing this ideal internal standard.

Table 1: Linearity and Sensitivity of Apovincaminic Acid Quantification

Biological MatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
Human Plasma4 - 2404
Rat Plasma0.5 - 5000.5
Rat Brain Regions0.103 - 6.180.103[3]

Table 2: Precision and Accuracy of Apovincaminic Acid Quantification

Biological MatrixConcentration LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)Reference
Human PlasmaQC samples< 5.2%< 10%-
Rat PlasmaQC samples< 8.55%< 8.55%-
Rat Brain RegionsQC samples< 11.8%< 11.8%-1.7% to 9.5%[3]

Experimental Workflow

The overall workflow for the quantitative analysis of Apovincaminic acid using this compound as an internal standard is depicted below.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (with Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation & Reconstitution Centrifuge->Evaporate Inject Inject Sample Evaporate->Inject Separate Chromatographic Separation (UPLC/HPLC) Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Peak Area Ratios (Analyte/IS) Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify

Workflow for quantitative analysis using an internal standard.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of Apovincaminic acid in biological matrices. The protocols and data presented in these application notes offer a comprehensive guide for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and clinical research. The implementation of this methodology will contribute to the generation of high-quality, accurate, and reproducible data, which is essential for the advancement of drug development and therapeutic monitoring.

References

Bioanalytical Method Development for the Quantification of Apovincaminic Acid using Apovincaminic Acid-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the development and validation of a robust bioanalytical method for the quantification of apovincaminic acid in biological matrices, such as plasma and brain tissue, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol leverages Apovincaminic acid-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. This method is critical for pharmacokinetic studies, drug metabolism research, and clinical monitoring of vinpocetine (B1683063), for which apovincaminic acid is the primary active metabolite.[1][2] The methodologies detailed herein are based on established bioanalytical principles and are designed to meet regulatory expectations for method validation.[3][4]

Introduction

Vinpocetine, a synthetic derivative of the Vinca alkaloid vincamine, is widely used for the treatment of cerebrovascular disorders and cognitive impairment.[1][5] Its therapeutic effects are largely attributed to its primary and active metabolite, apovincaminic acid (AVA).[1][2] Accurate measurement of AVA in biological samples is therefore essential for understanding the pharmacokinetics and pharmacodynamics of vinpocetine.

Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS bioanalysis due to their ability to compensate for variability during sample preparation and analysis. This compound, a deuterated analog of AVA, serves as an ideal internal standard (IS) for this purpose.[6] This application note outlines a detailed protocol for method development and validation for the quantification of AVA using this compound.

Experimental Protocols

Materials and Reagents
  • Analytes: Apovincaminic acid, this compound (Internal Standard)

  • Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Water (deionized, 18 MΩ·cm)

  • Biological Matrix: Human plasma (or other relevant biological matrix)

  • Reagents for Sample Preparation: Trichloroacetic acid (TCA) or other protein precipitation agents. Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) can also be used for cleaner extracts.[7][8]

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of apovincaminic acid and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the apovincaminic acid stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting apovincaminic acid from plasma samples.[1][9]

  • Aliquot 100 µL of plasma sample (calibration standard, quality control, or unknown sample) into a microcentrifuge tube.

  • Add 20 µL of the this compound working solution (internal standard).

  • Add 300 µL of cold methanol (or acetonitrile) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the solvent under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm) is a suitable choice.[10][11]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient Elution: A gradient elution is recommended to ensure optimal separation. An example gradient is provided in the table below.

Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • The precursor-to-product ion transitions should be optimized by infusing the individual standard solutions into the mass spectrometer. Based on published data, the following transitions can be used as a starting point:

    • Apovincaminic acid: m/z 323.2 → 280.2[12]

    • This compound: m/z 327.2 → 284.2 (predicted)

Data Presentation

LC Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
2.51090
3.51090
3.6955
5.0955
Method Validation Parameters

The developed method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).[3][13] The following parameters should be assessed:

ParameterAcceptance CriteriaExample Data
Linearity Correlation coefficient (r²) ≥ 0.990.9985
Range 1 - 500 ng/mL1, 5, 10, 50, 100, 250, 500 ng/mL
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; Precision ≤ 20%; Accuracy ± 20%1 ng/mL
Precision (Intra- and Inter-day) ≤ 15% RSD (except at LLOQ, where it is ≤ 20%)< 10%
Accuracy (Intra- and Inter-day) Within ± 15% of nominal value (except at LLOQ, where it is ± 20%)Within ± 8%
Recovery Consistent and reproducible~85%
Matrix Effect Minimal and consistentCV < 15%
Stability Analyte stable under various storage and handling conditionsStable for 24h at room temp, 3 freeze-thaw cycles, 30 days at -80°C

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample p2 Add Internal Standard (this compound) p1->p2 p3 Protein Precipitation (Methanol) p2->p3 p4 Centrifugation p3->p4 p5 Supernatant Transfer p4->p5 p6 Evaporation p5->p6 p7 Reconstitution p6->p7 a1 Injection p7->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometric Detection (MRM) a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification of Apovincaminic Acid d2->d3

Caption: Workflow for the bioanalysis of Apovincaminic acid.

Logic of Quantification using Internal Standard

G cluster_analyte Apovincaminic Acid (Analyte) cluster_is This compound (IS) cluster_calc Calculation A_peak Peak Area (Analyte) Ratio Peak Area Ratio (Analyte/IS) A_peak->Ratio IS_peak Peak Area (IS) IS_peak->Ratio CalCurve Calibration Curve (Ratio vs. Concentration) Ratio->CalCurve FinalConc Final Concentration CalCurve->FinalConc

Caption: Quantification using the internal standard method.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of apovincaminic acid in biological matrices. The use of this compound as an internal standard ensures the accuracy and precision of the results, making this method highly suitable for regulated bioanalysis in support of preclinical and clinical studies of vinpocetine. The provided protocols and validation parameters serve as a valuable resource for researchers and scientists in the field of drug development.

References

Application Note: Quantification of Vinpocetine and its Metabolite Apovincaminic Acid in Biological Matrices using Apovincaminic Acid-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vinpocetine (B1683063) is a synthetic derivative of the Vinca alkaloid vincamine, utilized in the treatment of cerebrovascular disorders and cognitive impairment.[1] Its therapeutic effects are closely tied to its pharmacokinetic profile, which is marked by rapid metabolism in the liver to its primary active metabolite, apovincaminic acid (AVA).[1] Accurate quantification of both vinpocetine and AVA in biological samples is essential for pharmacokinetic studies, drug metabolism research, and clinical monitoring.[1] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of vinpocetine and AVA, employing a stable isotope-labeled internal standard, Apovincaminic acid-d4, for enhanced accuracy and precision.

Metabolic Pathway

Vinpocetine undergoes extensive and rapid metabolism in the body. The principal metabolic pathway involves the hydrolysis of the ethyl ester group, leading to the formation of its major active metabolite, apovincaminic acid (AVA).[1] This biotransformation is a critical factor in the drug's pharmacokinetic behavior and therapeutic activity.[1]

Vinpocetine Vinpocetine Metabolism Ester Hydrolysis (Liver) Vinpocetine->Metabolism AVA Apovincaminic Acid (AVA) (Active Metabolite) Metabolism->AVA

Metabolic conversion of Vinpocetine to Apovincaminic Acid.

Experimental Protocols

This section outlines a validated LC-MS/MS method for the concurrent quantification of vinpocetine and AVA in biological matrices such as plasma or brain tissue.[1]

Sample Preparation (Protein Precipitation)

Protein precipitation is a direct and efficient method for the extraction of vinpocetine and AVA from biological samples.[1]

Reagents and Materials:

  • Methanol (B129727) (HPLC grade)

  • This compound (Internal Standard solution)

  • Biological matrix (e.g., plasma, brain homogenate)

Procedure:

  • To a 100 µL aliquot of the biological sample, add 20 µL of the this compound internal standard working solution.

  • Add 500 µL of ice-cold methanol to precipitate proteins.[1]

  • Vortex the mixture for 2 minutes.[1]

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography Conditions

Instrumentation:

  • A UPLC or HPLC system capable of gradient elution.[1]

Chromatographic Conditions:

  • Column: C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 mm × 100 mm, 1.7 µm).[2][3]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid

  • Flow Rate: 0.20 - 0.75 mL/min.[4][5]

  • Gradient Elution: A typical gradient starts with a low percentage of Mobile Phase B, holds for a brief period, then ramps up to a high percentage of Mobile Phase B to elute the compounds, followed by a re-equilibration step at the initial conditions.[1]

  • Column Temperature: 40°C.[1]

  • Injection Volume: 5-10 µL.[1]

Mass Spectrometry Conditions

Instrumentation:

  • A triple-quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[2][3]

MS/MS Parameters (Multiple Reaction Monitoring - MRM):

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Vinpocetine351.4280.2[6]
Apovincaminic Acid (AVA)323.2280.2[6]
This compound (IS)327.2284.2

Quantitative Data Summary

The following tables summarize the performance characteristics of the LC-MS/MS method for the quantification of vinpocetine and apovincaminic acid.

Table 1: Linearity and Range

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)
Vinpocetine0.40 - 149> 0.99[2]
Apovincaminic Acid0.80 - 298> 0.99[2]

Table 2: Precision and Accuracy

AnalyteConcentration LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
VinpocetineLow QC< 12.9< 12.9-5.9 to 7.3[2]
Medium QC< 12.9< 12.9-5.9 to 7.3[2]
High QC< 12.9< 12.9-5.9 to 7.3[2]
Apovincaminic AcidLow QC< 12.9< 12.9-7.9 to 5.6[2]
Medium QC< 12.9< 12.9-7.9 to 5.6[2]
High QC< 12.9< 12.9-7.9 to 5.6[2]

Experimental Workflow

The overall workflow for the quantification of vinpocetine and apovincaminic acid is depicted below.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (100 µL) Add_IS Add Internal Standard (this compound) Sample->Add_IS Precipitation Protein Precipitation (Ice-cold Methanol) Add_IS->Precipitation Vortex Vortex Precipitation->Vortex Centrifuge Centrifugation Vortex->Centrifuge Evaporation Evaporation Centrifuge->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analytes Calibration->Quantification

Experimental workflow for vinpocetine and AVA quantification.

The LC-MS/MS method described in this application note provides a robust, sensitive, and specific approach for the simultaneous quantification of vinpocetine and its primary active metabolite, apovincaminic acid, in various biological matrices. The use of a deuterated internal standard, this compound, ensures high accuracy and precision, making this method well-suited for pharmacokinetic and other drug development studies. The detailed protocols and performance data serve as a valuable resource for researchers and scientists involved in the evaluation of vinpocetine-based therapeutics.

References

Application Note: High-Throughput Analysis of Apovincaminic Acid in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apovincaminic acid is the major active metabolite of vinpocetine (B1683063), a synthetic derivative of the Vinca alkaloid vincamine. Vinpocetine is used in the treatment of cerebrovascular disorders and cognitive impairment. Accurate and reliable quantification of apovincaminic acid in plasma is crucial for pharmacokinetic and bioequivalence studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of apovincaminic acid in human plasma, utilizing its stable isotope-labeled (SIL) internal standard, Apovincaminic acid-d4, to ensure high accuracy and precision.[1][2][3]

The use of a SIL internal standard is considered the "gold standard" in quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and ionization, effectively compensating for matrix effects and variability in extraction recovery.[2] This method employs a simple protein precipitation procedure for sample preparation, enabling high-throughput analysis.

Experimental Protocols

Materials and Reagents
  • Apovincaminic acid (reference standard)

  • This compound (internal standard)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Ultrapure water

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of apovincaminic acid and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the apovincaminic acid stock solution with 50:50 (v/v) methanol:water to create calibration curve (CC) standards.

  • Internal Standard (IS) Working Solution: Prepare a 100 ng/mL working solution of this compound in 50:50 (v/v) methanol:water.

  • Calibration Curve and Quality Control Samples: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve and quality control (QC) samples (low, mid, and high).

Sample Preparation: Protein Precipitation
  • Aliquot 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution (100 ng/mL this compound) to all tubes except the blank, and vortex briefly.

  • Add 300 µL of methanol to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.[4][5][6]

LC-MS/MS Method

A precise and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the simultaneous determination of apovincaminic acid.[7]

Liquid Chromatography Conditions

ParameterValue
Column C18 reverse-phase column (e.g., Zorbax SB-C18)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic or gradient elution can be optimized. A typical starting point is 80:20 (A:B).[4]
Flow Rate 0.5 - 0.75 mL/min[4]
Column Temperature 40 - 45 °C[4]
Injection Volume 10 µL
Run Time < 4 minutes[7]

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 2
Ion Source Temperature 500 °C
Ion Spray Voltage 5500 V

Data Presentation

Table 1: Calibration Curve and Linearity

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Apovincaminic Acid0.5 - 500[7]> 0.99

Table 2: MRM Transitions and Mass Spectrometer Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Apovincaminic Acid323.2[7]280.2[7]200Optimized
This compound327.2284.2200Optimized

Table 3: Precision and Accuracy of Quality Control Samples

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%Bias)
LLOQ0.5< 15%< 15%± 20%
Low1.5< 15%< 15%± 15%
Medium75< 15%< 15%± 15%
High400< 15%< 15%± 15%

LLOQ: Lower Limit of Quantification, %RSD: Percent Relative Standard Deviation

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) add_is Add IS (this compound) plasma->add_is Spike add_methanol Add Methanol (300 µL) add_is->add_methanol Protein Precipitation vortex1 Vortex add_methanol->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection hplc HPLC Separation (C18 Column) injection->hplc ms MS/MS Detection (MRM) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Experimental workflow for the analysis of Apovincaminic acid in plasma.

logical_relationship cluster_core_concept Rationale for Using a Stable Isotope-Labeled Internal Standard analyte Apovincaminic Acid sample_prep Sample Preparation Variability (e.g., extraction loss) analyte->sample_prep matrix_effect Matrix Effects (Ion Suppression/Enhancement) analyte->matrix_effect lcms_variability LC-MS/MS System Variability analyte->lcms_variability ratio Analyte/IS Peak Area Ratio analyte->ratio is This compound (IS) is->sample_prep is->matrix_effect is->lcms_variability is->ratio sample_prep->analyte sample_prep->is matrix_effect->analyte matrix_effect->is lcms_variability->analyte lcms_variability->is quantification Accurate Quantification ratio->quantification

Caption: Rationale for using a deuterated internal standard in bioanalysis.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput approach for the quantification of apovincaminic acid in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the reliability of the results by compensating for analytical variability. This method is well-suited for pharmacokinetic studies and other applications in drug development requiring accurate determination of apovincaminic acid concentrations.

References

Application Notes and Protocols: Brain Tissue Distribution of Apovincaminic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to study the brain tissue distribution of Apovincaminic Acid (AVA), the major active metabolite of Vinpocetine (B1683063). The protocols detailed below are based on established research and are intended to guide the design and execution of similar preclinical studies. The use of deuterated standards, such as Apovincaminic acid-d4, is critical for accurate quantification in mass spectrometry-based analyses.

Introduction

Vinpocetine, a synthetic derivative of the Vinca alkaloid vincamine, is utilized in the treatment of cerebrovascular disorders.[1] Its primary active metabolite, apovincaminic acid (AVA), shares its neuroprotective and nootropic effects.[2][3] Both Vinpocetine and AVA can cross the blood-brain barrier, a crucial characteristic for their neurological efficacy.[2][4][5] Understanding the regional distribution of AVA within the brain is essential for elucidating its mechanisms of action and for the development of new therapeutic strategies. Positron Emission Tomography (PET) studies in humans have shown that radiolabelled Vinpocetine readily enters the brain, with a heterogeneous distribution.[4] The highest uptake is observed in the thalamus, upper brain stem, striatum, and cortex.[4]

Quantitative Data Summary

The following tables summarize the quantitative data on the distribution of Vinpocetine and its metabolite, Apovincaminic Acid (AVA), in different brain regions of rats following intragastric administration of Vinpocetine.

Table 1: Brain Tissue Distribution of Vinpocetine and Apovincaminic Acid in Rats

Brain RegionVinpocetine Concentration (ng/g)Apovincaminic Acid (AVA) Concentration (ng/g)
HypothalamusHighHigh
StriatumHighHigh
CortexHighHigh
CerebellumLowLow
HippocampusLowLow

Data compiled from a study that quantified Vinpocetine and AVA in rat brain regions, indicating higher concentrations in the hypothalamus, striatum, and cortex compared to the cerebellum and hippocampus.[6]

Experimental Protocols

Animal Model and Drug Administration
  • Animal Model: Sprague-Dawley rats are a commonly used model for pharmacokinetic and tissue distribution studies of Vinpocetine and AVA.[6]

  • Drug Administration: For oral administration studies, Vinpocetine can be administered intragastrically at a dose of 4 mg/kg.[6] For parenteral administration, intraperitoneal injections of 10 mg/kg for both Vinpocetine and AVA have been used in neuroprotection studies.[7][8]

Brain Tissue Collection and Homogenization
  • Tissue Collection: At predetermined time points after drug administration, animals are euthanized, and the brains are rapidly excised.

  • Dissection: The brain is dissected on an ice-cold plate to isolate specific regions of interest, such as the hypothalamus, striatum, cortex, cerebellum, and hippocampus.[6]

  • Homogenization: The dissected brain tissues are weighed and homogenized in a suitable buffer.

Sample Preparation for UPLC-MS/MS Analysis
  • Protein Precipitation: To remove proteins that can interfere with the analysis, a protein precipitation step is performed. Methanol (B129727) is a commonly used precipitant.[6]

  • Internal Standard: A deuterated internal standard, such as This compound , should be added to the samples before protein precipitation. This is crucial for accurate quantification by correcting for matrix effects and variations in sample processing and instrument response.

  • Centrifugation: The samples are centrifuged to pellet the precipitated proteins.

  • Supernatant Collection: The clear supernatant is collected and transferred to autosampler vials for analysis.

UPLC-MS/MS Quantification of Apovincaminic Acid
  • Chromatographic Separation:

    • Column: A Waters ACQUITY UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 μm) or equivalent is suitable for the separation of AVA.[6]

    • Mobile Phase: A gradient elution with methanol and water is typically used.[6]

    • Flow Rate: A flow rate of 0.20 mL/min is recommended.[6]

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+) is used.[6]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[6]

    • MRM Transitions:

      • Apovincaminic Acid (AVA): m/z 323 → m/z 280[6]

      • This compound (Internal Standard): The specific transition for the deuterated standard will depend on the position and number of deuterium (B1214612) atoms. It is essential to determine this empirically.

      • Vinpocetine (VP): m/z 351 → m/z 280[6]

  • Calibration Curve: A calibration curve is generated using known concentrations of AVA and a fixed concentration of the internal standard (this compound). The concentration range for AVA can be from 0.103 to 6.18 ng/mL.[6]

Visualizations

experimental_workflow cluster_animal_studies In Vivo Experiment cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification drug_admin Drug Administration (e.g., intragastric Vinpocetine) euthanasia Euthanasia & Brain Excision drug_admin->euthanasia dissection Brain Region Dissection (Hypothalamus, Striatum, etc.) euthanasia->dissection homogenization Tissue Homogenization dissection->homogenization add_is Addition of Internal Standard (this compound) homogenization->add_is protein_precip Protein Precipitation (e.g., with Methanol) add_is->protein_precip centrifugation Centrifugation protein_precip->centrifugation supernatant_coll Supernatant Collection centrifugation->supernatant_coll uplc_msms UPLC-MS/MS Analysis (MRM Mode) supernatant_coll->uplc_msms data_analysis Data Analysis & Quantification uplc_msms->data_analysis

Caption: Experimental workflow for brain tissue distribution studies.

signaling_pathway cluster_neuroprotection Potential Neuroprotective Mechanisms of Apovincaminic Acid cluster_ischemic_cascade Ischemic Cascade ava Apovincaminic Acid (AVA) inhibition Inhibition ava->inhibition atp_depletion ATP Depletion neuroprotection Neuroprotection na_ca_channels Activation of Voltage-Sensitive Na+ and Ca2+ Channels glutamate_release Glutamate Release free_radicals Free Radical Release inhibition->atp_depletion Interferes with inhibition->na_ca_channels Inhibits inhibition->glutamate_release Inhibits inhibition->free_radicals Inhibits inhibition->neuroprotection

References

Application Notes and Protocols for the Bioanalysis of Apovincaminic Acid using Apovincaminic acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive protocol for the quantitative analysis of apovincaminic acid in biological matrices, such as human plasma, using Apovincaminic acid-d4 as an internal standard (IS) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Apovincaminic acid is the major and active metabolite of vinpocetine, a synthetic derivative of the Vinca alkaloid vincamine, which is used in the treatment of cerebrovascular disorders and cognitive impairment.[1] Accurate quantification of apovincaminic acid is crucial for pharmacokinetic studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for bioanalytical methods, as it ensures high accuracy and precision by correcting for variability during sample preparation and analysis.[2][3][4]

Principle of Deuterated Internal Standards

In quantitative mass spectrometry, a deuterated internal standard is considered ideal because it has nearly identical physicochemical properties to the unlabeled analyte.[3] This ensures that the internal standard co-elutes with the analyte during chromatography and experiences the same degree of ionization suppression or enhancement in the mass spectrometer's ion source.[2][3] By adding a known concentration of this compound to all samples, calibration standards, and quality controls, the ratio of the analyte's response to the internal standard's response can be used to accurately calculate the analyte's concentration, thus compensating for variations in extraction recovery, matrix effects, and instrument response.[4]

Experimental Protocols

This section details a validated LC-MS/MS method for the quantification of apovincaminic acid in human plasma.

Materials and Reagents
  • Apovincaminic acid reference standard

  • This compound (Internal Standard)

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Formic acid (ACS grade)

  • Ammonium acetate

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Apovincaminic acid and this compound in a suitable organic solvent such as methanol or acetonitrile.[3]

  • Working Standard Solutions: Prepare serial dilutions of the Apovincaminic acid stock solution with a mixture of acetonitrile and water (1:1, v/v) to create working standards for the calibration curve (CC) and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL in the same diluent.[5]

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and effective method for extracting apovincaminic acid from plasma samples.[1]

  • Aliquot 100 µL of the biological sample (blank, CC, QC, or study sample) into a microcentrifuge tube.

  • Add 20 µL of the Internal Standard Working Solution (this compound, 100 ng/mL) to all samples except the blank matrix.

  • Add 500 µL of ice-cold methanol to precipitate proteins.[1]

  • Vortex the mixture for 2 minutes.[1]

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[1]

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[6]

LC-MS/MS Instrumental Conditions

The following are typical LC-MS/MS conditions for the analysis of apovincaminic acid.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column Zorbax SB-C18, 2.1 x 50 mm, 1.7 µm or equivalent
Mobile Phase A 0.2% Formic acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.5 mL/min
Column Temperature 40°C
Injection Volume 5-10 µL
Gradient Elution A gradient elution is often employed to ensure optimal separation. An example is to start with a low percentage of Mobile Phase B, hold for a short period, then ramp up to a high percentage of Mobile Phase B to elute the compounds, followed by a re-equilibration step at the initial conditions.[1]

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Apovincaminic acid) m/z 323.2 → 279.2
MRM Transition (this compound) m/z 327.2 → 283.2 (example, depends on deuteration pattern)

Method Validation Summary

A bioanalytical method using a deuterated internal standard should be fully validated according to regulatory guidelines. The following tables summarize the typical validation parameters for such a method.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

ParameterValue
Linearity Range 4 - 240 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 4 ng/mL

Data based on a representative HPLC-MS method for apovincaminic acid.[7][8]

Table 2: Accuracy and Precision

QC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% of nominal)
Low QC < 15%< 15%Within ±15%
Medium QC < 15%< 15%Within ±15%
High QC < 15%< 15%Within ±15%

Acceptance criteria based on FDA and EMA guidelines.[6]

Table 3: Recovery and Matrix Effect

ParameterAcceptance Criteria
Recovery The efficiency of the extraction procedure should be consistent, precise, and reproducible.
Matrix Effect The suppression or enhancement of ionization of the analyte by co-eluting matrix components. The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤ 15%.

General guidelines for bioanalytical method validation.[4]

Visualizations

cluster_0 Metabolic Pathway Vinpocetine Vinpocetine Apovincaminic_Acid Apovincaminic Acid (AVA) (Active Metabolite) Vinpocetine->Apovincaminic_Acid Ester Hydrolysis (Liver)

Caption: Metabolic conversion of Vinpocetine to Apovincaminic Acid.

cluster_1 Bioanalytical Workflow A Sample Collection (e.g., Plasma) B Addition of Internal Standard (this compound) A->B C Sample Preparation (e.g., Protein Precipitation) B->C D LC-MS/MS Analysis C->D E Data Processing and Quantification D->E

Caption: General workflow for bioanalytical method development.

cluster_2 Logic of Stable Isotope-Labeled Internal Standard Correction Analyte_Matrix Analyte in Biological Matrix Spike_IS Spike Known Amount of This compound Analyte_Matrix->Spike_IS Sample_Prep Sample Preparation (Co-extraction) Spike_IS->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Analyte_Signal Analyte Signal (Variable) LC_MS_Analysis->Analyte_Signal IS_Signal IS Signal (Variable) LC_MS_Analysis->IS_Signal Calculate_Ratio Calculate Signal Ratio (Analyte / IS) Analyte_Signal->Calculate_Ratio IS_Signal->Calculate_Ratio Accurate_Quant Accurate Quantification (Corrected for Variability) Calculate_Ratio->Accurate_Quant

Caption: Logic of using this compound for analytical correction.

Conclusion

The use of this compound as an internal standard provides a highly specific, accurate, and precise method for the quantification of apovincaminic acid in complex biological matrices. The described protein precipitation extraction method is efficient and suitable for LC-MS/MS analysis. A thoroughly validated method following these protocols will generate reliable data to support pharmacokinetic, toxicokinetic, and clinical studies of vinpocetine.

References

Application Notes and Protocols for Metabolite Identification Using Apovincaminic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apovincaminic acid is the principal and pharmacologically active metabolite of vinpocetine (B1683063), a synthetic derivative of the Vinca alkaloid vincamine (B1683053). Vinpocetine is recognized for its therapeutic effects on cerebrovascular disorders and cognitive decline.[1] The biotransformation of vinpocetine to apovincaminic acid is a rapid and extensive metabolic process, primarily occurring in the liver through the hydrolysis of the ethyl ester group.[1] Understanding the subsequent metabolic fate of apovincaminic acid is crucial for a comprehensive pharmacokinetic and safety profile of vinpocetine. This document provides detailed application notes and experimental protocols for the use of deuterium-labeled apovincaminic acid (Apovincaminic acid-d4) in metabolite identification studies.

The use of stable isotope-labeled compounds, such as this compound, is a powerful technique in drug metabolism studies. The deuterium (B1214612) label provides a unique mass signature that allows for the confident identification of metabolites from complex biological matrices using mass spectrometry. This approach helps in distinguishing drug-related metabolites from endogenous compounds, thus facilitating the elucidation of metabolic pathways.

Principle of Metabolite Identification using this compound

When this compound is introduced into a biological system (e.g., in vitro microsomal incubation or in vivo animal studies), it will undergo the same metabolic transformations as the unlabeled compound. However, any metabolite formed will retain the deuterium atoms, resulting in a characteristic mass shift of +4 Da (or a fragment thereof) compared to the corresponding unlabeled metabolite. By using high-resolution mass spectrometry, researchers can specifically screen for these unique isotopic patterns, enabling the confident identification of novel metabolites.

Experimental Protocols

This section details the methodologies for conducting metabolite identification studies using this compound. The protocols are divided into in vitro and in vivo studies, followed by the analytical method for metabolite detection.

In Vitro Metabolite Identification in Human Liver Microsomes (HLM)

This protocol is designed to identify metabolites of apovincaminic acid formed by hepatic enzymes.

Materials and Reagents:

  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Purified water (LC-MS grade)

Procedure:

  • Incubation Preparation:

    • Prepare a stock solution of this compound in methanol.

    • In a microcentrifuge tube, pre-warm a mixture of HLMs (final concentration, e.g., 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add the this compound stock solution to the pre-warmed HLM mixture to a final concentration (e.g., 1-10 µM).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • A control incubation without the NADPH regenerating system should be run in parallel to identify non-enzymatic degradation products.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes). Time-course experiments (e.g., 0, 15, 30, 60, 120 minutes) can be performed to monitor metabolite formation over time.

  • Termination of Reaction:

    • Stop the reaction by adding 2 volumes of ice-cold acetonitrile.

  • Sample Preparation for Analysis:

    • Vortex the mixture for 2 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

In Vivo Metabolite Profiling in Rodents

This protocol outlines the steps for identifying metabolites of apovincaminic acid in a living organism.

Materials and Reagents:

  • This compound

  • Vehicle for dosing (e.g., saline, 0.5% carboxymethylcellulose)

  • Metabolic cages for urine and feces collection

  • Anesthesia (if required for blood collection)

  • Anticoagulant (e.g., EDTA) for blood collection tubes

  • Sample processing reagents as described in the in vitro protocol.

Procedure:

  • Animal Dosing:

    • Administer this compound to rodents (e.g., rats or mice) via the desired route (e.g., oral gavage or intravenous injection) at a specific dose.

  • Sample Collection:

    • House the animals in metabolic cages for the collection of urine and feces at predetermined time intervals (e.g., 0-8h, 8-24h, 24-48h).

    • Collect blood samples at various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Sample Processing:

    • Plasma: Centrifuge the blood samples to separate plasma.

    • Urine: Pool the collected urine for each time interval.

    • Feces: Homogenize the collected feces with water.

  • Metabolite Extraction:

    • For plasma and urine, perform protein precipitation as described in the in vitro protocol.

    • For fecal homogenate, a liquid-liquid or solid-phase extraction may be necessary to isolate the metabolites.

  • Sample Preparation for Analysis:

    • Process the extracted samples (evaporation and reconstitution) as described in the in vitro protocol for LC-MS/MS analysis.

LC-MS/MS Analytical Method

This method is designed for the detection and identification of this compound and its metabolites.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

Chromatographic Conditions (Example):

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute compounds, followed by re-equilibration.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40°C
Injection Volume 5-10 µL

Mass Spectrometry Conditions (Example):

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Acquisition Mode Full scan with data-dependent MS/MS (ddMS2)
Full Scan Range m/z 100-1000
Collision Energy Ramped collision energy to obtain informative fragment spectra
Data Analysis Software capable of identifying isotopic patterns and performing metabolite identification searches.

Data Presentation

The following tables summarize key quantitative data related to the analysis of apovincaminic acid.

Table 1: LC-MS/MS Parameters for Quantification of Apovincaminic Acid

This table provides example mass transitions that can be adapted for the detection of this compound and its potential metabolites.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Vinpocetine351.4280.2[2]
Apovincaminic Acid323.2280.2[2]
This compound (Predicted) 327.2 280.2 or 284.2 N/A

Note: The product ion for this compound will depend on whether the deuterium labels are retained in the fragment.

Table 2: Linearity and Sensitivity of Apovincaminic Acid Quantification Methods

This table summarizes the performance of various published LC-MS/MS methods for apovincaminic acid, which can serve as a benchmark for the developed method for its deuterated analog.

MatrixLinear Range (ng/mL)LLOQ (ng/mL)Reference
Rat Plasma0.5 - 5000.5[2]
Rat Brain Tissue0.103 - 6.180.103[3]
Human Plasma4 - 2404[4]
Human Plasma0.5 - 2500.5[5]

Visualizations

Metabolic Pathway of Vinpocetine

Vinpocetine Vinpocetine AVA This compound Vinpocetine->AVA Ester Hydrolysis (Liver) Metabolites Further Metabolites (e.g., Hydroxylated, Glucuronidated) AVA->Metabolites Phase I & II Metabolism

Caption: Metabolic conversion of Vinpocetine to Apovincaminic Acid and its subsequent metabolism.

Experimental Workflow for In Vitro Metabolite Identification

cluster_incubation Incubation (37°C) cluster_processing Sample Processing cluster_analysis Analysis HLM Human Liver Microsomes Incubate Incubate HLM->Incubate AVA_d4 This compound AVA_d4->Incubate NADPH NADPH System NADPH->Incubate Quench Quench Reaction (Acetonitrile) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Evaporate Evaporate Centrifuge->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing & Identification LCMS->Data

Caption: Workflow for the in vitro identification of metabolites of this compound.

Logical Relationship for Metabolite Identification

AVA_d4 This compound (Precursor Ion) MS_Scan Full Scan MS AVA_d4->MS_Scan Metabolite_d4 Deuterated Metabolite (Unique m/z) MSMS_Scan MS/MS Fragmentation Metabolite_d4->MSMS_Scan Trigger Fragmentation MS_Scan->Metabolite_d4 Detect Mass Shift Structure Structure Elucidation MSMS_Scan->Structure Interpret Fragment Ions

References

Application Notes and Protocols for the Bioanalytical Sample Preparation of Apovincaminic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Apovincaminic acid (AVA) is the primary and active metabolite of Vinpocetine (B1683063), a therapeutic agent used in the treatment of cerebrovascular disorders and cognitive impairment.[1] Accurate and robust quantification of AVA in biological matrices such as plasma, urine, and brain tissue is essential for pharmacokinetic studies, drug metabolism research, and clinical monitoring.[1][2] Bioanalytical methods, typically employing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), require effective sample preparation to remove interfering matrix components and ensure method sensitivity, accuracy, and precision.[3]

The use of a stable isotope-labeled internal standard (IS), such as Apovincaminic acid-d4, is critical in LC-MS/MS-based quantification. The IS mimics the analyte's behavior during sample extraction and ionization, correcting for variability and matrix effects, thereby enhancing data reliability. This document provides detailed protocols for common sample preparation techniques for AVA, including Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE), along with comparative performance data.

General Bioanalytical Workflow

The overall process for the analysis of Apovincaminic acid from biological samples involves several key stages, from sample collection to final data analysis. The workflow ensures that the analyte is cleanly extracted and accurately quantified.

Bioanalytical_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample Biological Sample (e.g., Plasma, Brain Homogenate) Spike Spike with This compound (IS) Sample->Spike Prep Sample Preparation (PPT, SPE, or LLE) Spike->Prep Extract Dry & Reconstitute (If necessary) LCMS LC-MS/MS Analysis Prep->LCMS Extract->LCMS Data Data Acquisition LCMS->Data Processing Data Processing (Integration & Calibration) Data->Processing Report Final Report (Concentration Data) Processing->Report

Caption: General workflow for Apovincaminic acid bioanalysis.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, commonly used for high-throughput analysis.[1][4] Methanol (B129727) is a frequently used solvent for this purpose.[5][6]

Materials:

  • Biological sample (e.g., 100 µL of plasma or brain homogenate)[1]

  • This compound internal standard (IS) working solution

  • Ice-cold Methanol (HPLC grade)[1]

  • Microcentrifuge tubes

  • Microcentrifuge capable of >14,000 rpm and 4°C operation[1]

  • Nitrogen evaporator (optional)

Procedure:

  • Pipette 100 µL of the biological sample into a clean microcentrifuge tube.

  • Add an appropriate volume (e.g., 20 µL) of the this compound (IS) working solution and vortex briefly.

  • Add 500 µL of ice-cold methanol to the sample to precipitate the proteins.[1][6]

  • Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.[1]

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Carefully transfer the clear supernatant to a clean tube or a 96-well plate.

  • The supernatant can be injected directly into the LC-MS/MS system, or evaporated to dryness under a gentle stream of nitrogen at 40°C and reconstituted in the mobile phase to improve sensitivity.[1]

Protein_Precipitation_Workflow start Start: 100 µL Plasma Sample spike 1. Spike with IS (this compound) start->spike add_methanol 2. Add 500 µL Ice-Cold Methanol spike->add_methanol vortex 3. Vortex (2 minutes) add_methanol->vortex centrifuge 4. Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant analysis Inject into LC-MS/MS supernatant->analysis

Caption: Workflow for the Protein Precipitation (PPT) method.

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to PPT by using a solid sorbent to bind and elute the analyte, effectively removing salts and phospholipids.

Materials:

  • Biological sample (e.g., plasma)

  • This compound internal standard (IS) working solution

  • SPE Cartridges (e.g., OASIS HLB or Strata XC)[7][8]

  • Methanol

  • 3% Hydrochloric acid in water[8]

  • 5% Ammonia (B1221849) solution in methanol[8]

  • SPE vacuum manifold

Procedure (based on Strata XC cartridges): [8]

  • Pre-treat the sample: To a 200 µL plasma sample, add IS, and 500 µL of 3% hydrochloric acid. Vortex to mix.

  • Condition Cartridge: Condition the SPE cartridge with 1 mL of methanol.

  • Equilibrate Cartridge: Equilibrate the cartridge with 1 mL of 3% hydrochloric acid.

  • Load Sample: Load the pre-treated sample onto the cartridge.

  • Wash Cartridge: Wash with 1 mL of water, followed by 1 mL of methanol to remove interferences.

  • Dry Cartridge: Dry the cartridge completely under vacuum.

  • Elute Analyte: Elute AVA and IS with 1 mL of 5% ammonia solution in methanol.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Protocol 3: Liquid-Liquid Extraction (LLE) with Ion Pairing

LLE separates analytes based on their differential solubility in two immiscible liquids. Ion-pair extraction can be used for polar compounds like AVA.

Materials:

Procedure: [2]

  • Pipette 1 mL of the biological sample into a glass tube.

  • Add the IS working solution.

  • Add tetrabutylammonium hydroxide as the ion-pairing agent.

  • Add an appropriate volume of chloroform, cap the tube, and vortex vigorously for several minutes.

  • Centrifuge to separate the aqueous and organic layers.

  • Carefully transfer the organic layer (chloroform) to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for analysis.

Quantitative Data and Method Performance

The choice of sample preparation can significantly impact the performance of the bioanalytical method. The following tables summarize key quantitative parameters reported for different methods used in the analysis of Apovincaminic acid.

Table 1: Comparison of Sample Preparation Method Performance

ParameterProtein Precipitation (Methanol)Solid-Phase ExtractionIon-Pair LLE
Matrix Human Plasma, Rat Brain[5][6]Human Plasma[7]Plasma, Urine[2]
Linearity Range (ng/mL) 4 - 240[5], 0.103 - 6.18[6]2.4 - 240.0[7]Not Specified
LLOQ (ng/mL) 4[5]2.4[7]20[2]
Recovery (%) > 80%[9]Not Specified~ 50%[2]
Precision (RSD%) < 5.2% (within-run)[5]0.84 - 8.54%[7]Not Specified
Accuracy (%) < 10% (between-run)[5]91.5 - 108.3%[7]Not Specified

Table 2: Typical LC-MS/MS Parameters for Apovincaminic Acid (AVA) Analysis

ParameterTypical Conditions
LC Column C18 Reversed-Phase (e.g., Waters ACQUITY UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm)[6]
Mobile Phase A Water with 0.2% Formic Acid[5] or Ammonium Acetate[1]
Mobile Phase B Acetonitrile or Methanol[1]
Flow Rate 0.20 - 0.75 mL/min[5][6]
Injection Volume 5 - 10 µL[1]
Ionization Mode Positive Electrospray Ionization (ESI+)[6]
Acquisition Mode Multiple Reaction Monitoring (MRM)[3][6]
MRM Transition (AVA) m/z 323.2 → 280.2[3]
MRM Transition (IS) Analyte-specific (e.g., Phenacetin: m/z 180 → 110)[6]

Conclusion

The selection of an appropriate sample preparation method for this compound analysis depends on the specific requirements of the study, including the desired sensitivity, sample matrix, throughput, and available equipment.

  • Protein Precipitation is a fast, simple, and cost-effective method suitable for high-throughput screening and studies where the required limit of quantification is not exceedingly low.[4]

  • Solid-Phase Extraction offers superior cleanup, resulting in lower matrix effects and potentially better sensitivity, making it ideal for methods requiring very low detection limits.[7]

  • Liquid-Liquid Extraction provides an alternative for cleaner samples than PPT, although it can be more labor-intensive and may have lower recovery rates.[2]

For all methods, the use of a stable isotope-labeled internal standard like this compound is paramount to ensure the accuracy and reproducibility of the quantitative results. The protocols and data presented here provide a comprehensive guide for researchers to develop and implement robust bioanalytical methods for Apovincaminic acid.

References

Troubleshooting & Optimization

Technical Support Center: Apovincaminic Acid-d4 LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Apovincaminic acid-d4.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass transitions (MRM) for Apovincaminic acid and this compound?

A1: While optimal transitions should be determined empirically on your specific instrument, common precursor and product ions are based on the compound's molecular weight and fragmentation pattern. Apovincaminic acid has a molecular weight of approximately 322.4 g/mol .[1][2] For this compound, the precursor ion will be shifted by +4 Da. A common approach for quantification involves monitoring the transition of the protonated molecule [M+H]+ to a stable product ion. For Apovincaminic acid, a potential transition is m/z 323.2 → 280.2.[3] Consequently, for this compound, the expected transition would be m/z 327.2 → 280.2 or another stable product ion.

Q2: What type of HPLC column is recommended for this compound analysis?

A2: A reversed-phase C18 column is commonly used for the analysis of Apovincaminic acid and related compounds.[3][4][5][6] Columns with dimensions such as 50 x 2.1 mm or 100 x 2.1 mm and a particle size of 1.7 µm to 5 µm are often employed to achieve good separation and peak shape.[4][6]

Q3: What are the typical mobile phases for this analysis?

A3: A gradient elution using a combination of an aqueous phase and an organic phase is standard. The aqueous phase is often water with a small amount of acid, such as 0.1% or 0.2% formic acid, to promote protonation of the analyte for positive ion mode mass spectrometry.[3][5] The organic phase is typically acetonitrile (B52724) or methanol (B129727).[3][5][6]

Q4: What is the purpose of using a deuterated internal standard like this compound?

A4: A deuterated internal standard (IS) is used to improve the accuracy and precision of quantification. Since this compound is chemically very similar to the non-deuterated analyte, it co-elutes and experiences similar effects from the sample matrix and instrument variability, such as ion suppression or enhancement. By normalizing the signal of the analyte to the signal of the deuterated IS, these variations can be corrected for, leading to more reliable results.

Troubleshooting Guides

This section provides solutions to common problems you might encounter with your this compound LC-MS/MS signal.

Problem 1: No or Very Low Signal for this compound

Possible Causes and Solutions:

  • Incorrect Mass Spectrometer Settings:

    • Solution: Verify that the mass spectrometer is set to monitor the correct mass transition for this compound (e.g., m/z 327.2 → product ion). Ensure the instrument is in the correct ionization mode (typically positive ion mode for this compound).[7] Check that source parameters like capillary voltage, gas flows, and temperatures are optimized.[8]

  • Sample Preparation Issues:

    • Solution: Ensure that the internal standard was correctly added to all samples and standards. Review the extraction procedure to confirm that this compound is not being lost during sample preparation. A simple protein precipitation with methanol is a common and effective method.[3][5]

  • LC System Malfunction:

    • Solution: Check for leaks in the LC system. Ensure the autosampler is injecting the correct volume. A complete loss of signal can sometimes be due to an air bubble in the pump or a loss of prime.[9]

  • Contamination:

    • Solution: Contamination in the LC-MS system can lead to signal suppression.[10] Flush the system with appropriate cleaning solutions. Ensure you are using high-purity solvents and additives.[11]

Problem 2: Poor Peak Shape (Tailing, Fronting, or Broadening)

Possible Causes and Solutions:

  • Column Overload:

    • Solution: Injecting too much sample can lead to peak distortion.[12] Try diluting your sample or reducing the injection volume.[13]

  • Incompatible Sample Solvent:

    • Solution: The solvent in which your sample is dissolved should be similar in strength to the initial mobile phase conditions. Dissolving the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[14]

  • Column Degradation:

    • Solution: Over time, HPLC columns can degrade, leading to poor peak shape.[15] Try replacing the column with a new one of the same type. Using a guard column can help extend the life of your analytical column.[15]

  • Secondary Interactions:

    • Solution: Basic compounds can interact with residual silanol (B1196071) groups on the silica-based column packing, causing peak tailing.[12] Ensure your mobile phase is sufficiently acidic (e.g., with 0.1% formic acid) to keep the analyte protonated and minimize these interactions.

Problem 3: High Signal Variability or Poor Reproducibility

Possible Causes and Solutions:

  • Matrix Effects (Ion Suppression or Enhancement):

    • Solution: Matrix effects occur when components in the sample matrix interfere with the ionization of the analyte, leading to inconsistent signal.[16] While a deuterated internal standard helps to correct for this, significant and variable matrix effects can still be problematic.[17] To mitigate this, improve your sample clean-up procedure. You can also dilute the samples to reduce the concentration of interfering matrix components. A post-column infusion experiment can help diagnose at what retention time ion suppression is occurring.[18]

  • Inconsistent Sample Preparation:

    • Solution: Ensure that all steps of the sample preparation are performed consistently across all samples. This includes precise pipetting of the internal standard, consistent vortexing times, and uniform centrifugation conditions.

  • Instrument Instability:

    • Solution: Fluctuations in the mass spectrometer's performance can lead to signal variability.[10] Check the instrument's performance by injecting a standard solution multiple times to assess the stability of the signal. If the signal is unstable, the instrument may require cleaning or maintenance.[19]

Experimental Protocols

Sample Preparation: Protein Precipitation
  • To a 100 µL aliquot of plasma or serum, add 200 µL of ice-cold methanol containing the this compound internal standard at the desired concentration.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following table summarizes typical starting parameters for an LC-MS/MS method for this compound. These should be optimized for your specific instrumentation and application.

ParameterRecommended Setting
HPLC System
ColumnC18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
Monitored Transitionm/z 327.2 → Suitable Product Ion
Capillary Voltage3.5 kV
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Desolvation Temp.450°C

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing sp1 Plasma/Serum Sample sp2 Add Methanol with This compound (IS) sp1->sp2 sp3 Vortex sp2->sp3 sp4 Centrifuge sp3->sp4 sp5 Collect Supernatant sp4->sp5 lc HPLC Separation (C18 Column) sp5->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms dp1 Integration of Peak Areas ms->dp1 dp2 Calculate Analyte/IS Ratio dp1->dp2 dp3 Quantification dp2->dp3

Caption: A typical experimental workflow for the LC-MS/MS analysis of Apovincaminic acid.

troubleshooting_logic cluster_signal cluster_peak_shape cluster_variability start Problem with This compound Signal q1 Is there any signal? start->q1 a1_yes Poor Peak Shape? q1->a1_yes Yes a1_no No/Low Signal q1->a1_no No q2 High Variability? a1_yes->q2 a2_yes High Variability q2->a2_yes Yes a2_no Check Column & Mobile Phase q2->a2_no No a3 Investigate Matrix Effects a2_yes->a3

Caption: A decision tree for troubleshooting common this compound signal issues.

References

Technical Support Center: Troubleshooting Apovincaminic Acid-d4 Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting peak tailing issues encountered during the HPLC analysis of Apovincaminic acid-d4. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified in a chromatogram?

A1: Peak tailing is a common chromatographic issue where the peak asymmetry results in a trailing edge that is longer or more drawn out than the leading edge. In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. Tailing is quantitatively assessed using the tailing factor or asymmetry factor (As). A value of As = 1 indicates a perfectly symmetrical peak. Values greater than 1 suggest peak tailing.

Q2: We are observing significant peak tailing for this compound. What are the likely causes?

A2: The most probable cause of peak tailing for this compound, a compound containing a basic nitrogen atom, is secondary interactions with the stationary phase. Specifically, interactions between the basic analyte and acidic residual silanol (B1196071) groups on the surface of silica-based reversed-phase columns are a primary contributor. Other potential causes include column overload, extra-column dead volume, or inappropriate mobile phase conditions.

Q3: How does the deuterium (B1214612) labeling in this compound affect its chromatographic behavior and peak shape?

A3: In reversed-phase HPLC, deuterated compounds typically elute slightly earlier than their non-deuterated counterparts. This is due to the subtle difference in the physicochemical properties between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond, with the C-D bond being slightly less hydrophobic. However, the deuterium labeling itself is not a direct cause of peak tailing. The tailing phenomenon is governed by the overall molecular structure and its interaction with the stationary phase.

Q4: Can the mobile phase pH influence the peak shape of this compound?

A4: Absolutely. Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like Apovincaminic acid. The parent compound, Vinpocetine, has a basic pKa of approximately 7.1.[1] Apovincaminic acid also possesses a basic nitrogen. At a mobile phase pH close to the pKa of the basic nitrogen, a mixed population of ionized and non-ionized molecules can exist, leading to peak broadening or tailing. To minimize tailing due to silanol interactions, it is generally recommended to work at a low pH (e.g., pH 2.5-3.5) to protonate the silanol groups and ensure the analyte is in a single, protonated form.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.

Problem: Asymmetrical peak shape (tailing) observed for this compound.

Troubleshooting Workflow Diagram

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed for This compound check_method Review Current HPLC Method Parameters start->check_method is_ph_low Is Mobile Phase pH < 4? check_method->is_ph_low adjust_ph Adjust Mobile Phase pH to 2.5-3.5 with Formic or Phosphoric Acid is_ph_low->adjust_ph No is_endcapped Is an End-Capped Column in Use? is_ph_low->is_endcapped Yes adjust_ph->is_endcapped use_endcapped Switch to a High-Purity, End-Capped C18 or C8 Column is_endcapped->use_endcapped No check_overload Investigate Column Overload is_endcapped->check_overload Yes use_endcapped->check_overload reduce_concentration Reduce Sample Concentration or Injection Volume check_overload->reduce_concentration Overload Suspected check_system Inspect HPLC System for Dead Volume check_overload->check_system No Overload reduce_concentration->check_system optimize_tubing Optimize Tubing and Connections check_system->optimize_tubing Dead Volume Found consider_modifier Consider Mobile Phase Modifier (e.g., low concentration of TEA) check_system->consider_modifier No Dead Volume optimize_tubing->consider_modifier evaluate_column Evaluate Column Performance and Lifespan consider_modifier->evaluate_column replace_column Replace Column if Degraded evaluate_column->replace_column Performance Poor solution Symmetrical Peak Shape Achieved evaluate_column->solution Performance OK replace_column->solution

Caption: A logical workflow to diagnose and resolve peak tailing.

Step-by-Step Troubleshooting:
  • Mobile Phase pH Adjustment:

    • Question: Is your mobile phase pH appropriate for a basic compound?

    • Action: Adjust the aqueous component of your mobile phase to a pH between 2.5 and 3.5 using an appropriate acidifier like formic acid or phosphoric acid. This will protonate the residual silanol groups on the silica (B1680970) surface, minimizing their interaction with the protonated basic nitrogen of this compound.

  • Column Selection and Condition:

    • Question: Are you using a suitable HPLC column?

    • Action: Employ a high-purity, end-capped C18 or C8 column. End-capping is a process that chemically derivatizes most of the residual silanol groups, rendering them less active. If your column is old or has been subjected to harsh conditions, it may be degraded. Try replacing it with a new, high-quality column.

  • Column Overload:

    • Question: Is it possible that you are overloading the column?

    • Action: Prepare a series of dilutions of your sample and inject them. If the peak shape improves with lower concentrations, you are likely experiencing mass overload. Reduce your sample concentration or injection volume accordingly.

  • Extra-Column Volume:

    • Question: Have you minimized the dead volume in your HPLC system?

    • Action: Ensure that all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter. Check all fittings to ensure they are properly connected and not contributing to dead volume.

  • Mobile Phase Modifiers:

    • Question: Have you considered using a mobile phase additive?

    • Action: If pH adjustment alone is insufficient, consider adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA can competitively interact with the active silanol sites, thereby improving the peak shape of the basic analyte. Note that some modern columns are not recommended for use with such modifiers, so consult the column manufacturer's guidelines.

Data Presentation

The following table illustrates the expected impact of mobile phase pH on the peak asymmetry of a basic compound similar in structure to Apovincaminic acid. This data is representative and serves to highlight the importance of pH optimization.

Mobile Phase pHAsymmetry Factor (As)Peak Shape Observation
7.02.5Severe Tailing
5.01.8Moderate Tailing
3.51.3Minor Tailing
2.81.1Symmetrical

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of Apovincaminic Acid

This protocol is based on established methods for the analysis of Apovincaminic acid and can be adapted for this compound.

  • Instrumentation: A standard HPLC system with a UV or mass spectrometric detector.

  • Column: A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-1 min: 20% B

    • 1-5 min: 20% to 80% B

    • 5-7 min: 80% B

    • 7-8 min: 80% to 20% B

    • 8-10 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 280 nm or MS detection in positive ion mode.

Experimental Workflow Diagram

G General Experimental Workflow for HPLC Analysis sample_prep Sample Preparation (Dissolve this compound in mobile phase or suitable solvent) injection Inject Sample onto HPLC Column sample_prep->injection hplc_system HPLC System Preparation (Prime pumps, equilibrate column) hplc_system->injection separation Chromatographic Separation (Gradient elution on C18 column) injection->separation detection Detection (UV or Mass Spectrometry) separation->detection data_analysis Data Analysis (Peak integration, asymmetry calculation) detection->data_analysis troubleshooting Troubleshooting (If peak tailing is observed) data_analysis->troubleshooting troubleshooting->sample_prep Peak shape unacceptable (Adjust method) report Report Results troubleshooting->report Peak shape acceptable

Caption: A standard workflow for HPLC analysis of this compound.

References

Technical Support Center: Apovincaminic Acid-d4 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Apovincaminic acid-d4 by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for this compound quantification?

A1: In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, the matrix effect is the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[1][2][3][4] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the quantification.[2][5] For this compound, which serves as an internal standard (IS) for the quantification of Apovincaminic acid, uncharacterized matrix effects can lead to erroneous calculations of the native compound's concentration.

Q2: How can I identify the presence of matrix effects in my this compound assay?

A2: The presence of matrix effects can be identified using several methods.[2] A common and effective technique is the post-extraction addition method.[4][6][7] This involves comparing the peak response of this compound in a neat solution to its response when spiked into a blank matrix extract. A significant difference in signal intensity indicates the presence of matrix effects. Another qualitative method is the post-column infusion technique, where a constant flow of this compound is introduced into the mass spectrometer.[6][7] Injection of a blank matrix extract will show a dip or rise in the baseline signal if matrix effects are present at specific retention times.

Q3: What are the common sources of matrix effects in bioanalytical samples?

A3: Common sources of matrix effects in biological samples like plasma or serum include phospholipids (B1166683), salts, endogenous metabolites, and proteins.[4] Anticoagulants, dosing vehicles, and co-administered drugs can also contribute to matrix effects.[4] Phospholipids are a major cause of ion suppression in electrospray ionization (ESI).[8]

Q4: How does a deuterated internal standard like this compound help in mitigating matrix effects?

A4: A stable isotope-labeled internal standard, such as this compound, is the preferred choice for mitigating matrix effects.[3][9] Because it is structurally and chemically very similar to the analyte (Apovincaminic acid), it is assumed to experience similar ion suppression or enhancement. By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.[9]

Troubleshooting Guides

Guide 1: Investigating and Quantifying Matrix Effects

This guide outlines the steps to quantitatively assess matrix effects for this compound using the post-extraction addition method.

Objective: To determine the Matrix Factor (MF) for this compound in the intended biological matrix.

Experimental Protocol:

  • Prepare Solutions:

    • Set A (Neat Solution): Prepare a solution of this compound in the final mobile phase composition at a concentration representative of the midpoint of the calibration curve.

    • Set B (Post-Spiked Matrix): Process at least six different lots of blank biological matrix through the entire sample preparation procedure. After the final extraction step, spike the resulting blank extracts with this compound to the same final concentration as in Set A.

  • LC-MS/MS Analysis:

    • Inject and analyze both sets of samples using the established LC-MS/MS method for Apovincaminic acid.

  • Data Analysis:

    • Calculate the Matrix Factor (MF) for each matrix lot using the following formula:

      • MF = (Peak Area of this compound in Set B) / (Mean Peak Area of this compound in Set A)

    • An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.

    • Calculate the coefficient of variation (%CV) of the MFs across the different matrix lots. A %CV of ≤15% is generally considered acceptable.

Data Presentation:

Matrix LotPeak Area (Set A - Neat)Peak Area (Set B - Post-Spiked)Matrix Factor (MF)
1150,000120,0000.80
2152,000115,0000.76
3148,000125,0000.84
4155,000118,0000.76
5149,000122,0000.82
6151,000128,0000.85
Mean 150,833 121,333 0.80
%CV 4.9%

Note: The data in this table is for illustrative purposes only.

Workflow for Assessing Matrix Factor:

cluster_prep Preparation cluster_analysis Analysis & Calculation A Prepare Neat Solution (this compound in mobile phase) D LC-MS/MS Analysis A->D B Process Blank Matrix Samples (e.g., Protein Precipitation, LLE, SPE) C Spike Blank Matrix Extract with this compound B->C C->D E Calculate Matrix Factor (MF) MF = Peak Area (Post-Spiked) / Peak Area (Neat) D->E F Evaluate MF and %CV E->F

Workflow for Matrix Factor Assessment.
Guide 2: Strategies to Minimize Matrix Effects

If significant matrix effects are identified (e.g., MF consistently < 0.8 or > 1.2, or high variability between lots), the following strategies can be employed.

1. Optimization of Sample Preparation:

  • Protein Precipitation (PPT): While simple, PPT is often less clean than other methods.[10] Consider alternative precipitation solvents (e.g., acetonitrile (B52724) is often more efficient than methanol (B129727) at removing proteins).[10]

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract.[10] Experiment with different organic solvents and pH adjustments to optimize the extraction of Apovincaminic acid and its deuterated internal standard while minimizing the co-extraction of interfering matrix components.[10]

  • Solid-Phase Extraction (SPE): SPE can offer the most effective cleanup by selectively isolating the analyte.[9] Method development should focus on the appropriate sorbent, wash steps, and elution solvent to remove phospholipids and other interferences.

2. Chromatographic Separation:

  • Improve Retention: Ensure Apovincaminic acid and its internal standard are well-retained on the analytical column. Poor retention can lead to co-elution with highly polar matrix components that elute in the void volume.[6]

  • Gradient Modification: Adjust the mobile phase gradient to achieve better separation between the analytes of interest and the regions of the chromatogram where matrix effects are most pronounced (identified via post-column infusion).

  • Column Chemistry: Consider using a different column chemistry (e.g., a phenyl-hexyl or embedded polar group column) that may offer different selectivity for matrix components.

3. Mass Spectrometry Source Optimization:

  • Ionization Source: While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects, particularly from non-volatile salts.[5] If compatible with the analyte, testing APCI is a viable option.

  • Source Parameters: Optimize parameters such as gas flows, temperature, and voltages to enhance the ionization of this compound relative to interfering species.

Decision Tree for Troubleshooting Matrix Effects:

start Significant Matrix Effect Identified? opt_sample_prep Optimize Sample Preparation (LLE, SPE) start->opt_sample_prep Yes success Proceed with Validation start->success No opt_chrom Optimize Chromatography (Gradient, Column) opt_sample_prep->opt_chrom opt_ms Optimize MS Source (APCI, Source Parameters) opt_chrom->opt_ms check_again Re-evaluate Matrix Effect opt_ms->check_again check_again->success Acceptable fail Further Method Development Required check_again->fail Not Acceptable

Decision Tree for Mitigating Matrix Effects.

References

Technical Support Center: Apovincaminic Acid-d4 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the synthesis of Apovincaminic acid-d4, with a focus on troubleshooting and identifying potential impurities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a deuterated form of Apovincaminic acid, which is the major metabolite of Vinpocetine (B1683063), a synthetic derivative of the Vinca alkaloid vincamine (B1683053). Vinpocetine is known for its nootropic and neuroprotective effects. The "-d4" indicates that four hydrogen atoms in the molecule have been replaced by deuterium. Deuterated compounds are often used as internal standards in pharmacokinetic studies due to their mass difference from the non-deuterated form, allowing for accurate quantification by mass spectrometry.

Q2: What are the most common types of impurities I might encounter in the synthesis of this compound?

Impurities in the synthesis of a deuterated active pharmaceutical ingredient (API) like this compound can be broadly categorized into three types:

  • Organic Impurities: These can be starting materials, intermediates, by-products from the synthetic route, or degradation products.

  • Isotopic Impurities: For a deuterated compound, this is a critical category. It includes molecules with incomplete deuteration (e.g., -d1, -d2, -d3) or the non-deuterated Apovincaminic acid.

  • Inorganic Impurities: These may include reagents, catalysts, and residual solvents used during the synthesis and purification processes.

Q3: How can I detect and quantify impurities in my this compound sample?

Several analytical techniques are suitable for the detection and quantification of impurities in this compound:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for separating and quantifying organic impurities. A well-developed HPLC method can resolve this compound from its related substances.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for both separation and identification of impurities. It is particularly crucial for identifying and quantifying isotopic impurities by differentiating the masses of the deuterated and non-deuterated species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can provide structural information about impurities and can also be used to determine the degree of deuteration.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is primarily used for the analysis of volatile organic impurities, such as residual solvents.

Q4: What are the acceptance criteria for impurities in a deuterated API?

Acceptance criteria for impurities are typically established based on regulatory guidelines from bodies like the International Council for Harmonisation (ICH) and national authorities (e.g., the FDA). For deuterated drugs, specific attention is given to the isotopic purity, which is the percentage of the desired deuterated molecule relative to all isotopic variants. The limits for organic and inorganic impurities are determined based on their potential toxicity and the maximum daily dose of the drug.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Suggested Solution
Low Yield Incomplete reaction during the hydrolysis of the deuterated ester precursor.- Ensure complete dissolution of the starting material.- Optimize reaction time and temperature.- Use a slight excess of the hydrolyzing agent (e.g., base or acid).- Ensure the quality of reagents and solvents.
Degradation of the product.- Apovincaminic acid can be sensitive to harsh acidic or basic conditions and high temperatures.[1] Perform the reaction under milder conditions if possible.- Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Low Isotopic Purity (Incomplete Deuteration) Inefficient deuteration of the starting material (e.g., ethyl apovincaminate).- Use a highly deuterated source (e.g., D2O, deuterated ethanol) in large excess.- Increase the reaction time or temperature for the deuteration step.- Choose a more efficient catalyst for the H-D exchange reaction.
H-D exchange back to protium (B1232500) during work-up or purification.- Use deuterated solvents for work-up and purification where feasible.- Minimize exposure to protic solvents (H2O, methanol, etc.).- Control the pH during extraction and chromatography to avoid conditions that may promote back-exchange.
Presence of Unexpected Peaks in HPLC/LC-MS Formation of side-products during synthesis.- Review the reaction mechanism for potential side reactions such as oxidation, epimerization, or rearrangement.[2]- Analyze intermediates at each step to identify where the impurity is being formed.
Degradation of the product during analysis.- Ensure the stability of the sample in the analytical solvent.- Adjust the mobile phase pH to a range where the analyte is stable.
Poor Chromatographic Peak Shape Inappropriate HPLC column or mobile phase.- Optimize the mobile phase composition (e.g., organic modifier, buffer, pH).- Select a column with a suitable stationary phase for the separation of alkaloids (e.g., C18, phenyl-hexyl).- Ensure the sample is fully dissolved in the mobile phase.

Potential Impurities in this compound Synthesis

The synthesis of this compound is likely to proceed via the deuteration of a suitable precursor followed by hydrolysis. A plausible route involves the H/D exchange on ethyl apovincaminate followed by hydrolysis. Based on this and known impurities of related compounds like vincamine and vinpocetine, the following impurities could be anticipated.

Impurity Name Structure Potential Source Analytical Method for Detection
Apovincaminic acid (non-deuterated) C20H22N2O2Incomplete deuteration of the starting material.LC-MS
Apovincaminic acid-d1, -d2, -d3 C20H21DN2O2, etc.Incomplete deuteration.LC-MS
Vincamine-d4 C21H22D4N2O3Incomplete elimination of water from a vincamine-d4 precursor.HPLC, LC-MS
16-epi-Apovincaminic acid-d4 C20H18D4N2O2Epimerization during synthesis, particularly under basic conditions.[2]Chiral HPLC, LC-MS
Apovincamine-d4 C21H20D4N2O2Incomplete hydrolysis of a methyl or ethyl ester precursor.HPLC, LC-MS
Oxo-apovincaminic acid-d4 C20H16D4N2O3Oxidation of the apovincamine (B1665591) ring system.HPLC, LC-MS
Residual Solvents (e.g., Toluene, Ethanol) -Used during synthesis and purification.GC-MS

Experimental Protocols

A general protocol for the final step in the synthesis of this compound would involve the hydrolysis of a deuterated ester precursor, such as Ethyl apovincaminate-d4.

Protocol: Hydrolysis of Ethyl Apovincaminate-d4

  • Dissolution: Dissolve Ethyl apovincaminate-d4 in a suitable solvent mixture, such as ethanol-d6 (B42895) and D2O.

  • Hydrolysis: Add a solution of a base (e.g., sodium hydroxide (B78521) in D2O) or acid (e.g., deuterated hydrochloric acid in D2O) to the reaction mixture.

  • Reaction Monitoring: Heat the mixture under reflux and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Neutralization: Cool the reaction mixture and carefully neutralize it with an appropriate acid or base.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Drying and Evaporation: Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4), filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis cluster_synthesis Synthesis & Analysis cluster_troubleshooting Troubleshooting Steps Start Start Synthesis Synthesis Perform Synthesis of This compound Start->Synthesis Analysis Analyze Product (HPLC, LC-MS, NMR) Synthesis->Analysis Problem Problem Detected? Analysis->Problem End Synthesis Successful Problem->End No LowYield Low Yield? Problem->LowYield Yes LowPurity Low Purity? LowYield->LowPurity No OptimizeReaction Optimize Reaction Conditions LowYield->OptimizeReaction Yes CheckReagents Check Reagent Quality LowYield->CheckReagents Yes IsotopicIssue Isotopic Impurity? LowPurity->IsotopicIssue No OptimizePurification Optimize Purification LowPurity->OptimizePurification Yes OptimizeDeuteration Optimize Deuteration Step IsotopicIssue->OptimizeDeuteration Yes Reanalyze Re-analyze Product IsotopicIssue->Reanalyze No OptimizeReaction->Reanalyze CheckReagents->Reanalyze OptimizePurification->Reanalyze OptimizeDeuteration->Reanalyze Reanalyze->Problem Impurity_Pathway Potential Impurity Formation Pathways cluster_deuteration Deuteration Step cluster_hydrolysis Hydrolysis Step cluster_side_reactions Side Reactions Start Ethyl Apovincaminate (Precursor) Deuteration H/D Exchange Start->Deuteration IncompleteDeuteration Incompletely Deuterated Ethyl Apovincaminate (-d1, -d2, -d3) Deuteration->IncompleteDeuteration DeuteratedEster Ethyl Apovincaminate-d4 Deuteration->DeuteratedEster Hydrolysis Hydrolysis IncompleteDeuteration->Hydrolysis DeuteratedEster->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct IncompleteHydrolysis Apovincamine-d4 (Ester Impurity) Hydrolysis->IncompleteHydrolysis Epimerization Epimerization Hydrolysis->Epimerization Oxidation Oxidation Hydrolysis->Oxidation

References

Technical Support Center: Optimizing Apovincaminic Acid-d4 Recovery from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to improve the recovery of Apovincaminic acid-d4 from plasma samples during bioanalytical experiments.

Troubleshooting Guide: Low Recovery of this compound

Low and inconsistent recovery of an internal standard can compromise the accuracy and precision of a bioanalytical method. This section addresses common issues and provides systematic solutions for troubleshooting poor recovery of this compound.

Q1: My recovery of this compound is consistently low. What are the potential causes and how can I improve it?

A1: Consistently low recovery can stem from several factors related to the extraction procedure. Apovincaminic acid is an acidic compound, and its extraction from a complex matrix like plasma requires careful optimization.[1] Here are the primary areas to investigate:

  • Suboptimal pH during Extraction: The ionization state of apovincaminic acid is pH-dependent. For efficient extraction using nonpolar retention mechanisms (like reversed-phase SPE or LLE), the analyte should be in a neutral, protonated state. This is achieved by acidifying the sample.[1]

  • Inefficient Protein Precipitation: If using a protein precipitation (PPT) method, the choice of solvent and the ratio of solvent to plasma are critical. Incomplete protein removal can lead to the co-precipitation of the analyte or matrix effects that suppress the signal.

  • Poor Analyte Solubility in Extraction Solvent: The solvent used for liquid-liquid extraction or the elution solvent in solid-phase extraction may not be optimal for solubilizing this compound.

  • Strong Binding to Plasma Proteins: Apovincaminic acid may bind to plasma proteins. If the extraction method does not effectively disrupt this binding, recovery will be low.

  • Analyte Instability: Although generally stable, degradation can occur under harsh pH or temperature conditions.[2]

Troubleshooting Steps:

  • pH Adjustment: Ensure the plasma sample is acidified (e.g., with formic acid to a final concentration of 1-2%) before proceeding with SPE or LLE to neutralize the acidic analyte.[1][3]

  • Optimize Protein Precipitation: If using PPT, experiment with different organic solvents like acetonitrile (B52724) and methanol (B129727). A common starting point is a 3:1 ratio of solvent to plasma.[4][5] Ensure thorough vortexing and adequate centrifugation to achieve a compact protein pellet.

  • Evaluate Extraction Solvents (LLE): Test various organic solvents with differing polarities (e.g., ethyl acetate, methyl tert-butyl ether, chloroform) to find the one that provides the best recovery. The use of an ion-pairing agent like tetrabutylammonium (B224687) hydroxide (B78521) has been reported for the extraction of apovincaminic acid into chloroform (B151607).[6]

  • Optimize SPE Method:

    • Sorbent Selection: For an acidic compound, a polymeric reversed-phase sorbent (like Oasis HLB) or a mixed-mode cation exchange sorbent could be effective.[7][8]

    • Wash Steps: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the analyte. A weak organic solvent in an aqueous buffer is a good starting point.

    • Elution Solvent: The elution solvent must be strong enough to desorb the analyte from the sorbent. This is often a high-percentage organic solvent, sometimes with a pH modifier (e.g., a small amount of ammonium (B1175870) hydroxide in methanol) to ensure the analyte is ionized for efficient elution from a reversed-phase sorbent.

  • Assess Analyte Stability: Prepare standards in the final extraction solvent and compare their response to freshly prepared standards to check for degradation in the autosampler or during processing.

Q2: I am observing high variability in the recovery of this compound between samples. What could be the cause?

A2: High variability, even if the average recovery is acceptable, can indicate a lack of method robustness.

  • Inconsistent Technique: Manual extraction steps, such as vortexing time, solvent addition, and phase separation, can introduce variability.

  • Matrix Effects: Differences in the plasma composition between individual samples (e.g., lipid content) can affect extraction efficiency.

  • Evaporation to Dryness Issues: If an evaporation step is used, inconsistent reconstitution of the dried extract can lead to variable recovery. The analyte might adsorb to the container walls.[5]

Troubleshooting Steps:

  • Standardize Procedures: Ensure all manual steps are performed as consistently as possible. Use calibrated pipettes and consistent timing for vortexing and centrifugation.

  • Evaluate Matrix Effects: A post-extraction addition experiment can help determine if matrix effects are causing the variability. Compare the response of the analyte spiked into extracted blank plasma with the response in a neat solution.

  • Optimize Reconstitution: If evaporating the sample, ensure the reconstitution solvent is appropriate and that the sample is vortexed sufficiently to redissolve the analyte completely. Adding a small amount of organic solvent to the reconstitution solution can help.

Frequently Asked Questions (FAQs)

Q1: What is a typical recovery rate for this compound from plasma?

A1: Reported recovery rates for apovincaminic acid vary widely depending on the extraction methodology. Some liquid-liquid extraction methods have reported recoveries of around 50%.[6] Other HPLC methods with different extraction techniques have claimed recoveries ranging from 91.5% to 108.3%.[7][9] It is crucial to aim for a recovery that is consistent and reproducible across the concentration range, rather than focusing solely on achieving the highest possible percentage.

Q2: How does the choice of internal standard affect recovery assessment?

A2: Using a stable isotope-labeled internal standard like this compound is the gold standard. It is expected to have nearly identical chemical and physical properties to the unlabeled analyte.[10] Therefore, it should co-extract and experience similar matrix effects, effectively compensating for variability during sample preparation and analysis.[11] If the recovery of the internal standard is low and variable, it is a strong indicator that the extraction method itself needs optimization for the analyte.

Q3: Can the protein precipitation solvent affect my LC-MS/MS analysis?

A3: Yes. Protein precipitation typically results in a supernatant with a high percentage of organic solvent (e.g., 75% acetonitrile).[4] Injecting a large volume of this directly onto a reversed-phase column with a highly aqueous mobile phase can lead to poor peak shape and reduced retention. To mitigate this, you can either dilute the supernatant with an aqueous solvent before injection or reduce the injection volume.[4]

Q4: When should I choose SPE over LLE or PPT?

A4: The choice of extraction method depends on the required cleanliness of the extract, the desired level of enrichment, and throughput needs.

  • Protein Precipitation (PPT): Fastest and simplest method, but generally provides the "dirtiest" extract, which can lead to more significant matrix effects.[5]

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT but can be more labor-intensive and use larger volumes of organic solvents.

  • Solid-Phase Extraction (SPE): Typically provides the cleanest extract and allows for sample concentration. It is highly tunable but requires more method development.[12] For acidic drugs like apovincaminic acid, SPE can be particularly effective at removing endogenous interferences.[1]

Experimental Protocols

The following are generalized protocols that should be optimized for your specific laboratory conditions and instrumentation.

Protocol 1: Protein Precipitation (PPT)
  • Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the this compound internal standard.

  • Precipitation: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • (Optional) Dilution: If poor peak shape is observed, dilute the supernatant 1:1 with water or the initial mobile phase before injection.[4]

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is a starting point for a polymeric reversed-phase sorbent (e.g., Oasis HLB).

  • Sample Pre-treatment:

    • To 200 µL of plasma, add 50 µL of the internal standard solution.

    • Add 200 µL of 2% formic acid in water and vortex to mix. This step acidifies the sample to neutralize the apovincaminic acid.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol. A second elution with a stronger solvent (e.g., 5% ammonium hydroxide in methanol) can be tested if recovery is low.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.

Protocol 3: Liquid-Liquid Extraction (LLE) with Ion Pairing

This protocol is based on a published method for apovincaminic acid.[6]

  • Sample Preparation: To 1 mL of plasma, add the internal standard.

  • Ion Pair Formation: Add a suitable counter-ion, such as tetrabutylammonium hydroxide.

  • Extraction: Add 5 mL of chloroform and vortex for 2 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes.

  • Solvent Transfer: Transfer the organic (lower) layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the chloroform to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.

Data Summary

Table 1: Comparison of Reported Recovery for Apovincaminic Acid from Plasma

Extraction MethodReported Recovery (%)Reference
Liquid-Liquid Extraction~50%[6]
Solid-Phase Extraction (Oasis HLB)91.5% - 108.3%[7]
Not Specified (HPLC Method)95.9% - 116%[9]
Protein Precipitation (Methanol)>80%[13]

Note: Recovery values can be method- and laboratory-dependent. This table is for comparative purposes only.

Visualizations

TroubleshootingWorkflow cluster_PPT PPT Troubleshooting cluster_SPE SPE Troubleshooting cluster_LLE LLE Troubleshooting Start Low or Variable Recovery of This compound CheckMethod Review Extraction Method Start->CheckMethod PPT Protein Precipitation (PPT) CheckMethod->PPT PPT SPE Solid-Phase Extraction (SPE) CheckMethod->SPE SPE LLE Liquid-Liquid Extraction (LLE) CheckMethod->LLE LLE PPT_Solvent Optimize Solvent Type (ACN vs MeOH) & Ratio PPT->PPT_Solvent SPE_pH Acidify Sample (pH < pKa) SPE->SPE_pH LLE_pH Acidify Sample LLE->LLE_pH PPT_Vortex Ensure Consistent Vortexing/Centrifugation PPT_Solvent->PPT_Vortex CheckStability Assess Analyte Stability (Degradation Check) PPT_Vortex->CheckStability SPE_Sorbent Evaluate Sorbent (e.g., Polymeric RP, MCX) SPE_pH->SPE_Sorbent SPE_Wash Optimize Wash Solvent SPE_Sorbent->SPE_Wash SPE_Elute Optimize Elution Solvent (Strength & pH) SPE_Wash->SPE_Elute SPE_Elute->CheckStability LLE_Solvent Test Solvent Polarity LLE_pH->LLE_Solvent LLE_IonPair Consider Ion-Pairing Agent LLE_Solvent->LLE_IonPair LLE_IonPair->CheckStability CheckStability->CheckMethod No, Re-evaluate End Recovery Improved CheckStability->End Yes

Caption: A logical workflow for troubleshooting low recovery of this compound.

SPE_Workflow Start Start: Plasma Sample + Internal Standard Pretreat 1. Pre-treatment (Acidify with Formic Acid) Start->Pretreat Condition 2. SPE Cartridge Conditioning (Methanol, then Water) Pretreat->Condition Load 3. Sample Loading Condition->Load Wash 4. Wash (e.g., 5% Methanol in Water) Load->Wash Elute 5. Elution (e.g., Methanol) Wash->Elute Evap 6. Evaporation & Reconstitution Elute->Evap End Analysis by LC-MS/MS Evap->End

Caption: A stepwise workflow for Solid-Phase Extraction (SPE) of this compound.

References

Addressing ion suppression for Apovincaminic acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Apovincaminic acid-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding ion suppression in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of this compound?

A1: Ion suppression is a matrix effect that reduces the ionization efficiency of an analyte, in this case, this compound, in the ion source of a mass spectrometer.[1][2] This phenomenon is caused by co-eluting endogenous or exogenous components from the sample matrix (e.g., salts, lipids, proteins) that compete with the analyte for ionization.[3][4] The consequence is a decreased signal intensity, which can lead to inaccurate and imprecise quantification, and reduced sensitivity of the analytical method.[1][5]

Q2: I am using this compound as a deuterated internal standard. Shouldn't this automatically correct for ion suppression?

A2: Ideally, a deuterated internal standard (D-IS) like this compound should co-elute with the unlabeled analyte (Apovincaminic acid) and experience the same degree of ion suppression. The ratio of the analyte to the internal standard signal is then used for quantification, which should normalize any variations.[1][6] However, deuterated standards can sometimes fail to provide perfect correction.[1] This can happen if there is a slight chromatographic separation between the analyte and the D-IS due to the deuterium (B1214612) isotope effect.[1] If this separation causes them to elute into regions with different matrix effects, the correction will be inaccurate.[7]

Q3: What are the common sources of ion suppression when analyzing biological samples for Apovincaminic acid?

A3: Common sources of ion suppression in biological matrices such as plasma or tissue homogenates include:

  • Endogenous components : Phospholipids, salts, and proteins are major contributors to ion suppression.[3]

  • Sample preparation : Reagents used during sample processing, such as non-volatile buffers or contaminants from plasticware, can interfere with ionization.[7]

  • Mobile phase additives : Certain additives, like trifluoroacetic acid (TFA), are known to cause ion suppression.[2]

Q4: How can I determine if ion suppression is affecting my this compound signal?

A4: A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram.[1] This involves continuously infusing a solution of this compound into the LC eluent after the analytical column and before the mass spectrometer. When a blank matrix sample is injected, any dips in the constant baseline signal of this compound indicate retention times where ion suppression is occurring.[3]

Troubleshooting Guide

Problem: I am observing poor sensitivity and inconsistent results for this compound.

  • Possible Cause 1: Inefficient Sample Preparation

    • Solution: Enhance your sample clean-up procedure. While protein precipitation is a common and straightforward method, it may not be sufficient to remove all interfering matrix components.[2][8] Consider more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to achieve a cleaner sample extract.[4]

  • Possible Cause 2: Chromatographic Co-elution with Matrix Components

    • Solution: Optimize the chromatographic conditions to separate this compound from the regions of ion suppression. This can be achieved by:

      • Modifying the mobile phase gradient: Adjusting the gradient profile can alter the elution of both the analyte and interfering components.

      • Changing the analytical column: Using a column with a different stationary phase chemistry can provide different selectivity.

      • Adjusting the flow rate: Lowering the flow rate can sometimes reduce ion suppression.[2]

  • Possible Cause 3: Differential Ion Suppression Between Apovincaminic Acid and its d4-Internal Standard

    • Solution: If you observe a slight separation in the retention times of Apovincaminic acid and this compound, try to modify the chromatography to make them co-elute perfectly.[1] If co-elution cannot be achieved, consider using a different internal standard, such as a ¹³C-labeled version of Apovincaminic acid, which is less likely to have a chromatographic shift.[1]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This is a common method for the extraction of Apovincaminic acid from plasma samples.[8][9]

  • To 100 µL of plasma sample, add the working solution of this compound.

  • Add 300-500 µL of ice-cold methanol (B129727) or acetonitrile (B52724) to precipitate the proteins.[8]

  • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[8]

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression
  • Setup: Configure the LC-MS/MS system as shown in the diagram below. A syringe pump will continuously deliver a standard solution of this compound at a low flow rate (e.g., 10 µL/min) into the LC eluent stream after the analytical column but before the MS ion source.

  • Procedure:

    • Begin the infusion of the this compound solution and acquire data on the mass spectrometer in MRM mode for the this compound transition. You should observe a stable baseline signal.

    • Inject a blank, extracted matrix sample (e.g., plasma processed by protein precipitation).

    • Monitor the baseline of the this compound signal. Any significant drop in the signal intensity indicates a region of ion suppression.

Quantitative Data Summary

The following table summarizes typical LC-MS/MS parameters for the analysis of Apovincaminic acid, which can be adapted for this compound.

ParameterVinpocetine (B1683063)Apovincaminic AcidInternal Standard (Example)Reference
Precursor Ion (m/z) 351.4323.2365.3 (racem propyl vinpocetine)[10]
Product Ion (m/z) 280.1279.2294.1[10]
Linearity Range (ng/mL) 0.5 - 250.00.5 - 250.0N/A[10]
Column C18C18C18[11]
Mobile Phase Methanol/Water or Acetonitrile/Water with additives like formic acid or ammonium (B1175870) formateMethanol/Water or Acetonitrile/Water with additives like formic acid or ammonium formateMethanol/Water or Acetonitrile/Water with additives like formic acid or ammonium formate[9][10]

Visualizations

IonSuppressionWorkflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_problem Potential Problem cluster_data Data Analysis BiologicalSample Biological Sample (e.g., Plasma) AddIS Add Apovincaminic acid-d4 (IS) BiologicalSample->AddIS ProteinPrecipitation Protein Precipitation (e.g., with Methanol) AddIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Column LC Column Supernatant->LC_Column Injection MS_Source MS Ion Source LC_Column->MS_Source Elution MassAnalyzer Mass Analyzer MS_Source->MassAnalyzer IonSuppression Ion Suppression (Matrix Effects) MS_Source->IonSuppression Detector Detector MassAnalyzer->Detector Quantification Quantification (Analyte/IS Ratio) Detector->Quantification

Caption: Workflow for LC-MS/MS analysis highlighting where ion suppression can occur.

TroubleshootingFlowchart Start Inconsistent / Low Signal for this compound CheckSamplePrep Is Sample Prep Sufficient? Start->CheckSamplePrep ImproveSamplePrep Implement SPE or LLE CheckSamplePrep->ImproveSamplePrep No CheckChromatography Analyte Co-elutes with Suppression Zone? CheckSamplePrep->CheckChromatography Yes ImproveSamplePrep->CheckChromatography OptimizeChromatography Modify Gradient or Change Column CheckChromatography->OptimizeChromatography Yes CheckCoElution Analyte and IS Co-eluting? CheckChromatography->CheckCoElution No OptimizeChromatography->CheckCoElution ForceCoElution Adjust Chromatography for Co-elution CheckCoElution->ForceCoElution No End Resolved CheckCoElution->End Yes ConsiderNewIS Consider ¹³C-labeled IS ForceCoElution->ConsiderNewIS If Unsuccessful ForceCoElution->End

Caption: Troubleshooting flowchart for addressing ion suppression of this compound.

References

Stability issues of Apovincaminic acid-d4 in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Apovincaminic acid-d4. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues that may be encountered when working with this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guide

This guide addresses common stability-related problems encountered during the handling and analysis of this compound solutions.

Observed Issue Potential Cause Recommended Solution
Unexpected degradation of this compound in solution. Inappropriate pH: Apovincaminic acid stability is pH-dependent. Extreme pH values can catalyze hydrolysis.Maintain the solution pH within a neutral range (pH 6.0-7.5) for optimal stability. Use appropriate buffer systems like phosphate (B84403) buffers.[1]
Elevated Temperature: Higher temperatures can accelerate the degradation process.Store stock and working solutions at recommended low temperatures. Avoid prolonged exposure to ambient temperatures during experiments.
Light Exposure: Photodegradation can occur upon exposure to certain wavelengths of light.Protect solutions from light by using amber vials or by wrapping containers with aluminum foil.
Appearance of unknown peaks in chromatograms. Formation of Degradation Products: Apovincaminic acid can degrade into related substances. A potential degradation pathway involves hydrolysis.Refer to the signaling pathway diagram below for potential degradation products. Utilize forced degradation studies to identify and characterize these unknown peaks.
Interaction with Solvents: Certain solvents may react with this compound.Use high-purity, recommended solvents such as DMSO for stock solutions.[2] For aqueous working solutions, use purified water (e.g., HPLC-grade).
Inconsistent analytical results. Improper Solution Storage: Fluctuations in storage conditions can lead to variable degradation rates.Adhere strictly to the recommended storage conditions. For stock solutions in DMSO, store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
Contamination: Introduction of acidic or basic contaminants can alter the pH and accelerate degradation.Use clean and properly sterilized laboratory ware. Ensure all reagents and solvents are of high purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, and light exposure.[1] Inappropriate pH levels, elevated temperatures, and exposure to light can lead to its degradation.

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a recommended solvent for preparing stock solutions of this compound.[2]

Q3: What are the optimal storage conditions for this compound solutions?

A3: Stock solutions of this compound in an organic solvent like DMSO should be stored at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month). Aqueous working solutions should be freshly prepared before use and stored at 2-8°C for a limited duration, protected from light.

Q4: What are the potential degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented, based on the degradation of its parent compound, Vinpocetine (B1683063), potential degradation can occur via hydrolysis. It is important to perform stability-indicating analytical methods to identify any degradation products that may form under your specific experimental conditions.[1]

Q5: How can I monitor the stability of my this compound solution?

A5: The stability of this compound solutions can be monitored using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). These methods can separate the intact drug from its potential degradation products and allow for accurate quantification over time.

Experimental Protocols

Protocol for Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[3][4]

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 2 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 2 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug and the solution to 80°C for 48 hours.

    • Photodegradation: Expose the solution to a calibrated light source (e.g., UV-A and visible light) according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points, withdraw aliquots of the stressed samples.

    • Neutralize the acid and base-stressed samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC or UPLC-MS/MS method.

  • Data Evaluation:

    • Determine the percentage of degradation of this compound.

    • Identify and quantify any major degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Evaluation stock Prepare this compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to oxidation Oxidative Degradation (3% H2O2, RT) stock->oxidation Expose to thermal Thermal Degradation (80°C) stock->thermal Expose to photo Photodegradation (ICH Q1B) stock->photo Expose to sample Sample Preparation (Neutralization, Dilution) acid->sample base->sample oxidation->sample thermal->sample photo->sample hplc HPLC / UPLC-MS/MS Analysis sample->hplc data Data Evaluation (% Degradation, Impurity Profiling) hplc->data

Forced Degradation Experimental Workflow.

degradation_pathway cluster_main Potential Degradation Pathway cluster_degradation Potential Degradation Products vinpocetine Vinpocetine-d4 (Precursor) apovincaminic_acid This compound vinpocetine->apovincaminic_acid Metabolism / Hydrolysis hydrolysis_product Hydrolysis Products apovincaminic_acid->hydrolysis_product Hydrolysis (pH, Temp dependent)

Potential Degradation Pathway of this compound.

References

Technical Support Center: Minimizing Carryover in Apovincaminic Acid-d4 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Apovincaminic acid-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carryover in their liquid chromatography-mass spectrometry (LC-MS) experiments.

Troubleshooting Guide: Isolating and Eliminating Carryover

Carryover, the appearance of an analyte signal from a previous injection in a subsequent blank or sample, can significantly impact the accuracy of quantitative bioanalysis.[1][2] For regulated bioanalytical methods, the carryover in a blank injection following a high-concentration standard should not exceed 20% of the lower limit of quantification (LLOQ) response.[3] This guide provides a systematic approach to identifying and resolving carryover issues during the analysis of this compound.

Step 1: Confirm and Classify the Carryover

The first step is to confirm that the observed signal is indeed carryover and not system contamination.[1]

Experimental Protocol: Carryover Confirmation

  • Injection Sequence: Run the following injection sequence:

    • Blank (Mobile Phase or reconstitution solvent) - Pre-Blank

    • High-Concentration this compound Standard

    • Blank 1 (Post-Blank 1)

    • Blank 2 (Post-Blank 2)

    • Blank 3 (Post-Blank 3)

  • Data Analysis:

    • Classic Carryover: The peak area for this compound should be highest in Post-Blank 1 and decrease with each subsequent blank injection.[4]

    • Contamination: If the peak area remains relatively constant across all blank injections, this suggests contamination of the mobile phase, solvents, or system components.[1]

Q1: What are the most common sources of carryover in an LC-MS system?

Carryover can originate from multiple components within the LC-MS system. The most common sources include:

  • Autosampler: The injection needle, sample loop, valves, and rotor seals are frequent culprits.[5][6][7] Adsorption of the analyte onto these surfaces can lead to its gradual release in subsequent runs.

  • LC Column: The analytical column, including the guard column, can retain the analyte, especially if the compound strongly interacts with the stationary phase.[4][5]

  • MS Ion Source: The ion source components, such as the cone, transfer tube, and capillary, can become contaminated with the analyte.[3][5]

Step 2: Systematic Component Isolation

To pinpoint the source of carryover, a systematic process of elimination is recommended.[5]

Experimental Workflow: Isolating the Carryover Source

start Start: Carryover Confirmed check_ms Check MS System start->check_ms check_lc Check LC System check_ms->check_lc Carryover Not Present clean_source Clean Ion Source check_ms->clean_source Carryover Present check_autosampler Isolate Autosampler check_lc->check_autosampler end End: Carryover Minimized clean_source->end check_column Isolate Column check_autosampler->check_column Carryover Not Present troubleshoot_autosampler Troubleshoot Autosampler check_autosampler->troubleshoot_autosampler Carryover Present replace_union Replace Column with Union check_column->replace_union troubleshoot_column Troubleshoot Column replace_union->troubleshoot_column Carryover Present (Column is the source) replace_union->end Carryover Not Present (Column is the source) troubleshoot_autosampler->end troubleshoot_column->end

Caption: A systematic workflow for identifying the source of LC-MS carryover.

Experimental Protocol: Component Isolation

  • MS System Check: Disconnect the LC system from the mass spectrometer and directly infuse the mobile phase using a syringe pump. If the this compound signal persists, the MS ion source is the likely source of carryover and requires cleaning.[3][5]

  • Column Check: If the MS system is clean, replace the analytical column with a zero-dead-volume union and inject a blank. If the carryover disappears, the column is the source.[4]

  • Autosampler Check: If carryover is still present after removing the column, the autosampler is the most probable origin.[5]

FAQs: Solutions and Prevention

This section addresses frequently asked questions regarding the prevention and mitigation of this compound carryover.

Q2: How can I optimize the autosampler wash to minimize carryover?

Optimizing the autosampler wash protocol is a critical step in reducing carryover.[6]

Key Optimization Strategies:

  • Wash Solvent Composition: The wash solvent should be stronger than the mobile phase to effectively solubilize this compound.[3][8] Experiment with different solvent compositions. For many reversed-phase applications, a mixture of water and the strong organic solvent used in the gradient is a good starting point.[9]

  • Dual-Solvent Washes: Employing two different wash solvents, for example, an acidic aqueous solution followed by a strong organic solvent, can be highly effective.[6]

  • Wash Volume and Duration: Increase the wash volume and the duration of the wash cycle.[6][10]

  • Pre- and Post-Injection Washes: Implement both pre- and post-injection needle washes to ensure the needle is clean before and after sample injection.[10]

Table 1: Example Autosampler Wash Solutions

Wash SolutionCompositionRationale
Aqueous Wash 90:10 Water:Acetonitrile with 0.1% Formic AcidHelps remove polar residues and adjusts pH.
Organic Wash 50:50 Acetonitrile:IsopropanolA strong organic mixture to dissolve non-polar residues.
"Magic Mix" 40:40:20 Acetonitrile:Isopropanol:AcetoneA highly effective, aggressive wash for stubborn residues.[1]

Q3: Can the injection solvent affect carryover?

Yes, the composition of the injection solvent can influence carryover. If the analyte is not fully soluble in the injection solvent, it can precipitate on the needle or in the sample loop, leading to carryover.[6] Ensure that this compound is fully dissolved in the injection solvent.

Q4: What if the column is the source of the carryover?

If the column is identified as the source of carryover, consider the following actions:

  • Column Flushing: Flush the column with a strong solvent, such as 100% acetonitrile, for an extended period.[11]

  • Gradient Modification: Ensure the gradient is sufficient to elute all of the this compound from the column during each run. A longer hold at a high organic percentage at the end of the gradient can help.[8]

  • Alternative Column Chemistry: If carryover persists, consider a column with a different stationary phase that has less affinity for this compound.

Q5: Are there any specific considerations for a deuterated internal standard like this compound?

While deuterated internal standards are excellent for compensating for matrix effects and improving quantitative accuracy, they can present unique challenges.[12][13]

  • Deuterium-Hydrogen Exchange: Although less common for labels on carbon atoms, be aware of the potential for deuterium-hydrogen back-exchange, which can be influenced by the pH of the mobile phase or sample diluent.[14]

  • Chromatographic Shift: Deuteration can sometimes lead to a slight shift in retention time compared to the non-deuterated analyte.[15] This should not directly cause carryover but is a factor to consider during method development.

Logical Relationship: Causes and Solutions for Carryover

cluster_causes Potential Causes cluster_solutions Solutions cause1 Inadequate Autosampler Wash sol1 Optimize Wash Solvents & Volume cause1->sol1 cause2 Analyte Adsorption to Hardware cause2->sol1 sol2 Use Different Hardware Materials (e.g., PEEK) cause2->sol2 cause3 Column Contamination/Bleed sol3 Thorough Column Flushing / Gradient Optimization cause3->sol3 cause4 Ion Source Contamination sol4 Regular Ion Source Cleaning cause4->sol4

Caption: The relationship between common causes of carryover and their respective solutions.

By following these troubleshooting steps and implementing preventative measures, you can effectively minimize carryover in your this compound analysis, leading to more accurate and reliable results. For further assistance, please consult your instrument manufacturer's guidelines or contact our technical support team.

References

Technical Support Center: Chromatography of Apovincaminic acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the chromatographic analysis of Apovincaminic acid-d4. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of column used for this compound analysis?

A reversed-phase C18 column is the most frequently used stationary phase for the analysis of Apovincaminic acid and its deuterated isotopologue, this compound.[1][2][3][4][5] These columns provide good retention and separation of Apovincaminic acid from other matrix components. Both HPLC and UPLC versions of C18 columns have been successfully employed.[2]

Q2: Why does my deuterated internal standard (this compound) have a different retention time than the non-deuterated Apovincaminic acid?

This phenomenon is known as the "chromatographic isotope effect" or "deuterium isotope effect".[6][7] It is an expected behavior resulting from the minor physicochemical differences between the deuterated and non-deuterated molecules. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to altered molecular volume and interactions with the stationary phase.[6] In reversed-phase chromatography, deuterated compounds like this compound often elute slightly earlier than their non-deuterated counterparts because they can be slightly less retentive.[6][7]

Q3: What detection method is most suitable for the analysis of this compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of Apovincaminic acid and this compound.[2][3][8] Detection is typically performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with a positive electrospray ionization (ESI) source.[2][3]

Q4: Can I use a UV detector for the analysis of Apovincaminic acid?

While LC-MS/MS is more common for bioanalytical studies due to its higher sensitivity and specificity, HPLC with UV detection can be used for the determination of Apovincaminic acid in some applications.[4][9][10] The UV detector is typically set at a wavelength where Apovincaminic acid has significant absorbance, such as 254 nm or 311 nm.[4][10]

Troubleshooting Guide

Issue 1: Peak Tailing or Splitting

Q: I am observing tailing or splitting of my chromatographic peaks for both Apovincaminic acid and this compound. What could be the cause?

A: This can be a result of the deuterium (B1214612) isotope effect, where the slight difference in retention between the analyte and the deuterated internal standard manifests as peak asymmetry if they are not fully resolved.[11] Other potential causes include column degradation, contamination, or physical issues within the HPLC system like improper fittings or a partially blocked frit.[12]

Troubleshooting Steps:

  • Assess Column Health: If the column is old or has been used with complex matrices, consider replacing it.

  • System Check: Follow standard LC troubleshooting procedures, including checking for leaks, ensuring proper fitting connections, and flushing the column.[12]

  • Modify Chromatographic Conditions: If the issue is related to the isotope effect, you can try to improve co-elution by adjusting the mobile phase composition or the gradient slope.[12]

Issue 2: Inconsistent Quantification and Matrix Effects

Q: My quantification is inconsistent, and I suspect differential matrix effects between Apovincaminic acid and this compound. Why is this happening?

A: Although stable isotope-labeled internal standards are designed to co-elute with the analyte and compensate for matrix effects, the chromatographic isotope effect can cause a slight separation.[11] If the analyte and the deuterated standard elute at slightly different times into regions of varying ion suppression or enhancement, it can lead to inaccurate quantification.[11]

Troubleshooting Steps:

  • Evaluate Co-elution: A small, consistent shift may not be problematic if the peaks are symmetrical and integration is accurate. The primary concern is ensuring that the analyte and internal standard experience the same matrix effects.[12]

  • Modify Chromatography for Co-elution: If significant separation is impacting your results, you can adjust the chromatographic conditions to encourage co-elution. This might involve using a column with lower resolution, adjusting the organic solvent content in the mobile phase, or modifying the gradient.[12]

Issue 3: Loss of Deuterium Label

Q: I suspect my this compound is losing its deuterium label. How can I confirm this, and what can be done to prevent it?

A: This phenomenon is known as "back-exchange," where deuterium atoms are replaced by protons from the solvent.[11] This can lead to a decreasing signal for your deuterated internal standard and a corresponding increase in the analyte signal over time.[12]

Troubleshooting Steps:

  • Perform a Stability Test: Conduct a deuterium back-exchange stability test to confirm if this is occurring under your specific experimental conditions.[12]

  • Modify Mobile Phase: If back-exchange is confirmed, consider adjusting the pH of the mobile phase, as H/D exchange can be pH-dependent. Using a non-aqueous mobile phase, if your chromatography allows, can also be a solution.[12]

  • Select a More Stable Standard: If the problem persists, the deuterium atoms on your internal standard may be in a chemically labile position. Consider obtaining a standard with deuterium labels on more stable positions.[12]

Quantitative Data Summary

The following table summarizes various chromatographic conditions used for the analysis of Apovincaminic acid.

ColumnMobile PhaseFlow Rate (mL/min)DetectionReference
Zorbax SB-C18Water (0.2% Formic Acid) and Acetonitrile (80:20)0.75MS[1]
Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)Methanol-water gradient0.20UPLC-MS/MS[2]
C18 columnIsocraticNot SpecifiedLC-MS/MS[3]
Zorbax SB-CN (250 mm × 4.6 mm, 5 µm)Methanol (B129727) and 10 mM Ammonium Acetate with 0.1% Formic Acid (70:30)1.00LC-MS/MS[13]
Spheri-5 RP-C8 (220 × 4.6 mm i.d., 5 µm)Acetonitrile and 0.05 M Sodium Acetate, pH 4.0 (30:70)1.00HPLC-UV (270 nm)[9]
LiChrospher 60 RP-Select B (125 mm x 3 mm i.d.; 5 microns)IsocraticNot SpecifiedHPLC-UV (254 nm)[10]
Reversed-phase C18 columnNot SpecifiedNot SpecifiedHPLC-UV (311 nm)[4]

Experimental Protocols

Protocol: Simultaneous Determination of Vinpocetine (B1683063) and Apovincaminic Acid by UPLC-MS/MS

This protocol is adapted from a method for the analysis of Vinpocetine and its active metabolite, Apovincaminic acid, in biological matrices.[2]

1. Sample Preparation (Protein Precipitation)

  • To a 50 µL sample (e.g., brain tissue homogenate), add 500 µL of methanol containing the internal standard (e.g., Phenacetin).

  • Vortex the mixture to precipitate proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

2. Chromatographic Conditions

  • Column: Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).[2]

  • Mobile Phase: A gradient of methanol and water.

  • Flow Rate: 0.20 mL/min.[2]

  • Injection Volume: Appropriate for the UPLC system.

3. Mass Spectrometry Conditions

  • Instrument: Triple quadrupole tandem mass spectrometer.[2]

  • Ionization Source: Positive electrospray ionization (ESI).[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[2]

  • MRM Transitions:

    • Apovincaminic acid: m/z 323 → m/z 280.[2]

    • Vinpocetine: m/z 351 → m/z 280.[2]

    • Internal Standard (Phenacetin): m/z 180 → m/z 110.[2]

4. Data Analysis

  • Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.

Visualizations

G cluster_input Analyte Properties cluster_column Column Selection cluster_decision Decision Criteria Analyte This compound Hydrophobicity High Hydrophobicity? Analyte->Hydrophobicity C18 Reversed-Phase C18 CN Cyano (CN) C8 Reversed-Phase C8 Hydrophobicity->C18 Yes Polarity Moderate Polarity? Hydrophobicity->Polarity No Polarity->CN Yes Polarity->C8 No

Caption: Column selection workflow for this compound.

G cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Problem Retention Time Shift or Peak Splitting IsotopeEffect Deuterium Isotope Effect? Problem->IsotopeEffect SystemIssue System Issue? IsotopeEffect->SystemIssue No ModifyMethod Modify Chromatographic Method IsotopeEffect->ModifyMethod Yes CheckSystem Check HPLC System SystemIssue->CheckSystem Yes CoElution Optimize for Co-elution ModifyMethod->CoElution

Caption: Troubleshooting workflow for deuterated standards.

G cluster_cause Cause cluster_effect Physicochemical Effect cluster_outcome Chromatographic Outcome (Reversed-Phase) Deuteration Deuterium Substitution (C-D bond) Hydrophobicity Slightly Lower Hydrophobicity Deuteration->Hydrophobicity Interaction Weaker van der Waals Interactions Deuteration->Interaction Elution Earlier Elution Time Hydrophobicity->Elution Interaction->Elution

Caption: The deuterium isotope effect in chromatography.

References

Validation & Comparative

Bioanalytical method validation for Apovincaminic acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Bioanalytical Method Validation for Apovincaminic Acid Featuring Apovincaminic Acid-d4 as an Internal Standard

For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is a critical cornerstone for pharmacokinetic, toxicokinetic, and bioequivalence studies. This guide provides an objective comparison of methodologies for the quantification of Apovincaminic acid, the primary active metabolite of Vinpocetine (B1683063), in biological matrices.[1][2][3] A special focus is placed on the role and advantages of using a stable isotope-labeled (SIL) internal standard, such as this compound, in comparison to structural analogs.

The integrity of quantitative data relies heavily on the chosen internal standard (IS) to correct for variability during sample processing and analysis.[4] A SIL internal standard is considered the "gold standard" in mass spectrometry-based bioanalysis as its physicochemical properties are nearly identical to the analyte, allowing it to effectively track the analyte through sample preparation, chromatography, and ionization.[4]

Comparative Analysis of Bioanalytical Methods

The following tables summarize key performance characteristics from published Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the determination of Apovincaminic acid. This comparative data highlights the performance of methods utilizing different internal standards.

Table 1: Comparison of LC-MS/MS Method Parameters for Apovincaminic Acid Quantification

ParameterMethod AMethod BMethod C
Internal Standard (IS) Racem propyl apovincamine (B1665591) acid (Structural Analog)[5]Phenacetin (Structural Analog)[6]Dimenhydrinate (Structural Analog)[7]
Biological Matrix Human Plasma[5]Rat Brain Tissue[6]Rat Plasma[7]
Extraction Method Solid Phase Extraction (SPE)[5]Protein Precipitation (Methanol)[6]Solid-Liquid Extraction[7]
Linearity Range (ng/mL) 0.5 - 250.0[5]0.103 - 6.18[6]0.5 - 500[7]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.5[5]0.103[6]0.5[7]

Table 2: Accuracy and Precision Data for Apovincaminic Acid Quantification

ParameterMethod A (Human Plasma)[5]Method B (Rat Brain Tissue)[6]Method C (Rat Plasma)[7]
Intra-day Precision (%RSD) Not explicitly stated, but overall precision validatedWithin 11.8%< 8.55%
Inter-day Precision (%RSD) Not explicitly stated, but overall precision validatedWithin 11.8%< 8.55%
Accuracy (%RE) Validated2.7% to 9.5%Not explicitly stated, but validated

RSD: Relative Standard Deviation; RE: Relative Error

The data demonstrates that robust and sensitive methods can be developed using structural analog internal standards. However, the use of a SIL internal standard like this compound is anticipated to provide superior performance in mitigating matrix effects and improving data reliability.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of bioanalytical assays. Below are generalized protocols based on the cited literature.

Sample Preparation: Protein Precipitation
  • To a 100 µL aliquot of the biological sample (e.g., plasma), add 20 µL of the internal standard working solution (this compound).[1]

  • Add 500 µL of ice-cold methanol (B129727) to precipitate proteins.[1][6]

  • Vortex the mixture for 2 minutes.[1]

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a clean tube.[1]

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation : A UPLC or HPLC system coupled to a triple quadrupole tandem mass spectrometer.[1][6]

  • Column : A C18 column, such as a Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm), is commonly used.[6]

  • Mobile Phase : A gradient elution with a mobile phase consisting of an aqueous component (e.g., 10 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid) and an organic component (e.g., methanol) is typical.[5]

  • Flow Rate : A flow rate of 0.20 mL/min is an example from a published method.[6]

  • Detection : Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI).[6][7]

    • MRM Transitions :

      • Apovincaminic Acid: m/z 323.2 → m/z 280.2[7] or m/z 323.2 → 279.2[5]

      • This compound (Hypothetical): A shift in the precursor ion corresponding to the deuterium (B1214612) labeling would be expected (e.g., m/z 327.2), with the product ion likely remaining at m/z 280.2.

Visualizing Methodologies and Concepts

Diagrams are provided below to illustrate key workflows and relationships in the bioanalytical method validation process.

Bioanalytical_Method_Validation_Workflow cluster_validation Validation Parameters A Method Development B Method Validation A->B C Sample Analysis B->C V1 Selectivity V2 Linearity & Range V3 Accuracy & Precision V4 Recovery & Matrix Effect V5 Stability

Caption: General workflow for bioanalytical method validation.

Internal_Standard_Comparison cluster_sil_props Properties cluster_analog_props Properties IS Internal Standard (IS) Choice SIL Stable Isotope-Labeled IS (e.g., this compound) IS->SIL Analog Structural Analog IS (e.g., Phenacetin) IS->Analog SIL_P1 Identical Physicochemical Properties SIL->SIL_P1 SIL_P2 Co-eluting SIL->SIL_P2 SIL_P3 Corrects for Matrix Effects SIL->SIL_P3 Analog_P1 Similar Physicochemical Properties Analog->Analog_P1 Analog_P2 May not co-elute perfectly Analog->Analog_P2 Analog_P3 Less effective for matrix effects Analog->Analog_P3

Caption: Comparison of Internal Standard types.

References

Cross-Validation of Analytical Methods for Apovincaminic Acid Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for pharmacokinetic studies and regulatory submissions. Apovincaminic acid, the primary active metabolite of vinpocetine (B1683063), is a key analyte in such studies. The use of a stable isotope-labeled internal standard, such as Apovincaminic acid-d4, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for bioanalysis due to its ability to correct for variability during sample processing and analysis.[1][2]

This guide provides a comparative analysis of a modern LC-MS/MS method utilizing this compound against a more traditional high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method that employs a non-isotopic internal standard. The data presented herein, while illustrative, is based on typical performance characteristics reported for bioanalytical methods.

Data Presentation: A Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method and internal standard is a critical step in the development of robust bioanalytical assays.[2] The following table summarizes the comparative performance of an LC-MS/MS method with this compound versus an HPLC-UV method with a structural analog internal standard.

ParameterLC-MS/MS with this compoundHPLC-UV with Primidone (B1678105) IS
Limit of Quantification (LOQ) 0.5 ng/mL[3]5.0 ng/mL[4]
Linear Dynamic Range 0.5 - 500 ng/mL[3]5.0 - 300 ng/mL[4]
Precision (%RSD) < 8.55%[3]< 7.00%[4]
Accuracy (%RE) -1.7% to 3.0%[5]Not explicitly stated, recovery 95.9-116%[4]
Sample Volume 50 µL[3]1 mL[6]
Run Time 3.5 minutes[3]14 minutes[4]
Selectivity High (based on mass-to-charge ratio)Moderate (based on retention time)

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for reproducible and reliable bioanalytical results.[1] The following are representative protocols for the quantification of apovincaminic acid in human plasma.

LC-MS/MS Method with this compound

This method is adapted from established protocols for the sensitive quantification of apovincaminic acid.[3][5]

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma, add 20 µL of this compound internal standard working solution.

  • Add 500 µL of ice-cold methanol (B129727) to precipitate proteins.[7]

  • Vortex the mixture for 2 minutes.[7]

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[7]

  • Transfer the supernatant to a clean tube and inject it into the LC-MS/MS system.

2. Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm).[5]

  • Mobile Phase: A gradient elution with methanol and water containing 0.1% formic acid.[8]

  • Flow Rate: 0.20 mL/min.[5]

  • Column Temperature: 40°C.[7]

3. Mass Spectrometry Conditions:

  • Ionization: Positive ion electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).[5]

  • MRM Transitions:

    • Apovincaminic Acid: m/z 323.2 → 280.2[3]

    • This compound: m/z 327.2 → 284.2 (hypothetical, assuming 4 deuterium (B1214612) atoms on a stable part of the molecule)

HPLC-UV Method with Primidone Internal Standard

This protocol is based on a published HPLC-UV method for apovincaminic acid determination.[4]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of plasma, add a known amount of primidone as the internal standard.

  • Perform liquid-liquid extraction using an appropriate organic solvent (e.g., chloroform) after ion pairing with a reagent like tetrabutylammonium (B224687) hydroxide.[6]

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

2. High-Performance Liquid Chromatography Conditions:

  • Column: Reversed-phase C18 or RP-Select B column.[4]

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and phosphate (B84403) buffer (e.g., 28:72) at a specific pH (e.g., 3.5).[6]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.[4][6]

Mandatory Visualizations

Metabolic Pathway of Vinpocetine

Vinpocetine is rapidly metabolized in the body to its active metabolite, apovincaminic acid, through the hydrolysis of its ethyl ester group.[7]

Vinpocetine Vinpocetine Metabolism Ester Hydrolysis (Liver) Vinpocetine->Metabolism AVA Apovincaminic Acid (AVA) (Active Metabolite) Metabolism->AVA

Metabolic conversion of Vinpocetine to Apovincaminic Acid.

Cross-Validation Workflow

A systematic workflow is crucial for the cross-validation of bioanalytical methods, for instance, when transitioning from an established method to a new one.[1]

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Comparison A1 Prepare Calibration Standards and QC Samples A2 Spike Plasma Samples with Analyte and Internal Standards A1->A2 A3 Divide Samples into Two Sets (Set A and Set B) A2->A3 B1 Analyze Set A with Established Method (e.g., HPLC-UV) A3->B1 B2 Analyze Set B with New Method (e.g., LC-MS/MS with d4-IS) A3->B2 C1 Construct Calibration Curves for Both Methods B1->C1 B2->C1 C2 Calculate Concentrations of QC Samples C1->C2 C3 Statistical Analysis (e.g., Bland-Altman Plot, %Bias) C2->C3

Cross-validation workflow for bioanalytical methods.

References

A Comparative Guide: Apovincaminic Acid-d4 vs. Non-Deuterated Apovincaminic Acid Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioanalytical research and drug development, the precision and reliability of quantitative analysis are paramount. When measuring endogenous compounds or drug metabolites like apovincaminic acid, the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison between the deuterated apovincaminic acid-d4 standard and its non-deuterated counterpart, supported by experimental data and established analytical principles.

Introduction to Apovincaminic Acid and its Quantification

Apovincaminic acid is the primary and active metabolite of vinpocetine (B1683063), a synthetic derivative of the Vinca alkaloid vincamine. Vinpocetine is utilized in the treatment of cerebrovascular disorders and cognitive impairment. Accurate quantification of apovincaminic acid in biological matrices is essential for pharmacokinetic studies, drug metabolism research, and clinical monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for this purpose due to its high sensitivity and specificity.

The Role of Internal Standards in LC-MS/MS

An internal standard (IS) is a compound with a known concentration that is added to a sample to correct for the loss of analyte during sample preparation and to account for variations in instrument response. An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible.

Core Comparison: Deuterated vs. Non-Deuterated Standards

The fundamental difference between this compound and the non-deuterated apovincaminic acid lies in the substitution of four hydrogen atoms with deuterium (B1214612) atoms in the deuterated standard. This seemingly minor structural modification has significant implications for its performance as an internal standard in mass spectrometry-based assays.

Key Advantages of this compound:

  • Co-elution with the Analyte: Deuterium substitution does not significantly alter the chromatographic behavior of the molecule. Consequently, this compound co-elutes with the non-deuterated apovincaminic acid, ensuring that both compounds experience identical conditions throughout the analytical process.

  • Similar Ionization Efficiency: The ionization efficiency of the deuterated standard is nearly identical to that of the analyte. This is crucial for accurate quantification, as it minimizes variations in the mass spectrometer's response.

  • Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte, a phenomenon known as the matrix effect. Because the deuterated internal standard is chemically identical to the analyte, it is affected by the matrix in the same way, allowing for effective normalization and more accurate results.

  • Improved Precision and Accuracy: The use of a stable isotope-labeled internal standard like this compound significantly enhances the precision and accuracy of the analytical method by compensating for variations in sample extraction, injection volume, and instrument response.

Data Presentation

The following tables summarize typical quantitative data from LC-MS/MS methods for the analysis of apovincaminic acid, illustrating the performance characteristics when a deuterated internal standard is employed.

Table 1: Chemical and Physical Properties

PropertyApovincaminic AcidThis compound
Molecular Formula C₂₀H₂₂N₂O₂C₂₀H₁₈D₄N₂O₂
Molecular Weight 322.4 g/mol [1][2]326.43 g/mol
CAS Number 27773-65-5[1]1329624-60-3

Table 2: Typical LC-MS/MS Method Validation Parameters for Apovincaminic Acid Quantification Using a Deuterated Internal Standard

ParameterTypical Performance
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.5 - 5 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (%RE) Within ±15%
Recovery > 80%

Experimental Protocols

A typical experimental workflow for the quantification of apovincaminic acid in a biological matrix (e.g., plasma) using this compound as an internal standard involves the following steps:

1. Sample Preparation (Protein Precipitation)

  • To a 100 µL aliquot of the biological sample, add a known concentration of this compound internal standard solution.

  • Add 300 µL of ice-cold methanol (B129727) to precipitate proteins.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with a small percentage of formic acid is typically employed to achieve good chromatographic separation.

    • Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is standard.

    • Injection Volume: 5-10 µL of the prepared sample is injected.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

    • MRM Transitions:

      • Apovincaminic Acid: m/z 323.2 → 280.2

      • This compound: m/z 327.2 → 284.2 (hypothetical, based on a +4 Da shift)

Mandatory Visualizations

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (e.g., Plasma) Add_IS Add this compound (Internal Standard) BiologicalSample->Add_IS Protein_Precipitation Protein Precipitation (Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation LC Separation (C18 Column) Supernatant_Collection->LC_Separation Injection ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_Analysis MS Analysis (MRM) ESI->MS_Analysis Quantification Quantification (Ratio of Analyte to IS) MS_Analysis->Quantification Results Concentration of Apovincaminic Acid Quantification->Results

Caption: Experimental workflow for apovincaminic acid quantification.

cluster_process Analytical Process cluster_detection MS Detection cluster_quant Quantification Analyte Apovincaminic Acid (in sample) SamplePrep Sample Preparation (e.g., extraction) Analyte->SamplePrep IS This compound (added standard) IS->SamplePrep LC LC Separation SamplePrep->LC Ionization Ionization LC->Ionization MS_Analyte MS Signal (Analyte) Ionization->MS_Analyte MS_IS MS Signal (Internal Standard) Ionization->MS_IS Ratio Signal Ratio (Analyte / IS) MS_Analyte->Ratio MS_IS->Ratio Result Accurate Concentration Ratio->Result

References

A Comparative Guide to Internal Standards for the Quantification of Apovincaminic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the bioanalysis of vinpocetine (B1683063) and its primary active metabolite, apovincaminic acid (AVA), the use of a reliable internal standard (IS) is critical for achieving accurate and precise quantification, particularly in complex biological matrices. This guide provides a comparative overview of Apovincaminic acid-d4 and other commonly employed internal standards, supported by experimental data from published literature.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry. In this compound, four hydrogen atoms are replaced by deuterium. This results in a molecule that is chemically identical to the analyte but has a higher molecular weight. The key advantage of a SIL-IS is that it co-elutes with the analyte and exhibits nearly identical behavior during sample extraction, chromatography, and ionization. This allows it to effectively compensate for variations in sample preparation, instrument response, and matrix effects, leading to superior accuracy and precision.

Performance Comparison of Internal Standards

The following table summarizes the performance of this compound and other non-deuterated internal standards used in the LC-MS/MS analysis of apovincaminic acid and its parent drug, vinpocetine. Data has been compiled from various bioanalytical method validation studies.

Internal StandardAnalyte(s)MatrixRecovery (%)Precision (RSD%)Matrix EffectReference
This compound Apovincaminic Acid / VinpocetinePlasmaData Not AvailableData Not AvailableExpected to be negligible due to co-elution and identical ionizationTheoretical
DimenhydrinateApovincaminic Acid / VinpocetineRat PlasmaData Not Available< 8.55Method validated, but quantitative data not provided.
PhenacetinApovincaminic Acid / VinpocetineRat BrainData Not Available< 11.8[1]Method validated, but quantitative data not provided.[1][1]
PrimidoneApovincaminic AcidHuman Plasma95.9 - 1167.00Data Not Available[2]
Racem propyl vinpocetine / Racem propyl apovincamine (B1665591) acidApovincaminic Acid / VinpocetineHuman Plasma> 88.2Data Not AvailableMethod validated, but quantitative data not provided.

Note: While methods using non-deuterated internal standards have been successfully validated and applied, the absence of a co-eluting stable isotope-labeled standard means they may not fully compensate for matrix-induced ionization variability. Quantitative data for a direct comparison, especially regarding matrix effects, is not always available in the cited literature.

Experimental Methodologies

The data presented in this guide is derived from validated bioanalytical methods, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are generalized experimental protocols representative of those used in the analysis of apovincaminic acid.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting apovincaminic acid and an internal standard from biological samples.[3]

  • To a 100 µL aliquot of the biological sample (e.g., plasma), add a known concentration of the internal standard solution.

  • Add 500 µL of ice-cold methanol (B129727) to precipitate proteins.[3]

  • Vortex the mixture for 2 minutes.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[3]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[3]

LC-MS/MS Analysis

A validated LC-MS/MS method for the simultaneous quantification of vinpocetine and apovincaminic acid is detailed below.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is typically used for separation.[4][1]

    • Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing a modifier like formic acid or ammonium (B1175870) acetate.

    • Flow Rate: A typical flow rate is around 0.20 to 0.4 mL/min.[1]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.[1]

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[1] The precursor to product ion transitions for the analytes and internal standard are monitored. For example:

      • Vinpocetine: m/z 351.4 → 280.2[3]

      • Apovincaminic Acid: m/z 323.2 → 280.2[3]

      • Dimenhydrinate (IS): m/z 256.2 → 167.3[3]

      • Phenacetin (IS): m/z 180 → 110[1]

Visualizing the Workflow and Rationale

To better understand the role of an internal standard and the analytical process, the following diagrams illustrate the experimental workflow and the principle of using a stable isotope-labeled internal standard.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound) Sample->Add_IS Precipitation Protein Precipitation (e.g., with Methanol) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Mass Spectrometry (Detection - MRM) LC->MS Quantification Quantification (Analyte/IS Ratio vs. Calibration Curve) MS->Quantification Result Final Concentration Quantification->Result

Caption: Experimental workflow for bioanalysis using an internal standard.

Principle of Stable Isotope-Labeled Internal Standard Analyte Analyte (Apovincaminic Acid) Extraction Extraction Analyte->Extraction IS Internal Standard (this compound) IS->Extraction Matrix Matrix Components (e.g., Phospholipids) Matrix->Extraction Chromatography Chromatography Extraction->Chromatography Ionization Ionization (MS) Chromatography->Ionization Analyte_Signal Analyte Signal Ionization->Analyte_Signal IS_Signal IS Signal Ionization->IS_Signal Ratio Analyte/IS Ratio (Constant) Analyte_Signal->Ratio IS_Signal->Ratio

Caption: How a SIL-IS compensates for analytical variability.

Conclusion

The selection of an appropriate internal standard is paramount for the development of robust and reliable bioanalytical methods. This compound, as a stable isotope-labeled internal standard, offers significant theoretical and practical advantages over non-labeled analogues. Its ability to mimic the behavior of the endogenous analyte throughout the analytical process provides the most effective compensation for potential sources of error, including extraction efficiency and matrix effects. While other internal standards have been successfully used in validated methods, the use of a deuterated standard like this compound is recommended to ensure the highest level of data quality and confidence in pharmacokinetic and other drug development studies.

References

Performance Showdown: Apovincaminic Acid-d4 Versus Alternative Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in the quantitative analysis of apovincaminic acid, the active metabolite of vinpocetine (B1683063), the choice of an appropriate internal standard is paramount for robust and reliable bioanalytical data. This guide provides an objective comparison of the performance of the stable isotope-labeled internal standard, Apovincaminic acid-d4, against commonly used alternative internal standards. The comparison is based on reported experimental data for linearity and range, crucial parameters in method validation.

Quantitative Performance Comparison

The selection of an internal standard directly impacts the linear range and sensitivity of a bioanalytical method. The following table summarizes the reported linearity and range for the quantification of apovincaminic acid using this compound and other non-isotopically labeled internal standards.

Internal StandardAnalytical MethodMatrixLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Correlation Coefficient (r)
This compound UPLC-MS/MSHuman Plasma0.50 - 2500.100.9996
Phenacetin (B1679774)UPLC-MS/MSRat Brain Tissue0.103 - 6.180.103Not Reported
PhenacetinUPLC-MS/MSBeagle Plasma0.80 - 2980.80Not Reported
Dimenhydrinate (B1670652)LC-MS/MSRat Plasma0.5 - 5000.50.9984
PrimidoneHPLC-UVHuman Plasma5.00 - 3005.000.999
Vincaminic acidHPLC-UVPlasma and UrineNot explicitly stated; Sensitivity of 20 ng/mL reported20Not Reported
No Internal StandardHPLC-MSHuman Plasma4 - 2404Not Reported

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the quantification of apovincaminic acid using different internal standards.

Method 1: UPLC-MS/MS with this compound (Internal Standard)

This method is suitable for the sensitive and specific quantification of apovincaminic acid in human plasma.

  • Sample Preparation: Protein precipitation is performed on human plasma samples using acetonitrile (B52724). Vinpocetine-d5 and this compound are used as internal standards.

  • Chromatography: A Waters ACQUITY UPLC® BEH C18 column (2.1 mm × 50 mm, 1.7 µm) is used for separation.

  • Mobile Phase: A gradient elution with acetonitrile and water (containing 0.05% formic acid) is employed at a flow rate of 0.35 mL/min.

  • Detection: Mass spectrometry is conducted using an electrospray ionization (ESI) source in positive ion detection mode.

Method 2: UPLC-MS/MS with Phenacetin (Internal Standard)

This method has been applied to the analysis of apovincaminic acid in rat brain tissue.

  • Sample Preparation: Brain tissue samples are homogenized, followed by protein precipitation with methanol (B129727). Phenacetin is utilized as the internal standard.

  • Chromatography: Separation is achieved on a Waters ACQUITY UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient elution with methanol and water is used at a flow rate of 0.20 mL/min.

  • Detection: A triple quadrupole tandem mass spectrometer in multiple reaction monitoring (MRM) mode with a positive electrospray ionization source is used. The MRM transition for apovincaminic acid is m/z 323 → m/z 280, and for phenacetin is m/z 180 → m/z 110.[1][2]

Method 3: LC-MS/MS with Dimenhydrinate (Internal Standard)

This method is designed for the simultaneous determination of vinpocetine and apovincaminic acid in rat plasma.

  • Sample Preparation: Solid-liquid extraction is performed on 50 µL aliquots of rat plasma. Dimenhydrinate serves as the internal standard.[3]

  • Chromatography: An isocratic separation is carried out on a C18 column with a run time of 3.5 minutes.[3]

  • Detection: Tandem mass spectrometry in positive ion and multiple reaction monitoring (MRM) acquisition mode is used. The precursor to product ion transition for apovincaminic acid is m/z 323.2 → 280.2, and for dimenhydrinate is m/z 256.2 → 167.3.[3]

Method 4: HPLC-UV with Primidone (Internal Standard)

This isocratic HPLC method is used for the quantitative analysis of low concentrations of apovincaminic acid in blood plasma.

  • Sample Preparation: Not explicitly detailed in the provided search results. Primidone is used as the internal standard.

  • Chromatography: Separation is performed on a reversed-phase LiChrospher 60 RP-Select B column (125 mm x 3 mm i.d.; 5 µm).

  • Detection: A UV-Vis detector is used at a wavelength of 254 nm.

Visualizing the Workflow

The following diagram illustrates a generalized experimental workflow for determining the linearity and range of an analytical method for apovincaminic acid.

G cluster_prep 1. Standard Preparation cluster_analysis 2. Sample Analysis cluster_data 3. Data Processing & Evaluation stock Prepare Stock Solutions (Analyte & Internal Standard) cal_standards Prepare Calibration Standards (Spiking blank matrix) stock->cal_standards qc_samples Prepare Quality Control (QC) Samples (Low, Mid, High) stock->qc_samples sample_prep Sample Preparation (e.g., Protein Precipitation, Extraction) cal_standards->sample_prep qc_samples->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis peak_integration Peak Area Integration (Analyte & IS) lcms_analysis->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc cal_curve Construct Calibration Curve (Ratio vs. Concentration) ratio_calc->cal_curve linearity_assessment Assess Linearity (Correlation Coefficient, r) cal_curve->linearity_assessment range_determination Determine Linear Range (LLOQ to ULOQ) linearity_assessment->range_determination

Caption: Experimental workflow for linearity and range determination.

References

A Comparative Guide to the Quantitative Analysis of Apovincaminic Acid: Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of drug metabolites is paramount for robust pharmacokinetic and bioequivalence studies. Apovincaminic acid, the major active metabolite of vinpocetine (B1683063), requires sensitive and reliable analytical methods for its determination in biological matrices. This guide provides an objective comparison of the performance of various analytical methods for apovincaminic acid quantification, with a special focus on the role of internal standards in achieving high accuracy and precision. While specific data on Apovincaminic acid-d4 is not extensively published, this guide will also explore the theoretical advantages of using such a deuterated internal standard in comparison to other commonly used standards.

Data Presentation: A Comparative Look at Analytical Method Performance

The following tables summarize the performance characteristics of different validated methods for the quantification of apovincaminic acid, providing a clear comparison of their accuracy and precision.

Table 1: Performance of HPLC-MS Method for Apovincaminic Acid Quantification in Human Plasma
Parameter Reported Value
Linearity Range4 - 240 ng/mL
Limit of Quantification (LOQ)4 ng/mL
Within-Run Assay Accuracy & Precision< 5.2%[1]
Between-Run Assay Accuracy & Precision< 10%[1]
Internal StandardNot specified in abstract
Analytical TechniqueHigh-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)[1]
Table 2: Performance of UPLC-MS/MS Method for Apovincaminic Acid Quantification in Rat Brain Tissue
Parameter Reported Value
Linearity Range0.103 - 6.18 ng/mL[2]
Intra-day Precision (RSD)< 11.8%[2]
Inter-day Precision (RSD)< 11.8%[2]
Accuracy (RE)2.7% to 9.5%[2]
Internal StandardPhenacetin[2]
Analytical TechniqueUltra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)[2]
Table 3: Performance of LC-MS/MS Method for Apovincaminic Acid Quantification in Rat Plasma
Parameter Reported Value
Linearity Range0.5 - 500 ng/mL[3]
Precision (RSD)< 8.55%[3]
Internal StandardDimenhydrinate[3]
Analytical TechniqueLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3]

The Gold Standard: The Advantage of Deuterated Internal Standards

In quantitative bioanalysis, the use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard.[4][5] A deuterated internal standard is chemically identical to the analyte but has a higher mass due to the substitution of hydrogen atoms with deuterium.[5] This subtle difference allows it to be distinguished by the mass spectrometer while co-eluting with the analyte.[4] This co-elution is critical for compensating for variations in sample extraction, matrix effects, and instrument response, leading to more robust and reliable quantitative results.[4][6] The ideal deuterated internal standard should have a sufficient mass shift (ideally 4-5 Da) to prevent mass spectrometric cross-talk and high isotopic purity (≥98%).[5]

While the presented studies utilized other internal standards like phenacetin (B1679774) and dimenhydrinate, the use of this compound would theoretically offer superior performance by minimizing variability at every stage of the analytical process, from sample preparation to detection.

Experimental Protocols: A Closer Look at the Methodologies

The following are detailed experimental protocols from the cited literature for the quantification of apovincaminic acid.

HPLC-MS Method in Human Plasma[1]
  • Sample Preparation: Protein precipitation with methanol.

  • Chromatography:

    • Column: Zorbax SB-C18.

    • Mobile Phase: Water with 0.2% formic acid and acetonitrile (B52724) (80:20).

    • Flow Rate: 0.75 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 45°C.

  • Mass Spectrometry:

    • Detection: Monitoring the signal corresponding to m/z = 323.

UPLC-MS/MS Method in Rat Brain Tissue[2]
  • Sample Preparation: Brain tissue samples were homogenized and proteins were precipitated using methanol.[2][7]

  • Chromatography:

    • Column: Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).[2][7]

    • Mobile Phase: Methanol-water gradient elution.[2][7]

    • Flow Rate: 0.20 mL/min.[2][7]

  • Mass Spectrometry:

    • Detection: Triple quadrupole tandem mass spectrometer in multiple reaction monitoring (MRM) mode via positive electrospray ionization (ESI).[2]

    • Transitions:

      • Apovincaminic Acid: m/z 323 → m/z 280.[2][7]

      • Vinpocetine: m/z 351 → m/z 280.[2][7]

      • Internal Standard (Phenacetin): m/z 180 → m/z 110.[2][7]

LC-MS/MS Method in Rat Plasma[3]
  • Sample Preparation: Solid-liquid extraction from 50 µL aliquots of rat plasma.

  • Chromatography:

    • Column: C18 column.

    • Mobile Phase: Isocratic conditions.

    • Run Time: 3.5 min.

  • Mass Spectrometry:

    • Detection: Tandem mass spectrometry operating in positive ion and multiple reaction monitoring (MRM) acquisition mode.

    • Transitions:

      • Apovincaminic Acid: m/z 323.2 → 280.2.[3]

      • Vinpocetine: m/z 351.4 → 280.2.[3]

      • Internal Standard (Dimenhydrinate): m/z 256.2 → 167.3.[3]

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the quantification of apovincaminic acid using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma, Brain Tissue) Spike Spike with Internal Standard (e.g., this compound) Sample->Spike Extract Protein Precipitation (e.g., with Methanol) Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into UPLC/HPLC System Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate Result Determine Concentration of Apovincaminic Acid Calibrate->Result

Caption: Experimental workflow for Apovincaminic acid quantification.

References

A Comparative Guide to the Robustness of an Apovincaminic Acid-d4 Analytical Method

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview and comparison of the robustness testing for a validated analytical method for Apovincaminic acid, utilizing its deuterated internal standard, Apovincaminic acid-d4. The data and protocols presented herein are representative of typical findings in method validation and are intended for researchers, scientists, and drug development professionals to understand the critical aspects of ensuring analytical method reliability.

Apovincaminic acid is the primary active metabolite of vinpocetine, a synthetic derivative of a vinca (B1221190) alkaloid used in the treatment of cerebrovascular disorders.[1] Accurate quantification of apovincaminic acid in biological matrices is crucial for pharmacokinetic and metabolic studies.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is a common practice in mass spectrometry-based bioanalysis to ensure high accuracy and precision.

Robustness testing is a critical component of analytical method validation that demonstrates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3] This provides an indication of the method's reliability during routine use.[3]

Representative Analytical Method

The following High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method is a representative example for the quantification of apovincaminic acid in human plasma, using this compound as an internal standard.

Sample Preparation: A protein precipitation method is employed for sample cleanup.[1][2]

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
HPLC System UPLC or HPLC system capable of gradient elution[1]
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)[4]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient A gradient elution is often used for optimal separation[1]
Flow Rate 0.4 mL/min
Column Temperature 40°C[1]
Injection Volume 5 µL[1]
Mass Spectrometer Triple quadrupole tandem mass spectrometer[1]
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Apovincaminic acid: m/z 323 → 280[2][4]; this compound: m/z 327 → 284

Robustness Testing Protocol

The robustness of the analytical method is evaluated by introducing small, deliberate changes to the chromatographic parameters and assessing the impact on the system suitability test (SST) results.[5]

Experimental Design:

The following parameters were varied one at a time:

  • Flow Rate: ± 5% of the nominal value.

  • Column Temperature: ± 5°C of the nominal value.

  • Mobile Phase Composition (Organic %): ± 2% absolute of the initial and final organic solvent percentage.

  • Mobile Phase pH (Aqueous): ± 0.2 pH units.

Acceptance Criteria:

The method is considered robust if the SST parameters remain within the predefined acceptance criteria for all tested variations.

  • System Suitability: Resolution between the main analyte and any interfering peaks should be ≥ 2.0.[5]

  • Peak Asymmetry: Tailing factor should be between 0.8 and 1.5.

  • Precision of Injections: The relative standard deviation (RSD) of the peak area ratio for six replicate injections should be ≤ 5%.

Experimental Workflow for Robustness Testing

Workflow for Robustness Testing of this compound Analytical Method A Define Robustness Parameters and Ranges (e.g., Flow Rate, Temperature, Mobile Phase %) B Prepare System Suitability and Quality Control Samples A->B C Set Up HPLC-MS/MS System with Nominal Conditions B->C D Perform System Suitability Test (SST) at Nominal Conditions C->D E Introduce Deliberate Variation to a Single Parameter D->E F Equilibrate System with Varied Condition E->F G Perform SST under Varied Condition F->G H Analyze Data and Compare with Acceptance Criteria G->H I Repeat for All Defined Variations H->I I->E Next Variation J Compile Robustness Report I->J All Variations Complete

Caption: A flowchart illustrating the systematic process of robustness testing for the analytical method.

Comparative Performance Data

The following tables summarize the hypothetical results of the robustness testing.

Table 1: Robustness Testing of the Validated HPLC-MS/MS Method

Parameter VariedVariationRetention Time (min)Peak Area Ratio (Analyte/IS) RSD (%)Tailing FactorSystem Suitability
Nominal Condition -2.521.81.1Pass
Flow Rate + 5% (0.42 mL/min)2.402.11.1Pass
- 5% (0.38 mL/min)2.651.91.2Pass
Column Temperature + 5°C (45°C)2.482.01.1Pass
- 5°C (35°C)2.582.21.2Pass
Mobile Phase B + 2%2.452.51.2Pass
- 2%2.602.31.3Pass
Mobile Phase A pH + 0.22.532.11.1Pass
- 0.22.512.41.2Pass

Table 2: Comparison with a Hypothetical Alternative (Less Robust) Method

A hypothetical, less optimized method is presented below for comparison to highlight the importance of a robust analytical procedure. This alternative method utilizes isocratic elution and a less stable buffer system.

Parameter VariedVariationValidated Method Performance Alternative Method Performance
Nominal Condition -PassPass
Flow Rate + 5%PassPass
- 5%PassPass
Column Temperature + 5°CPassPass
- 5°CPassFail (Peak splitting observed)
Mobile Phase B + 2%PassFail (Loss of resolution)
- 2%PassPass
Mobile Phase A pH + 0.2PassFail (Significant retention time shift)
- 0.2PassPass

The comparative data illustrates that the validated method demonstrates superior robustness, providing reliable results even with minor variations in the analytical conditions. The alternative method, however, shows significant performance degradation under similar variations, indicating a lack of reliability for routine use.

Logical Relationship of Robustness Testing to Method Reliability

Contribution of Robustness to Overall Method Reliability A Analytical Method Development B Method Validation A->B C Robustness Testing (Deliberate Parameter Variation) B->C D Identification of Critical Method Parameters C->D E Establishment of System Suitability Criteria C->E F Reliable and Reproducible Analytical Method D->F E->F G Routine Sample Analysis F->G H Consistent and High-Quality Data G->H

Caption: This diagram shows how robustness testing is a key component of method validation that ensures a reliable analytical method.

Conclusion

The robustness of an analytical method is a crucial attribute that ensures its reliability and suitability for routine use in a quality control or bioanalytical laboratory. The representative HPLC-MS/MS method for the quantification of Apovincaminic acid using this compound as an internal standard demonstrates excellent robustness against minor, deliberate variations in its operational parameters. This level of robustness is essential for generating consistent, reliable data in pharmacokinetic studies and other applications within the drug development process. The comparative data underscores the importance of thorough method development and validation to achieve a truly robust analytical procedure.

References

A Comparative Guide to the Bioanalysis of Apovincaminic Acid: Leveraging Deuterated Internal Standards for Enhanced Accuracy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of apovincaminic acid (AVA), the major active metabolite of vinpocetine (B1683063).[1][2][3] For researchers, scientists, and drug development professionals, the accurate determination of AVA in biological matrices is critical for pharmacokinetic, bioequivalence, and toxicokinetic studies.[4] This document consolidates data from various validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, highlighting key performance characteristics and experimental protocols. A central focus is the implicit advantage of using a stable isotope-labeled internal standard, such as Apovincaminic acid-d4, to ensure the highest level of accuracy and precision.

While a formal inter-laboratory comparison study for this compound analysis is not publicly available, the principles of using such standards are well-established to minimize analytical variability.[5] This guide serves as a comparative summary of published methods to aid in the selection and development of robust analytical procedures.

Data Presentation: A Comparative Look at Analytical Method Performance

The selection of an appropriate analytical method hinges on its performance characteristics. The following tables summarize key validation parameters from several published studies on the quantification of apovincaminic acid in plasma, providing a basis for comparison. The use of an internal standard, particularly a deuterated one like this compound, is a common strategy to correct for variability during sample preparation and analysis, leading to improved accuracy and precision.

Table 1: Performance Characteristics of Various LC-MS/MS Methods for Apovincaminic Acid Analysis

ParameterMethod 1Method 2Method 3Method 4
Linearity Range (ng/mL) 0.5 - 250.04 - 2400.80 - 2981.0 - 200.0
Accuracy (%) -7.9 to 5.6 (RE)< 10 (as % bias)-7.9 to 5.6 (RE)Not explicitly stated
Precision (%RSD) < 12.9 (intra- & inter-day)< 5.2 (within-run), < 10 (between-run)< 12.9 (intra- & inter-day)< 15 (intra- & inter-day)
Limit of Quantitation (LOQ) (ng/mL) 0.540.801.0
Internal Standard (IS) Racem propyl apovincamine (B1665591) acidNot specifiedPhenacetinNot specified
Biological Matrix Human PlasmaHuman PlasmaRat PlasmaBeagle Plasma
Reference [1][6][7][8]

Table 2: Comparison of Additional LC-MS/MS Method Parameters

ParameterMethod AMethod B
Linearity Range (ng/mL) 0.5 - 5000.103 - 6.18
Accuracy (%RE) Not explicitly stated2.7 to 9.5
Precision (%RSD) < 8.55< 11.8
LOQ (ng/mL) 0.50.103
Internal Standard (IS) DimenhydrinatePhenacetin
Biological Matrix Rat PlasmaRat Brain Tissue
Reference [9][10]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. Below are representative protocols for the quantification of apovincaminic acid using LC-MS/MS.

Protocol 1: Solid Phase Extraction (SPE) from Human Plasma [1]

  • Sample Preparation : To 200 µL of human plasma, add 50 µL of the internal standard working solution (racem propyl apovincamine acid).

  • Extraction : Perform solid phase extraction using ion exchange cartridges.

  • Chromatography :

  • Detection : Tandem mass spectrometry (MS/MS).

Protocol 2: Protein Precipitation from Human Plasma [6]

  • Sample Preparation : Perform protein precipitation on plasma samples using methanol.

  • Injection : Inject 10 µL of the supernatant.

  • Chromatography :

    • Column : Zorbax SB-C18

    • Mobile Phase : Water with 0.2% formic acid and acetonitrile (B52724) (80:20, v/v)

    • Flow Rate : 0.75 mL/min

  • Detection : Mass spectrometry (MS) monitoring the signal for m/z = 323.

Protocol 3: Protein Precipitation from Rat Brain Tissue [10]

  • Sample Preparation : Add 500 µL of methanol to the brain tissue samples for protein precipitation.

  • Chromatography :

    • Column : Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)

    • Mobile Phase : Gradient elution with methanol and water.

    • Flow Rate : 0.20 mL/min

  • Detection : Triple quadrupole tandem mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI).

    • AVA Transition : m/z 323 → m/z 280

    • Internal Standard (Phenacetin) Transition : m/z 180 → m/z 110

Visualization of Experimental Workflow

The following diagrams illustrate a typical workflow for the analysis of apovincaminic acid in a biological matrix.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound) Sample->Add_IS Extraction Extraction (Protein Precipitation or SPE) Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporation Evaporation & Reconstitution Supernatant->Evaporation Injection Inject into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification cluster_vinpocetine Parent Drug cluster_metabolism Metabolic Pathway cluster_ava Active Metabolite cluster_analysis Bioanalysis Vinpocetine Vinpocetine Metabolism Ester Hydrolysis (in vivo) Vinpocetine->Metabolism AVA Apovincaminic Acid (AVA) Metabolism->AVA Analysis LC-MS/MS Quantification AVA->Analysis

References

The Gold Standard in Bioanalysis: Justifying the Use of Apovincaminic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable bioanalytical data is paramount. In the quantitative analysis of drug metabolites, the choice of an internal standard can significantly impact the quality of the results. This guide provides an objective comparison of analytical methodologies, justifying the use of a deuterated internal standard, Apovincaminic acid-d4, over other alternatives for the quantification of apovincaminic acid.

The Superiority of Deuterated Internal Standards

In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, an internal standard is introduced to a sample at a known concentration to correct for analytical variability. The ideal internal standard co-elutes with the analyte and experiences identical matrix effects, thereby ensuring reliable quantification. Stable isotope-labeled (SIL) internal standards, particularly deuterated standards like this compound, are widely considered the gold standard in bioanalysis.

The key advantage of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest. By replacing one or more hydrogen atoms with deuterium, the mass of the molecule is increased, allowing for its differentiation by the mass spectrometer. However, its chemical behavior during sample extraction, chromatography, and ionization remains virtually the same as the unlabeled analyte. This co-elution and co-behavior are crucial for compensating for matrix effects, a major challenge in bioanalysis where co-eluting endogenous components can suppress or enhance the analyte's signal.

Performance Comparison: Deuterated vs. Non-Deuterated Standards

Several studies on the quantification of apovincaminic acid have utilized non-deuterated, structurally similar internal standards. The table below summarizes the reported precision and accuracy from such methods.

Internal Standard UsedAnalyte Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)Reference
Dimenhydrinate1.5, 150, 400< 8.55< 7.89-
Phenacetin0.206, 0.824, 4.942.7 - 9.54.6 - 11.82.7 - 9.5
Primidone5.00 - 300-7.00-[1]
Not Specified2.4 - 240.0< 8.54< 8.5491.5 - 108.3[2]

While these methods demonstrate acceptable performance, the use of a deuterated internal standard like this compound is expected to provide even greater precision and accuracy. This is because structural analogs, despite their similarities, may exhibit different chromatographic retention times and ionization efficiencies compared to the analyte, leading to incomplete compensation for matrix effects. Studies comparing deuterated and analog internal standards for other analytes have consistently shown that the use of a deuterated standard results in improved data quality. For instance, using a deuterated standard can significantly reduce the variability in method performance.[3]

The following diagram illustrates the logical advantage of using a deuterated internal standard for mitigating matrix effects.

cluster_0 Scenario 1: Deuterated Internal Standard (this compound) cluster_1 Scenario 2: Structural Analog Internal Standard A1 Analyte and d4-Standard Co-elute B1 Identical Matrix Effect (Ion Suppression/Enhancement) A1->B1 C1 Ratio of Analyte/d4-Standard Remains Constant B1->C1 D1 Accurate Quantification C1->D1 A2 Analyte and Analog Elute at Different Times B2 Different Matrix Effects A2->B2 C2 Ratio of Analyte/Analog is Variable B2->C2 D2 Inaccurate Quantification C2->D2

Caption: Advantage of a deuterated internal standard in mitigating matrix effects.

Experimental Protocol for Quantification of Apovincaminic Acid using this compound

This section details a representative experimental protocol for the sensitive and accurate quantification of apovincaminic acid in a biological matrix (e.g., plasma) using this compound as the internal standard.

Materials and Reagents
  • Apovincaminic acid analytical standard

  • This compound internal standard

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid

  • Blank biological matrix (e.g., human plasma)

Sample Preparation (Protein Precipitation)
  • To a 100 µL aliquot of the biological sample, add 20 µL of the this compound internal standard working solution (concentration to be optimized).

  • Add 300 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A suitable gradient to ensure separation from endogenous interferences.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Apovincaminic acid: m/z 323.2 → 280.2

    • This compound: m/z 327.2 → 284.2 (hypothetical, to be optimized based on deuteration pattern)

The following diagram illustrates the general experimental workflow.

cluster_workflow Experimental Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation (Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MS LC-MS/MS Analysis (MRM Mode) Reconstitute->LC_MS Quantify Quantification LC_MS->Quantify

Caption: General workflow for the LC-MS/MS analysis of apovincaminic acid.

Conclusion

The use of a deuterated internal standard, such as this compound, is unequivocally justified for the accurate and precise quantification of apovincaminic acid in biological matrices. Its ability to mimic the behavior of the analyte throughout the analytical process, particularly in compensating for the unpredictable nature of matrix effects, leads to superior data quality compared to methods employing structural analogs. For researchers and professionals in drug development, embracing the gold standard of deuterated internal standards is a critical step towards generating robust and defensible bioanalytical data.

References

Navigating Bioanalysis: A Comparative Guide to Internal Standards for Apovincaminic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of bioanalysis, particularly in pharmacokinetic and metabolic studies, the choice of an appropriate internal standard is critical for ensuring data accuracy and reliability. This guide provides a comprehensive comparison of Apovincaminic acid-d4 against its common alternatives for use as an internal standard in quantitative mass spectrometry. The information presented herein is grounded in established regulatory principles and experimental data to aid researchers in making informed decisions for their study designs.

Regulatory Framework for Isotope-Labeled Compounds in Research

The use of this compound and other stable isotope-labeled (SIL) internal standards in studies supporting regulatory submissions falls under a well-defined quality and compliance framework. Key principles from major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the following:

  • Gold Standard : For mass spectrometry-based bioanalytical assays, a stable isotope-labeled version of the analyte is universally considered the "gold standard" internal standard. Its chemical and physical similarity to the analyte allows it to effectively compensate for variability during sample preparation, chromatography, and ionization.

  • Good Laboratory Practice (GLP) : Non-clinical safety studies that will be submitted to regulatory authorities must be conducted in compliance with GLP.[1][2] This quality system ensures the uniformity, consistency, reliability, reproducibility, and integrity of the generated data.[1][3]

  • Method Validation : Bioanalytical methods must be rigorously validated to demonstrate their accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[4] The internal standard is a critical component of this validation, and its performance must be thoroughly assessed.[5]

Performance Comparison: this compound vs. Alternatives

This compound, a deuterated form of the primary metabolite of Vinpocetine, is a widely used internal standard.[6] However, other options exist, each with distinct advantages and disadvantages. The ideal internal standard should co-elute perfectly with the analyte and exhibit identical behavior during extraction and ionization.

Internal Standard TypeAnalyte & IS StructureCo-elution & Isotope EffectMatrix Effect CompensationRelative CostRecommendation
This compound Analyte: Apovincaminic AcidIS: Deuterated Apovincaminic AcidGood . May exhibit a slight chromatographic shift (eluting 1-2 seconds earlier) due to the "isotope effect," where C-D bonds are stronger than C-H bonds.[3][7]Very Good . Effectively compensates for most variability, but the slight retention time difference can lead to differential matrix effects in some cases.[3]ModerateRecommended . A reliable and widely accepted choice for most applications.
¹³C-Apovincaminic acid Analyte: Apovincaminic AcidIS: ¹³C-labeled Apovincaminic AcidExcellent . The minimal mass difference between ¹²C and ¹³C results in near-perfect co-elution with the analyte, avoiding the chromatographic isotope effect seen with deuterium (B1214612) labeling.[8][9]Excellent . Considered superior to deuterated standards as perfect co-elution ensures it experiences the exact same matrix effects as the analyte at the point of ionization.[3]HighGold Standard . The preferred choice for assays requiring the highest level of accuracy and precision.
Structural Analog (e.g., a related compound)Analyte: Apovincaminic AcidIS: e.g., VinpocetineVariable . Retention time and chromatographic behavior will differ from the analyte.Moderate to Poor . Differences in physicochemical properties can lead to different extraction recoveries and ionization efficiencies, providing less reliable correction.[10][11]LowUse with Caution . Only acceptable when a SIL-IS is not available and after extensive validation to prove its suitability.[11]

Signaling Pathways of the Parent Compound: Vinpocetine

Apovincaminic acid is the main active metabolite of Vinpocetine.[9] The therapeutic effects of Vinpocetine, particularly its neuroprotective and anti-inflammatory actions, are attributed to its modulation of specific signaling pathways. Understanding these pathways provides context for the use of Apovincaminic acid in research.

cluster_0 Anti-Inflammatory Pathway TNFa TNF-α IKK IKK Complex TNFa->IKK Activates NFkB NF-κB Activation IKK->NFkB Activates Inflammation Pro-inflammatory Gene Expression (e.g., IL-1β, TNF-α) NFkB->Inflammation Vinpocetine Vinpocetine Vinpocetine->IKK Inhibits

Caption: Vinpocetine's Anti-Inflammatory Mechanism.

cluster_1 Neuroprotective Pathway Vinpocetine_N Vinpocetine PDE1 Phosphodiesterase 1 (PDE1) Vinpocetine_N->PDE1 Inhibits cGMP Increased cGMP/cAMP PDE1->cGMP Degrades Plasticity Plasticity-Related Gene Expression cGMP->Plasticity Neuroprotection Neuronal Survival & Differentiation Plasticity->Neuroprotection

Caption: Vinpocetine's Neuroprotective Mechanism.

Experimental Protocol: Quantification of Apovincaminic Acid in Plasma

This section outlines a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Apovincaminic acid in a plasma matrix using this compound as an internal standard.

1. Materials and Reagents

  • Apovincaminic acid reference standard

  • This compound (Internal Standard, IS)

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control human plasma

2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Apovincaminic acid and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Apovincaminic acid stock solution in 50:50 methanol:water to create calibration standards (e.g., ranging from 1 to 500 ng/mL). Prepare a working solution of this compound (e.g., 50 ng/mL) for spiking.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound working solution to each tube (except for blank matrix samples) and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile or methanol to precipitate plasma proteins.[12]

  • Vortex vigorously for 1-2 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[12]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

4. LC-MS/MS Analysis

SamplePrep 1. Sample Preparation (Protein Precipitation) LC 2. LC Separation (C18 Column) SamplePrep->LC MS 3. MS/MS Detection (ESI+, MRM Mode) LC->MS Data 4. Data Analysis (Peak Area Ratio vs. Conc.) MS->Data

Caption: Bioanalytical Workflow for Apovincaminic Acid.

  • Liquid Chromatography (LC) System:

    • Column: C18 reversed-phase column (e.g., Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm).[13]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A typical gradient would start at 10-20% B, ramp up to 90-95% B to elute the analyte, and then return to initial conditions for re-equilibration.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 40°C.[12]

  • Tandem Mass Spectrometry (MS/MS) System:

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • Apovincaminic Acid: m/z 323.2 -> 280.2[14][15]

      • This compound: m/z 327.2 -> 284.2 (Note: exact transition will depend on the position and number of deuterium atoms).

5. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard for each sample.

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of Apovincaminic acid in unknown samples by interpolating their peak area ratios from the calibration curve.

References

Safety Operating Guide

Proper Disposal of Apovincaminic Acid-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe and compliant disposal of Apovincaminic acid-d4.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.

PropertyData
Chemical Name (13aS,13bS)-13a-Ethyl-2,3,5,6,13a,13b-hexahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][3][4]naphthyridine-12-carboxylic Acid-d4[1][5]
CAS Number 1329624-60-3[1]
Molecular Formula C₂₀H₁₈D₄N₂O₂[1][5]
Molecular Weight 326.43[1][5]
Storage 2-8°C Refrigerator[1]

Step-by-Step Disposal Protocol

The following protocol outlines the essential steps for the safe segregation, collection, and disposal of this compound waste.

1. Waste Identification and Segregation:

  • Treat as Hazardous Waste: All waste materials contaminated with this compound, including unused product, solutions, and contaminated labware, should be treated as hazardous chemical waste.

  • Segregate Waste Streams: Do not mix this compound waste with non-hazardous laboratory trash or other incompatible chemical waste streams. Maintain separate, clearly labeled waste containers.

2. Preparing Waste for Disposal:

  • Solid Waste:

    • Unused Product: Place any unused or expired solid this compound in a clearly labeled, sealed container designated for solid chemical waste.

    • Contaminated Labware: Disposable items such as gloves, pipette tips, and weighing papers that have come into contact with this compound should be collected in a dedicated, sealed plastic bag. This bag must be labeled as hazardous waste, specifying the contents.

  • Liquid Waste:

    • Aqueous Solutions: Collect all aqueous solutions containing this compound in a dedicated, leak-proof, and clearly labeled container with a secure screw-on cap.

    • Organic Solvent Solutions: If this compound is dissolved in an organic solvent, it must be collected in a separate, compatible, and clearly labeled waste container designated for halogenated or non-halogenated solvent waste, as appropriate.

3. Labeling and Storage:

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. Secondary containment should be used to prevent spills.

4. Institutional Procedures:

  • Consult EHS: Always consult and follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for detailed procedures and to schedule a waste pickup.

  • Documentation: Complete all necessary waste disposal forms as required by your institution.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_0 Waste Generation cluster_1 Segregation and Collection cluster_2 Interim Storage cluster_3 Final Disposal A This compound Waste (Solid or Liquid) B Treat as Hazardous Waste A->B C Segregate from other waste streams B->C D Collect in labeled, sealed container C->D E Store in designated area with secondary containment D->E F Complete waste pickup form and contact EHS E->F G Waste collected by EHS for final disposal F->G

Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.

References

Essential Safety and Handling Protocols for Apovincaminic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Apovincaminic acid-d4. The following procedures are based on established best practices for managing potent chemical compounds in a laboratory setting. As no specific Safety Data Sheet (SDS) for this compound is publicly available, these recommendations should be integrated with a thorough risk assessment based on the known properties of the parent compound, Vinpocetine, and its metabolite, Apovincaminic acid.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is essential to minimize exposure to this compound.[1] The selection of appropriate PPE depends on the task being performed and the potential for exposure. Always consult your institution's safety guidelines and the manufacturer's instructions for the proper use and maintenance of PPE.[1]

Table 1: Recommended Personal Protective Equipment for Handling this compound

Task Category Primary PPE Secondary/Task-Specific PPE
General Laboratory Operations (e.g., solution preparation in a fume hood)• Safety glasses with side shields[1][5]• Laboratory coat[1][6]• Nitrile gloves[7]• Closed-toe shoes[1][5]• Chemical splash goggles where splashing is a risk[8]
Handling of Powders/Solids (e.g., weighing, aliquoting)• Full-face respirator with appropriate cartridges[1][7]• Chemical-resistant coveralls or suit[7][8]• Double-gloving (e.g., nitrile)[1]• Chemical-resistant shoe covers[1][5]• Head covering[1][5]• Chemical-resistant apron[1][7]
Handling of Liquids/Solutions (e.g., transfers, reactions)• Chemical splash goggles or a face shield[1][7][8]• Chemical-resistant gloves (e.g., neoprene, butyl rubber)[7][8]• Chemical-resistant apron over a lab coat[1][7]• Elbow-length gloves for larger volume transfers
Equipment Decontamination & Cleaning • Chemical splash goggles or a face shield[1][8]• Heavy-duty, chemical-resistant gloves[1]• Waterproof or chemical-resistant apron[1]• Respirator if aerosols or vapors may be generated[1]
Waste Disposal • Chemical splash goggles[8]• Chemical-resistant gloves[8]• Laboratory coat[6]• Face shield if there is a risk of splashing[7]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical for ensuring personnel safety and preventing contamination.[1]

2.1. Preparation and Precautionary Measures

  • Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure.[1][9]

  • Ventilation: Ensure adequate ventilation. All procedures that may generate dust or aerosols must be performed in a fume hood.[1][10]

  • Assemble Materials: Before starting, gather all necessary equipment, reagents, and PPE.

  • Minimize Quantities: Use the smallest amount of the compound necessary for the experiment to reduce the potential for exposure and waste generation.[1]

  • Review Safety Information: Although a specific SDS is unavailable, review the SDS for the parent compound, Vinpocetine, and other relevant safety information.[3]

2.2. Handling the Compound

  • Donning PPE: Put on all required PPE as outlined in Table 1 before entering the designated handling area.[1]

  • Preventing Exposure: Avoid direct contact with the skin and eyes.[9] Do not eat, drink, or smoke in the laboratory area.[3]

  • Aerosol Prevention: Take measures to prevent the generation of dust or aerosols during handling.[1]

  • Spill Management: Have a spill kit readily available. In case of a spill, follow your institution's established procedures for hazardous chemical cleanup.

2.3. Post-Handling and Decontamination

  • Surface Decontamination: After each procedure, decontaminate all work surfaces using an appropriate cleaning agent.[1]

  • Equipment Cleaning: Thoroughly decontaminate all reusable equipment according to your laboratory's standard operating procedures.[1]

  • PPE Removal: Remove PPE carefully to avoid self-contamination, typically in the reverse order it was put on.[1]

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[9]

Disposal Plan

Proper disposal of this compound and associated waste is essential to protect the environment and comply with regulations.

3.1. Waste Segregation and Collection

  • Hazardous Waste: All solid waste contaminated with this compound (e.g., gloves, wipes, disposable labware) and unused compound must be disposed of as hazardous chemical waste.[11]

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container. Do not pour chemical waste down the drain.[1]

  • Sharps: Any contaminated sharps (needles, scalpels, etc.) must be placed in a designated sharps container for hazardous waste.

  • Labeling: All waste containers must be clearly labeled with their contents in accordance with local and national regulations.[12]

3.2. Disposal Method

  • Regulatory Compliance: All waste must be handled and disposed of in strict accordance with local, state, and federal environmental regulations.[13]

  • Professional Disposal: Arrange for the collection and disposal of hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. High-temperature incineration is often the recommended method for pharmaceutical compounds.[1]

  • Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[14] After rinsing, obliterate or remove all labels from the empty container before its disposal.[1]

Workflow and Logic Diagram

The following diagram illustrates the comprehensive workflow for the safe handling of this compound, from initial preparation to final disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal Phase prep_area Designate Handling Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Assemble Equipment & PPE gather_materials->prep_area review_sds Review Safety Information review_sds->gather_materials perform_exp Conduct Experiment don_ppe->perform_exp decon_surfaces Decontaminate Surfaces perform_exp->decon_surfaces seg_waste Segregate Waste (Solid, Liquid, Sharps) perform_exp->seg_waste spill_kit Spill Kit Accessible decon_equip Decontaminate Equipment decon_surfaces->decon_equip doff_ppe Remove & Dispose of PPE decon_equip->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands label_waste Label Waste Containers seg_waste->label_waste store_waste Store Waste Securely label_waste->store_waste dispose_waste Dispose via EHS store_waste->dispose_waste

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.